molecular formula C20H28ClNO3S2 B1428589 Tiagabine hydrochloride hydrate CAS No. 145821-57-4

Tiagabine hydrochloride hydrate

Cat. No.: B1428589
CAS No.: 145821-57-4
M. Wt: 430.0 g/mol
InChI Key: KOZCGZMZXXVHCF-GGMCWBHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiagabine hydrochloride hydrate is a useful research compound. Its molecular formula is C20H28ClNO3S2 and its molecular weight is 430.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCGZMZXXVHCF-GGMCWBHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145821-57-4
Record name Tiagabine hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145821-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiagabine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIAGABINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tiagabine Hydrochloride Hydrate: A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 19, 2025

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic neurotransmission underlies its therapeutic efficacy as an anticonvulsant. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of tiagabine, a summary of its binding and inhibitory properties, detailed experimental protocols for its characterization, and visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

The primary mechanism of action of tiagabine is the selective inhibition of the GABA Transporter 1 (GAT-1).[1][2] GAT-1 is a sodium- and chloride-dependent transporter located on the presynaptic terminals of neurons and on surrounding glial cells.[3] Its primary function is to clear GABA from the synaptic cleft, thereby terminating its inhibitory signal.

Tiagabine, a derivative of nipecotic acid, binds to GAT-1 and blocks the reuptake of GABA.[4][5] This leads to an accumulation of GABA in the synapse and the extrasynaptic space. The elevated GABA levels result in a potentiation of GABAergic signaling through both synaptic and extrasynaptic GABA receptors (primarily GABA-A receptors), leading to a generalized increase in neuronal inhibition and a reduction in neuronal excitability.[4]

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 Transporter presynaptic_terminal GABA->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA->GABA_receptor Binds Tiagabine Tiagabine Tiagabine->GAT1 Inhibits cleft_space postsynaptic_terminal GABA_receptor->postsynaptic_terminal Neuronal Inhibition Radioligand_Binding_Workflow start Start: Brain Tissue homogenize Homogenize in Buffer start->homogenize centrifuge Centrifuge & Resuspend Membrane Pellet homogenize->centrifuge incubate Incubate Membranes with [3H]Tiagabine +/- Unlabeled Ligand centrifuge->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Kd, Bmax) count->analyze end End analyze->end Patch_Clamp_Workflow start Start: Brain Slice setup Transfer to Recording Chamber and Perfuse with aCSF start->setup patch Establish Whole-Cell Patch-Clamp on Neuron setup->patch baseline Record Baseline IPSCs (Voltage-Clamp) patch->baseline apply_drug Bath-apply Tiagabine baseline->apply_drug record_effect Record IPSCs in Presence of Tiagabine apply_drug->record_effect analyze Analyze Changes in IPSC Properties record_effect->analyze end End analyze->end

References

An In-depth Technical Guide to the Primary Cellular Target of Tiagabine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine hydrochloride hydrate (B1144303), a potent anticonvulsant, exerts its therapeutic effects by modulating the synaptic concentration of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This technical guide delineates the primary cellular target of Tiagabine, the GABA transporter 1 (GAT-1), providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Tiagabine hydrochloride hydrate is a nipecotic acid derivative specifically designed to enhance GABAergic neurotransmission.[1] Its efficacy in the treatment of partial seizures stems from its ability to selectively inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging the inhibitory action of GABA on postsynaptic neurons.[2][3] This document serves as a detailed resource for understanding the molecular interactions and functional consequences of Tiagabine's engagement with its primary cellular target.

The Primary Cellular Target: GABA Transporter 1 (GAT-1)

The principal cellular target of this compound is the GABA Transporter 1 (GAT-1) , a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4][5] GAT-1 is predominantly expressed on presynaptic neurons and, to a lesser extent, on surrounding glial cells.[3] Its primary function is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, a critical process for terminating GABAergic signaling and maintaining neurotransmitter homeostasis.[3] Tiagabine is a potent and selective inhibitor of GAT-1.[2][4]

Quantitative Analysis of Tiagabine Interaction with GAT-1

The interaction of Tiagabine with GAT-1 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing insights into the potency and affinity of Tiagabine for its target.

ParameterValueSpecies/SystemReference
IC50 (Inhibition of [3H]GABA Uptake) 67 nMRat Synaptosomal Membranes[6]
390 ± 30 nMHEK293S cells expressing human GAT-1[7]
0.64 ± 0.07 µMHEK cells stably expressing rat GAT-1[8][9]
446 nMNeuronal primary cell cultures[6]
182 nMGlial primary cell cultures[6]
Ki (Binding Affinity) 67 nMNot specified[8]
ParameterConditionEffect on Extracellular GABA LevelsBrain RegionSpeciesReference
In Vivo Efficacy 11.5 mg/kg i.p.240% of basal level (peak)Globus PallidusAwake Rats[10]
21.0 mg/kg i.p.310% of basal level (peak)Globus PallidusAwake Rats[10]
11.5 mg/kg i.p.280% of basal level (peak)Ventral PallidumAwake Rats[10]
21.0 mg/kg i.p.350% of basal level (peak)Ventral PallidumAwake Rats[10]
21.0 mg/kg i.p.200% of basal level (peak)Substantia NigraAwake Rats[10]
30 µM (perfused)645 ± 69% of basal levelHippocampusAnesthetized Rats[11]
30 µM (perfused)409 ± 61% of basal levelThalamusAnesthetized Rats[11]
45 mg/kg i.p.450% elevationHippocampus (Area CA1)Anesthetized Gerbils[12]

Signaling Pathway of Tiagabine Action

Tiagabine's inhibition of GAT-1 directly impacts the GABAergic signaling pathway. By blocking the reuptake of GABA, Tiagabine increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to enhanced activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1 Inhibits GABA->GAT1 Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA->GABA_B Binds Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) GABA_B->Hyperpolarization Cl_influx->Hyperpolarization

GABAergic signaling pathway modulation by Tiagabine.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of Tiagabine with GAT-1.

Radioligand Binding Assay for GAT-1

This assay determines the affinity of Tiagabine for GAT-1 by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node1 Homogenize tissue/cells in lysis buffer node2 Centrifuge to pellet membranes node1->node2 node3 Resuspend and re-pellet node2->node3 node4 Resuspend in assay buffer node3->node4 node5 Incubate membranes with [3H]Tiagabine (Radioligand) & varying concentrations of unlabeled Tiagabine node4->node5 node6 Separate bound from free radioligand via vacuum filtration node5->node6 node7 Measure radioactivity of bound ligand using scintillation counting node6->node7 node8 Generate competition binding curve node7->node8 node9 Calculate IC50 and Ki values node8->node9

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing GAT-1 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing GAT-1.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [³H]tiagabine) and varying concentrations of unlabeled this compound.[13]

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled Tiagabine concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of unlabeled Tiagabine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique measures the extracellular levels of GABA in specific brain regions of living animals in response to Tiagabine administration.

In_Vivo_Microdialysis cluster_procedure Experimental Procedure cluster_analysis Sample Analysis node1 Surgically implant microdialysis probe into target brain region (e.g., hippocampus) node2 Perfuse probe with artificial cerebrospinal fluid (aCSF) node1->node2 node3 Collect baseline dialysate samples node2->node3 node4 Administer this compound (e.g., i.p.) node3->node4 node5 Collect post-administration dialysate samples node4->node5 node6 Analyze GABA concentration in dialysate using HPLC with fluorescence detection node5->node6 node7 Compare post-administration GABA levels to baseline levels node6->node7

Workflow for an in vivo microdialysis experiment.

Methodology:

  • Surgical Implantation:

    • Anesthetize the experimental animal (e.g., rat).

    • Using stereotaxic surgery, implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum).

  • Perfusion and Sampling:

    • Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline extracellular GABA concentration.

  • Drug Administration:

    • Administer this compound systemically (e.g., via intraperitoneal injection) or directly into the brain region via the microdialysis probe.[1][10]

  • Post-Administration Sampling and Analysis:

    • Continue to collect dialysate samples at regular intervals following drug administration.

    • Analyze the concentration of GABA in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Calculate the percentage change in extracellular GABA concentration from baseline at each time point after Tiagabine administration.

Conclusion

This compound's primary cellular target is unequivocally the GABA transporter 1 (GAT-1). Its high-affinity and selective inhibition of GAT-1 leads to a significant increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This mechanism of action is the cornerstone of its anticonvulsant properties. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of GABAergic modulation and the development of novel therapeutics for neurological disorders.

References

Tiagabine Hydrochloride Hydrate: A Technical Guide to a Selective GAT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action underlies its clinical efficacy as an anticonvulsant for the adjunctive treatment of partial seizures.[1][2] This technical guide provides a comprehensive overview of tiagabine hydrochloride hydrate, including its physicochemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols for its characterization.

Physicochemical Properties

Tiagabine hydrochloride is a nipecotic acid derivative.[2][3] It is a white to off-white, odorless, crystalline powder.[4]

PropertyValueReference
Molecular Formula C20H25NO2S2 · HCl[4]
Molecular Weight 412.0 g/mol [4]
CAS Number 145821-59-6[5]
Solubility Sparingly soluble in water; soluble in aqueous base. Soluble in ethanol, DMSO, and dimethylformamide to approximately 30 mg/mL. Soluble to 50 mM in water and to 100 mM in DMSO.[4][5][6]
Appearance White to off-white crystalline powder[4]

Mechanism of Action: Selective GAT-1 Inhibition

The primary mechanism of action of tiagabine is the selective inhibition of the GAT-1 transporter.[1][2] GAT-1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[7] By binding to recognition sites on the GAT-1 transporter, tiagabine blocks this reuptake process.[4][8] This leads to an increased concentration of GABA in the synapse, enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[9][10] The potentiation of GABAergic inhibition helps to stabilize neuronal activity and reduce the excessive neuronal firing associated with seizures.[1]

Signaling Pathway of Tiagabine Action

Tiagabine_Action Tiagabine Tiagabine Hydrochloride Hydrate GAT1 GABA Transporter 1 (GAT-1) Tiagabine->GAT1 Inhibits GABA_uptake GABA Reuptake GAT1->GABA_uptake Mediates Extracellular_GABA Increased Extracellular GABA Concentration GABA_uptake->Extracellular_GABA Reduces GABA_A GABA-A Receptor Activation Extracellular_GABA->GABA_A GABA_B GABA-B Receptor Activation Extracellular_GABA->GABA_B Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_A->Neuronal_Inhibition GABA_B->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Leads to

Caption: Mechanism of action of tiagabine.

Pharmacological Profile

In Vitro Potency and Selectivity

Tiagabine is a potent inhibitor of GAT-1 with high selectivity over other GABA transporters.

ParameterTransporterCell Line/PreparationValueReference
IC50 GAT-1CHO cells49 nM[5]
IC50 GAT-1HEK293S cells390 ± 30 nM[11]
IC50 GAT-1in vivo67 nM
Selectivity GAT-1 vs. GAT-2, GAT-3, BGT-1Cloned GABA transportersHighly selective for GAT-1[12][13]
In Vivo Efficacy

In vivo microdialysis studies in rats have demonstrated that tiagabine administration significantly increases extracellular GABA levels in various brain regions.

Brain RegionTiagabine Dose (i.p.)Peak Increase in Extracellular GABA (% of basal level)Reference
Globus Pallidus11.5 mg/kg240%[14]
Globus Pallidus21.0 mg/kg310%[14]
Ventral Pallidum11.5 mg/kg280%[14]
Ventral Pallidum21.0 mg/kg350%[14]
Substantia Nigra21.0 mg/kg200%[14]
Hippocampus30 µM (perfused)645 ± 69%[15]
Thalamus30 µM (perfused)409 ± 61%[15]
Medial Thalamus30 mg/kgNearly twofold increase[16]

Pharmacokinetics

ParameterValueReference
Bioavailability ~90%[4]
Protein Binding 96%[4]
Metabolism Primarily by CYP3A4[4]
Elimination Half-Life 7-9 hours[4]
Excretion Primarily in feces (~63%) and urine (~25%)[4]

Experimental Protocols

[³H]-GABA Uptake Assay

This assay is used to determine the inhibitory potency (IC50) of tiagabine on GAT-1.

Objective: To quantify the inhibition of GAT-1 mediated GABA uptake by tiagabine.

Materials:

  • Synaptosomes (prepared from rat cerebral cortex) or a cell line stably expressing GAT-1 (e.g., HEK293-GAT1).

  • [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • This compound.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Preparation of Synaptosomes/Cells:

    • For synaptosomes, homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction.

    • For cell lines, culture HEK293-GAT1 cells to confluency, detach, and wash with assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of varying concentrations of tiagabine (e.g., 0.1 nM to 100 µM) or vehicle (for total uptake) or a saturating concentration of a non-radiolabeled GAT-1 inhibitor (e.g., 1 mM GABA) for non-specific uptake.

    • Add 100 µL of the synaptosome or cell suspension (containing a predetermined amount of protein, e.g., 50-100 µg).

  • Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes.

  • Initiation of Uptake: Add 50 µL of [³H]-GABA (final concentration ~10-20 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 3-10 minutes) at the same temperature.

  • Termination of Uptake: Rapidly terminate the reaction by adding 200 µL of ice-cold assay buffer followed by immediate filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of tiagabine concentration and fit the data using a non-linear regression model to determine the IC50 value.

Experimental Workflow for [³H]-GABA Uptake Assay

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_synaptosomes Prepare Synaptosomes or GAT-1 Expressing Cells add_cells Add Synaptosomes/Cells prep_synaptosomes->add_cells prep_reagents Prepare Reagents (Buffers, Tiagabine, [³H]-GABA) add_reagents Add Buffer, Tiagabine/ Vehicle to Plate prep_reagents->add_reagents add_reagents->add_cells pre_incubate Pre-incubate add_cells->pre_incubate start_uptake Initiate Uptake with [³H]-GABA pre_incubate->start_uptake incubate Incubate start_uptake->incubate terminate Terminate Uptake & Filter incubate->terminate wash Wash Filters terminate->wash scintillation_count Scintillation Counting wash->scintillation_count calculate_inhibition Calculate % Inhibition scintillation_count->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for [³H]-GABA uptake assay.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of tiagabine for GAT-1 using a radiolabeled ligand like [³H]-tiagabine or another high-affinity GAT-1 ligand.

Objective: To determine the binding affinity of tiagabine for GAT-1.

Materials:

  • Rat brain membranes (from cortex or hippocampus) or membranes from cells expressing GAT-1.

  • Radioligand: [³H]-tiagabine.

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of varying concentrations of unlabeled tiagabine (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or a high concentration of an unlabeled GAT-1 ligand (e.g., 1 mM GABA) for non-specific binding.

    • Add 50 µL of [³H]-tiagabine (at a concentration close to its Kd, e.g., 1-5 nM).

    • Add 100 µL of the membrane preparation (containing 100-200 µg of protein).

  • Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship for Characterizing a Selective GAT-1 Inhibitor

GAT1_Inhibitor_Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_outcome Outcome binding_assay Radioligand Binding Assay (Determine Ki) selective_inhibitor Selective & Potent GAT-1 Inhibitor binding_assay->selective_inhibitor uptake_assay [³H]-GABA Uptake Assay (Determine IC50) uptake_assay->selective_inhibitor selectivity_panel Selectivity Screening (Other Transporters/Receptors) selectivity_panel->selective_inhibitor microdialysis In Vivo Microdialysis (Measure Extracellular GABA) animal_models Animal Models of Epilepsy (Assess Anticonvulsant Efficacy) microdialysis->animal_models efficacious_anticonvulsant Efficacious Anticonvulsant animal_models->efficacious_anticonvulsant pk_studies Pharmacokinetic Studies (ADME) pk_studies->animal_models selective_inhibitor->microdialysis

Caption: Characterization workflow for a GAT-1 inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective GAT-1 inhibitor. Its mechanism of action, centered on the enhancement of GABAergic neurotransmission, provides a clear rationale for its use as an anticonvulsant. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of tiagabine and the discovery of novel GAT-1 inhibitors for the treatment of epilepsy and other neurological disorders.

References

The Role of Tiagabine Hydrochloride Hydrate in GABAergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides an in-depth technical overview of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, Tiagabine enhances GABAergic neurotransmission. This guide details its mechanism of action, quantitative pharmacological data, key experimental protocols used in its evaluation, and its pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Tiagabine's role in modulating neural inhibition.

Introduction to GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA is terminated by its removal from the synaptic cleft, a process primarily mediated by GABA transporters (GATs).[1][2] There are four known types of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][3] GAT-1 is the most abundant subtype in the human brain and is predominantly located on presynaptic neurons and surrounding glial cells, making it a key target for therapeutic intervention.[3][4][5] By modulating the function of these transporters, it is possible to alter the concentration and duration of GABA in the synapse, thereby influencing the overall inhibitory tone of the brain.[1][2] Tiagabine hydrochloride is a nipecotic acid derivative designed specifically to target this system.[4][6]

Mechanism of Action of Tiagabine

Tiagabine's primary pharmacological action is the potent and selective inhibition of the GAT-1 transporter.[1][6] This selectivity is a key feature, with a reported 10,000-20,000 fold higher affinity for GAT-1 compared to GAT-2 and GAT-3.[7] By blocking GAT-1, Tiagabine reduces the reuptake of GABA from the synaptic cleft into neurons and glial cells.[1][4] This leads to an increased concentration of extracellular GABA, which is then available to bind to postsynaptic GABA receptors (primarily GABA-A receptors) for a longer duration.[1][6] The enhanced activation of these receptors increases inhibitory postsynaptic potentials (IPSPs), effectively dampening neuronal excitability.[4][6][8] This mechanism is the basis for its anticonvulsant properties, as it helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[1][9]

Recent structural studies suggest a complex, two-step mechanism of inhibition. Tiagabine is thought to first bind competitively to the outward-facing conformation of GAT-1 in the substrate-binding site.[7][10] Following this initial binding, it induces a conformational change, ultimately stalling the transporter in an inward-open state, which accounts for its mixed-type (competitive and non-competitive) inhibitory properties.[7][10]

Tiagabine_Mechanism_of_Action Diagram 1: Tiagabine blocks GAT-1, increasing synaptic GABA concentration. cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA1 GABA GABA_vesicle->GABA1 Release GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle Packaging GAT1 GABA Transporter (GAT-1) GABA2 GABA GABA_receptor GABA-A Receptor GABA2->GABA_receptor Binding GABA3 GABA GABA3->GAT1 Reuptake GABA4 GABA GABA5 GABA Inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Inhibition Activation Tiagabine Tiagabine Tiagabine->GAT1 BLOCKS

Caption: Mechanism of Tiagabine at the GABAergic synapse.

Quantitative Pharmacology

The potency and selectivity of Tiagabine have been quantified in numerous in vitro studies. Its inhibitory concentration (IC50) and binding affinity (Kd) highlight its efficacy at the molecular level.

Table 1: In Vitro Inhibitory Potency and Binding Affinity of Tiagabine

Parameter System/Target Value Reference(s)
IC50 GAT-1 (in vivo) 67 nM
[3H]-GABA Uptake (Synaptosomes) 67 nM [11]
[3H]-GABA Uptake (Neurons) 446 nM [11]
[3H]-GABA Uptake (Glia) 182 nM [11]
Cloned Human GAT-1 0.07 µM (70 nM) [2]
[3H]-GABA Uptake (HEK293 cells) 390 ± 30 nM [7]
Binding Affinity (Kd) [3H]tiagabine in Human Frontal Cortex 16 nM [12]

| Max Binding (Bmax) | [3H]tiagabine in Human Frontal Cortex | 3.4 pmol/mg protein |[12] |

In Vivo Efficacy: Modulation of Extracellular GABA

In vivo microdialysis studies in animal models have confirmed that systemic administration of Tiagabine effectively increases extracellular GABA concentrations in various brain regions. This provides a direct link between its mechanism of action and its physiological effect in the brain.

Table 2: Effects of Tiagabine on Extracellular GABA Levels in Rats

Brain Region Tiagabine Dose (i.p.) Peak Increase in GABA (% of Basal Level) Reference(s)
Globus Pallidus 11.5 mg/kg 240% [13]
21.0 mg/kg 310% [13]
Ventral Pallidum 11.5 mg/kg 280% [13]
21.0 mg/kg 350% [13]
Substantia Nigra 21.0 mg/kg 200% [13]
Hippocampus 30 µM (perfused) 645 ± 69% [14]

| Thalamus | 30 µM (perfused) | 409 ± 61% |[14] |

These studies demonstrate that Tiagabine acts as a GABA uptake inhibitor in vivo, significantly elevating GABA levels in brain areas relevant to seizure control.[13][14]

Key Experimental Protocols

The characterization of Tiagabine's effects relies on specific and sensitive experimental techniques. Below are methodologies for two key assays.

This in vitro assay is fundamental for determining the inhibitory potency (IC50) of compounds like Tiagabine on specific GABA transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are stably transfected to express the human GAT-1 transporter.[7][15]

  • Assay Preparation: Cells are cultured to confluence in multi-well plates. Prior to the assay, the culture medium is removed, and cells are washed with a buffer solution.[16]

  • Inhibitor Incubation: Cells are pre-incubated for a defined period (e.g., 5-10 minutes) with varying concentrations of Tiagabine or a vehicle control.[7][16]

  • Substrate Addition: The assay is initiated by adding a solution containing a fixed concentration of GABA mixed with a trace amount of radiolabeled [3H]-GABA.[7][16]

  • Uptake Period: The cells are incubated for a short duration (e.g., 8-10 minutes) to allow for the uptake of [3H]-GABA.[7]

  • Termination and Lysis: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-GABA. The cells are then solubilized using a lysis buffer (e.g., 10% SDS).[16]

  • Quantification: The amount of intracellular [3H]-GABA is quantified using a liquid scintillation counter.[16]

  • Data Analysis: The inhibition curve is generated by plotting the percentage of GABA uptake against the logarithm of Tiagabine concentration. The IC50 value is calculated using a non-linear regression fit.[7]

Experimental_Workflow_GABA_Uptake_Assay Diagram 2: Workflow for a [3H]-GABA Uptake Inhibition Assay. start Start step1 Culture HEK-293 cells stably expressing GAT-1 transporters start->step1 step2 Plate cells and wash with assay buffer step1->step2 step3 Pre-incubate cells with various concentrations of Tiagabine step2->step3 step4 Add assay buffer containing GABA and [3H]-GABA step3->step4 step5 Incubate for a defined time to allow for GABA uptake step4->step5 step6 Terminate uptake by washing with ice-cold buffer step5->step6 step7 Lyse cells to release intracellular contents step6->step7 step8 Quantify [3H]-GABA using liquid scintillation counting step7->step8 step9 Analyze data and calculate IC50 value step8->step9 end_node End step9->end_node

Caption: Workflow for a [3H]-GABA Uptake Inhibition Assay.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, globus pallidus) of an anesthetized rat and secured to the skull.[13] Animals are allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[13]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate.

  • Sample Collection: As the aCSF flows through the semi-permeable membrane at the tip of the probe, extracellular molecules, including GABA, diffuse into the dialysate, which is collected in timed fractions.[13]

  • Baseline Measurement: Several baseline samples are collected to establish the basal extracellular GABA concentration.

  • Drug Administration: Tiagabine is administered systemically (e.g., intraperitoneally, i.p.).[13]

  • Post-Drug Collection: Dialysate samples continue to be collected to measure changes in GABA concentration over time following drug administration.

  • Analysis: The GABA concentration in each dialysate sample is determined using high-performance liquid chromatography (HPLC).[13]

  • Data Reporting: Results are typically expressed as a percentage change from the baseline concentration.[13]

Pharmacokinetic Profile

The clinical utility of Tiagabine is influenced by its pharmacokinetic properties, which are linear and predictable.[17][18][19]

Table 3: Pharmacokinetic Properties of Tiagabine Hydrochloride Hydrate

Parameter Value Details / Conditions Reference(s)
Bioavailability (Oral) ~90% Nearly complete absorption (>95%). [6][20]
Time to Peak (Tmax) ~1 hour In a fasted state. Prolonged to 2.5 hours with a high-fat meal. [6][20]
Protein Binding 96% Mainly to albumin and α1-acid glycoprotein. [6][18][20]
Volume of Distribution ~1 L/kg Widely distributed; readily crosses the blood-brain barrier. [6]
Elimination Half-Life 7-9 hours In healthy subjects. [20]
4.5-9.0 hours General range. [6]
2-5 hours In patients on hepatic enzyme-inducing drugs (e.g., carbamazepine, phenytoin). [20]
Metabolism Extensive Primarily by the CYP3A4 isoform of the cytochrome P450 system. [6][18]

| Excretion | ~2% unchanged | 25% in urine and 63% in feces as metabolites. |[6][18] |

Drug Interactions: The clearance of Tiagabine is significantly increased (by ~60%) in patients taking concomitant enzyme-inducing antiepileptic drugs like carbamazepine, phenytoin, and phenobarbital, resulting in a substantially shorter half-life.[20][21]

Logical Pathway to Therapeutic Effect

The molecular action of Tiagabine initiates a cascade of events that culminates in its clinical anticonvulsant effect. This logical progression underscores its role as a targeted GABAergic agent.

Logical_Pathway Diagram 3: Logical pathway from Tiagabine administration to therapeutic effect. A Administration of Tiagabine HCl Hydrate B Selective Inhibition of GAT-1 Transporter A->B C Decreased Reuptake of GABA from the Synaptic Cleft B->C D Increased Extracellular GABA Concentration C->D E Enhanced Activation of Postsynaptic GABA-A Receptors D->E F Increased Neuronal Inhibitory Tone E->F G Stabilization of Neuronal Membranes & Reduced Hyperexcitability F->G H Therapeutic Effect: Anticonvulsant Action G->H

Caption: Logical pathway from Tiagabine administration to therapeutic effect.

Clinical Significance

Tiagabine is approved as an adjunctive therapy for partial seizures in adults and adolescents.[1][9] Its targeted mechanism of action provides a valuable option for patients with epilepsy.[22] Beyond epilepsy, Tiagabine has been investigated for off-label use in the treatment of anxiety disorders, including generalized anxiety disorder and panic disorder, although evidence for its efficacy in these conditions is less robust.[23][24][25]

Conclusion

This compound is a highly selective GAT-1 inhibitor that enhances GABAergic neurotransmission by increasing the synaptic availability of GABA. Its well-defined mechanism of action is supported by extensive in vitro and in vivo data demonstrating potent inhibition of GABA reuptake and subsequent elevation of extracellular GABA levels in key brain regions. With predictable pharmacokinetics, Tiagabine serves as a clear example of a rationally designed therapeutic agent targeting a specific component of the neurotransmitter lifecycle to achieve a desired clinical outcome in the treatment of epilepsy.

References

An In-depth Technical Guide to Tiagabine Hydrochloride Hydrate for Epilepsy Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor, for the study of epilepsy in preclinical animal models. It covers its mechanism of action, pharmacokinetic profile, and efficacy in various seizure models, offering detailed experimental protocols and quantitative data to facilitate robust study design and execution.

Core Concepts: Mechanism of Action

Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1][2][3][4] GAT-1 is crucial for clearing synaptically released γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1][2] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[1][5][6] This heightened inhibitory tone helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[1] Studies have demonstrated that Tiagabine prolongs GABA-mediated inhibitory postsynaptic potentials.[6][7][8] In vivo microdialysis studies in rats have confirmed that Tiagabine administration leads to a significant increase in extracellular GABA levels in brain regions such as the globus pallidus, ventral pallidum, and substantia nigra.[2][9][10]

Signaling Pathway

The following diagram illustrates the effect of Tiagabine on the GABAergic synapse.

Tiagabine_Mechanism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Presynaptic_Neuron GABAergic Neuron GABA_Vesicle GABA Vesicles Presynaptic_Neuron->GABA_Vesicle Synthesis GABA_Released GABA_Vesicle->GABA_Released Exocytosis GAT1_Transporter GAT-1 Transporter GABA_Released->GAT1_Transporter Reuptake GABA_Receptor GABA Receptor GABA_Released->GABA_Receptor Binding Postsynaptic_Neuron Postsynaptic Neuron Inhibitory_Effect Neuron Hyperpolarization (Inhibition of Seizure Activity) GABA_Receptor->Inhibitory_Effect Activation Tiagabine Tiagabine Tiagabine->GAT1_Transporter Inhibition

Mechanism of action of Tiagabine at the GABAergic synapse.

Pharmacokinetics in Animal Models

Tiagabine is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.[1][2] Its pharmacokinetic profile can be influenced by co-administered drugs, particularly liver enzyme-inducing antiepileptic drugs (AEDs) like phenobarbital (B1680315) and carbamazepine, which can shorten its half-life.[11]

ParameterSpeciesValueRouteReference
Bioavailability Mice92% (at 20 mg/kg)Oral[12]
Rats25-30% (at 9-40 mg/kg)Oral[12]
Peak Plasma Conc. (Tmax) RatsWithin 10 minOral (solution)[12]
Elimination Half-life Healthy Volunteers7 to 9 hoursOral[11]
Patients on Enzyme-Inducing AEDs2 to 3 hoursOral[13]
Protein Binding Humans96%-[3]

Efficacy in Preclinical Seizure Models

Tiagabine has demonstrated significant anticonvulsant effects in a variety of animal models of epilepsy.[7][8][14] It is particularly effective against seizures involving the limbic system, such as those in kindling models.[15]

Chemically-Induced Seizure Models
ModelSpeciesED50 (mg/kg, i.p.)Seizure TypeReference
Pentylenetetrazol (PTZ) Mice2 µmol/kg (~0.8 mg/kg)Tonic Convulsions[16]
Mice5 µmol/kg (~2.1 mg/kg)Clonic Convulsions[16]
Rats11.5 mg/kg (ED50)Tonic Seizures[2][9]
Rats21.0 mg/kg (ED85)Tonic Seizures[2][9]
DMCM Mice2 µmol/kg (~0.8 mg/kg)Tonic Convulsions[16]
Bicuculline RatsPartially effective-[7][8]
Picrotoxin MicePartially effectiveTonic Seizures[7][8]
Kainic Acid Mice3.5 mg/kg-[17][18]
Electrically-Induced and Other Seizure Models
ModelSpeciesEffective Dose (mg/kg, i.p.)ObservationsReference
Maximal Electroshock (MES) RatsWeakly effective/Little efficacy-[7][8][19]
Amygdala Kindling Rats2.5-40 mg/kgPotent, dose-dependent anticonvulsant effects[20]
Rats3 mg/kg (ED50)Decreased seizure severity and after-discharge duration[12]
Rats10 mg/kgCompletely blocked kindled seizures[12]
Audiogenic Seizures (DBA/2 Mice) Mice1 µmol/kg (~0.4 mg/kg) (ED50)Potent antagonism of tonic convulsions[16]
Audiogenic Seizures (GEPRs) Rats11 mg/kg (ED50)Blocked tonic seizure components[12]
Rats30 mg/kg (ED50)Blocked clonic seizure components[12]
Perforant Pathway Stimulation Rats50 mg/kg/day (s.c. pump)Completely prevented generalized clonic seizures[21]

Experimental Protocols

General Preparation and Administration

Tiagabine hydrochloride hydrate is soluble in water and dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be dissolved in saline or prepared as a suspension. An oral suspension can be prepared in a 1:1 mixture of Ora-Plus and Ora-Sweet or a 1% methylcellulose (B11928114) and simple syrup formulation, which are stable for several weeks.[22] Administration is typically performed intraperitoneally (i.p.) or orally (p.o.).

Representative Experimental Workflow: PTZ-Induced Seizure Model

The following diagram outlines a typical workflow for evaluating the anticonvulsant efficacy of Tiagabine in the pentylenetetrazol (PTZ)-induced seizure model in mice.

PTZ_Workflow cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Animal_Acclimation Acclimate Male BALB/c mice (e.g., 1 week) Group_Allocation Randomly allocate mice to treatment groups (Vehicle, Tiagabine doses) Animal_Acclimation->Group_Allocation Drug_Preparation Prepare Tiagabine solutions (e.g., 0.5, 1, 2 mg/kg) and vehicle control Group_Allocation->Drug_Preparation Tiagabine_Admin Administer Tiagabine (i.p.) or vehicle Latency_Period Wait for drug absorption (e.g., 30 minutes) Tiagabine_Admin->Latency_Period PTZ_Injection Inject PTZ (s.c.) (e.g., 40 mg/kg) Latency_Period->PTZ_Injection Observation Observe and record seizure activity (e.g., Racine scale) and latency to first seizure for 30 minutes PTZ_Injection->Observation Data_Collection Collect data on seizure severity, latency, and duration Statistical_Analysis Perform statistical analysis (e.g., ANOVA, t-test) to compare groups Data_Collection->Statistical_Analysis Results_Interpretation Interpret results to determine Tiagabine's anticonvulsant efficacy Statistical_Analysis->Results_Interpretation

Workflow for PTZ-induced seizure model with Tiagabine.
Detailed Protocol: Amygdala Kindling Model in Rats

The amygdala kindling model is widely used to study temporal lobe epilepsy and the effects of potential antiepileptic drugs.[20]

  • Animal Subjects: Adult male Sprague-Dawley rats are commonly used.[20]

  • Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted in the basolateral amygdala. Animals are allowed a recovery period of at least one week.

  • Kindling Stimulation:

    • A constant current stimulator is used to deliver a monophasic square-wave stimulus (e.g., 1-ms pulses at 50-60 Hz for 1-2 seconds) once daily.

    • The initial afterdischarge threshold (ADT) is determined for each rat. The stimulation intensity is then set at or slightly above this threshold.

    • Stimulations are repeated daily until stable, fully kindled seizures (e.g., Racine stage 5) are consistently elicited.

  • Drug Administration:

    • Once fully kindled, rats are administered this compound (e.g., 2.5-40 mg/kg, i.p.) or vehicle.[20]

    • The drug is typically given 30 minutes before the kindling stimulation.

  • Seizure Scoring and EEG Recording:

    • Following stimulation, seizure severity is scored using the Racine scale.

    • The duration of the afterdischarge is recorded via the implanted electrode.

  • Data Analysis: The effects of Tiagabine on seizure stage and afterdischarge duration are compared to baseline (vehicle) conditions. A dose-response curve can be generated to determine the ED50.

Important Considerations and Potential Pitfalls

  • Biphasic Dose-Response: In some models, such as PTZ- and DMCM-induced convulsions, Tiagabine can exhibit a biphasic dose-response curve, with attenuated effectiveness at higher doses.[7][8]

  • Model-Specific Efficacy: Tiagabine shows varying efficacy across different seizure models. It is highly effective in kindling and some chemoconvulsant models but has limited efficacy against maximal electroshock seizures.[7][8][11] This highlights the importance of selecting the appropriate model for the research question.

  • Pro-epileptic Effects in Absence Models: In genetic animal models of absence epilepsy, such as WAG/Rij rats, Tiagabine can have pro-epileptic effects, increasing the number and duration of spike-wave discharges.[2][23]

  • Drug Interactions: When used in combination with other AEDs, particularly enzyme-inducing drugs, the pharmacokinetics of Tiagabine can be significantly altered, leading to a shorter half-life.[11]

Conclusion

This compound is a valuable pharmacological tool for studying the role of the GABAergic system in epilepsy and for the preclinical evaluation of novel antiepileptic therapies. Its selective mechanism of action and well-characterized efficacy in specific animal models make it a standard reference compound. Researchers should carefully consider the choice of animal model, dose-response relationships, and potential pharmacokinetic interactions to ensure the generation of reliable and translatable data. This guide provides a foundational framework to assist in the design and implementation of such studies.

References

Tiagabine Hydrochloride Hydrate: A Technical Guide to its Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), offers a potent tool for modulating synaptic plasticity. By preventing the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, tiagabine elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission.[1][2][3] This guide provides a comprehensive overview of the effects of tiagabine on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the underlying mechanisms, summarizes key quantitative data from electrophysiological studies, and provides in-depth experimental protocols for researchers investigating the therapeutic potential of this compound.

Core Mechanism of Action

Tiagabine's primary mechanism of action is the selective inhibition of the GABA transporter GAT-1.[4][5][6] GAT-1 is predominantly located on presynaptic terminals and glial cells and is responsible for clearing GABA from the synaptic cleft.[7] By blocking GAT-1, tiagabine increases the concentration and prolongs the presence of GABA in the synapse.[1][4] This leads to enhanced activation of postsynaptic GABAA and GABAB receptors, resulting in a more pronounced inhibitory tone in the brain.[6][8] This enhanced inhibition modulates neuronal excitability and has profound effects on the induction and maintenance of synaptic plasticity.

Mechanism of Action of Tiagabine cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binding GABA_B_Receptor GABA_B Receptor GABA->GABA_B_Receptor Binding Inhibitory_Signal Increased Inhibitory Signal GABA_A_Receptor->Inhibitory_Signal GABA_B_Receptor->Inhibitory_Signal Tiagabine Tiagabine Tiagabine->GAT1 Inhibition

Diagram 1: Mechanism of Tiagabine Action

Effects on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The two primary forms of synaptic plasticity in the hippocampus are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Modulation of Long-Term Depression (LTD)

Studies have shown that tiagabine can modulate LTD, particularly in pathological conditions. In a rat model of prenatal inflammation, which leads to impaired LTD, tiagabine application restored the ability to induce LTD.[9] In control animals, however, tiagabine did not significantly alter the magnitude of LTD induced by low-frequency stimulation (LFS).[9] This suggests that enhancing GABAergic tone with tiagabine can be particularly effective in conditions where there is a deficit in inhibitory signaling that disrupts synaptic plasticity.

Attenuation of Aberrant Long-Term Potentiation (LTP)

In the same prenatal inflammation model, an aberrant form of LTP was observed.[9] Tiagabine was found to prevent the induction of this pathological LTP, suggesting that by increasing inhibition, it can normalize hyperexcitable states that lead to maladaptive plasticity.[9]

Quantitative Data on Synaptic Plasticity

The following tables summarize the quantitative effects of tiagabine on the slope of field excitatory postsynaptic potentials (fEPSPs), a measure of synaptic strength, in hippocampal slices. The data is extracted from a study investigating the effects of tiagabine in a rat model of prenatal inflammation induced by lipopolysaccharide (LPS).[9]

ConditionStimulation ProtocolfEPSP Slope (% of Baseline)
Control (Saline-treated) Low-Frequency Stimulation (LFS)76.7 ± 3.0%
Control + Tiagabine (20 µM) Low-Frequency Stimulation (LFS)71.4 ± 4.3%
LPS-treated Low-Frequency Stimulation (LFS)98.6 ± 2.3%
LPS-treated + Tiagabine (20 µM) Low-Frequency Stimulation (LFS)81.3 ± 2.6%
Table 1: Effect of Tiagabine on Low-Frequency Stimulation (LFS)-Induced Long-Term Depression (LTD)
ConditionStimulation ProtocolfEPSP Slope (% of Baseline)
Control (Saline-treated) Paired-Pulse LFS (pp-LFS)75.1 ± 4.4%
Control + Tiagabine (20 µM) Paired-Pulse LFS (pp-LFS)67.1 ± 10.7%
LPS-treated Paired-Pulse LFS (pp-LFS)195.4 ± 28.0% (LTP)
LPS-treated + Tiagabine (20 µM) Paired-Pulse LFS (pp-LFS)103.7 ± 10.0%
Table 2: Effect of Tiagabine on Paired-Pulse Low-Frequency Stimulation (pp-LFS)-Induced Synaptic Plasticity

Experimental Protocols

This section provides a detailed methodology for investigating the effects of tiagabine on synaptic plasticity in hippocampal slices, based on established protocols.[9][10][11][12]

Hippocampal Slice Preparation
  • Animal Subjects: Male offspring of Sprague Dawley rats (postnatal days 12-25) are suitable subjects.[9]

  • Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital, 50mg/kg, i.p.).[12] Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution.[12]

  • Incubation and Recovery: Transfer the slices to an interface chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at room temperature before recording.[10]

Electrophysiological Recordings
  • Recording Chamber: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]

  • Baseline Recordings: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • Drug Application: For experimental groups, perfuse the slice with aCSF containing tiagabine hydrochloride hydrate (e.g., 20 µM) for a specified period before and during the plasticity-inducing stimulation protocol.[9]

Induction of Synaptic Plasticity
  • Low-Frequency Stimulation (LFS) for LTD: Deliver a train of stimuli at 1 Hz for 15 minutes.[9]

  • Paired-Pulse Low-Frequency Stimulation (pp-LFS): Deliver paired pulses with a 50 ms (B15284909) inter-pulse interval at 1 Hz for 15 minutes.[9]

  • High-Frequency Stimulation (HFS) for LTP: A common protocol involves one or more high-frequency trains (e.g., 100 Hz for 1 second).[14]

Data Analysis

Measure the slope of the fEPSP to quantify synaptic strength. Normalize the post-stimulation fEPSP slopes to the average baseline slope and plot them over time.

Experimental Workflow for Synaptic Plasticity Studies cluster_preparation Slice Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Animal Anesthetize Animal Perfusion Transcardial Perfusion Animal->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing (400µm) Dissection->Slicing Recovery Incubation & Recovery in aCSF Slicing->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Electrodes Position Stimulating & Recording Electrodes Placement->Electrodes Baseline Record Baseline fEPSPs (20 min) Electrodes->Baseline Drug Apply Tiagabine (if applicable) Baseline->Drug Stimulation Induce Plasticity (LFS/HFS) Drug->Stimulation PostStim Record Post-Stimulation fEPSPs Stimulation->PostStim Measure Measure fEPSP Slope PostStim->Measure Normalize Normalize to Baseline Measure->Normalize Plot Plot Data Over Time Normalize->Plot

Diagram 2: Experimental Workflow

Signaling Pathways

The effects of tiagabine on synaptic plasticity are primarily mediated through the enhancement of GABAergic signaling. Increased activation of GABAA and GABAB receptors on both pre- and postsynaptic terminals can influence the induction thresholds for LTP and LTD. For instance, enhanced GABAA receptor-mediated inhibition can shunt excitatory postsynaptic potentials (EPSPs), making it more difficult to reach the depolarization threshold required for NMDA receptor activation, a key step in many forms of LTP. Conversely, activation of GABAB receptors can influence adenylyl cyclase and potassium channels, which can play a role in the induction of some forms of LTD.

Signaling Pathways in Tiagabine-Modulated Plasticity Tiagabine Tiagabine GAT1 GAT-1 Tiagabine->GAT1 Inhibits GABA_ext Increased Extracellular GABA GAT1->GABA_ext Increases GABA_A GABA_A Receptor Activation GABA_ext->GABA_A GABA_B GABA_B Receptor Activation GABA_ext->GABA_B Inhibition Enhanced Synaptic Inhibition GABA_A->Inhibition GABA_B->Inhibition LTD LTD Induction Inhibition->LTD Modulates Ca_Influx Ca2+ Influx (via NMDAR) Inhibition->Ca_Influx Reduces LTP LTP Induction Ca_Influx->LTP Modulates

Diagram 3: Tiagabine Signaling Pathways

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of GABAergic inhibition in synaptic plasticity. Its ability to selectively block GAT-1 and thereby enhance GABAergic tone allows for the targeted modulation of LTP and LTD. The data indicate that tiagabine can normalize aberrant synaptic plasticity, suggesting its therapeutic potential in neurological disorders characterized by an imbalance of excitation and inhibition. The detailed protocols provided in this guide offer a framework for researchers to further explore the intricate effects of tiagabine on synaptic function and its implications for drug development.

References

The Neuroprotective Potential of Tiagabine Hydrochloride Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), is an established antiepileptic drug. Beyond its role in seizure management, a growing body of preclinical evidence highlights its significant neuroprotective effects across a range of neurological disorders. This technical guide synthesizes the current understanding of Tiagabine's neuroprotective mechanisms, presenting key quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence suggests that by augmenting GABAergic neurotransmission, Tiagabine mitigates excitotoxicity, reduces neuroinflammation, and modulates neurotrophic factor signaling, offering a promising therapeutic avenue for conditions characterized by neuronal damage and loss.

Core Mechanism of Action: Enhancement of GABAergic Neurotransmission

Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1][2][3] GAT-1 is predominantly located on presynaptic neurons and glial cells and is responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][4] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing and prolonging the inhibitory postsynaptic potentials mediated by GABA-A and GABA-B receptors.[1][3] This augmentation of inhibitory tone is the foundation of both its anticonvulsant and neuroprotective properties.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Tiagabine have been quantified in various preclinical models of neurological disorders. The following tables summarize key findings:

Table 1: Neuroprotective Effects of Tiagabine in a Model of Status Epilepticus

Experimental ModelAnimalTiagabine DosageKey Quantitative OutcomesReference
Perforant Pathway Stimulation-Induced Status EpilepticusRat50 mg/kg/day (subchronic, via osmotic pumps)- Complete prevention of generalized clonic seizures (P < 0.001)- Reduced loss of pyramidal cells in CA3c and CA1 fields of the hippocampus (P < 0.05)- Improved performance in the Morris water-maze test (P < 0.001)[5]

Table 2: Neuroprotective Effects of Tiagabine in Models of Parkinson's Disease

Experimental ModelAnimal/Cell LineTiagabine Dosage/ConcentrationKey Quantitative OutcomesReference
MPTP-Induced Parkinson's DiseaseMouseNot specified in abstract- Attenuated microglial activation- Partial protection of the nigrostriatal axis- Improved motor deficits[1][6]
LPS-Induced NeuroinflammationMouseNot specified in abstract- Suppressed microglial activation- Demonstrated neuroprotective effects[1][7]
LPS-Induced Inflammation in BV-2 Microglial CellsBV-2 microglial cellsNot specified in abstract- Inhibition of inflammatory activation- Attenuation of nuclear translocation of NF-κB[1][7]
Conditioned Medium ToxicitySH-SY5Y cellsNot specified in abstract- Inhibition of toxicity from conditioned medium of LPS-activated microglia[1][8]

Table 3: Neuroprotective Effects of Tiagabine in Models of Huntington's Disease

Experimental ModelAnimalTiagabine DosageKey Quantitative OutcomesReference
N171-82Q Transgenic Mouse ModelMouse2 mg/kg and 5 mg/kg daily (intraperitoneal)- Extended survival- Improved motor performance- Attenuated brain atrophy and neurodegeneration[9]
R6/2 Transgenic Mouse ModelMouse2 mg/kg and 5 mg/kg daily (intraperitoneal)- Confirmed beneficial effects on survival and motor performance[9]

Table 4: Neuroprotective and Neuromodulatory Effects of Tiagabine in Other Models

Experimental ModelAnimalTiagabine DosageKey Quantitative OutcomesReference
Pentylenetetrazole (PTZ)-Induced SeizuresMouse0.5, 1, and 2 mg/kg for 21 days- 2 mg/kg maximally inhibited full bloom seizures and reduced epileptic spike discharges- Dose-dependently exerted anxiolytic effects and protected from cognitive impairment- Reduced lipid peroxidation and increased superoxide (B77818) dismutase and glutathione (B108866) levels[10]
Global IschemiaGerbil15 mg/kg (30 min before ischemia)- Significant neuroprotection in the CA1 region of the hippocampus (P < 0.001) in the temperature-uncontrolled group- Significant suppression of glutamate (B1630785) release (P < 0.01)- Reduced working memory errors in the radial-arm maze[11]
Olfactory Bulbectomy Model of DepressionRat12 mg/kg/day- Attenuated hyperlocomotion- Normalized OB-induced changes in leukocyte differential counts- Normalized OB-induced reduction in plasma noradrenaline levels[12]

Key Signaling Pathways in Tiagabine-Mediated Neuroprotection

The neuroprotective effects of Tiagabine are mediated by a cascade of signaling events downstream of enhanced GABAergic tone. The primary pathways identified include the inhibition of neuroinflammatory processes and the modulation of neurotrophic factor signaling.

Inhibition of Neuroinflammation via Attenuation of NF-κB Signaling

A key component of neuronal damage in many neurodegenerative conditions is chronic neuroinflammation driven by activated microglia.[1] Tiagabine has been shown to suppress this microglial activation.[1][6] The proposed mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines and other inflammatory mediators.[1][7] By enhancing GABAergic signaling, Tiagabine appears to dampen this pro-inflammatory cascade, thereby protecting neurons from inflammatory damage.[1][13]

G cluster_extracellular Extracellular Space cluster_intracellular Microglial Intracellular Space Tiagabine Tiagabine GAT1 GAT-1 Transporter Tiagabine->GAT1 Inhibits GABA_inc Increased Extracellular GABA GABA_R GABA Receptors (on Microglia) GABA_inc->GABA_R Activates NFkB_path NF-κB Signaling Pathway GABA_R->NFkB_path Inhibits LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_path Activates NFkB_trans NF-κB Nuclear Translocation NFkB_path->NFkB_trans Inflam_med Pro-inflammatory Mediators (e.g., NO, TNF-α) NFkB_trans->Inflam_med Promotes Transcription Neuroinflammation Neuroinflammation Inflam_med->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Figure 1: Inhibition of Neuroinflammation by Tiagabine.
Modulation of BDNF/TrkB Signaling

Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[14] Dysregulation of the BDNF/TrkB pathway is implicated in the pathophysiology of epilepsy and other neurological disorders.[14] In a pentylenetetrazole-induced seizure model, Tiagabine was found to mitigate the seizure-induced upregulation of BDNF/TrkB signaling.[10] This suggests that Tiagabine may exert neuroprotective effects by normalizing the activity of this critical neurotrophic pathway, potentially preventing the maladaptive plasticity associated with epileptogenesis. The interplay between GABAergic signaling and the BDNF/TrkB pathway is complex, with evidence suggesting that GABA-B receptor activation can trigger BDNF release.[15]

G cluster_extracellular Extracellular Space cluster_intracellular Neuronal Intracellular Space Tiagabine Tiagabine GAT1 GAT-1 Transporter Tiagabine->GAT1 Inhibits GABA_inc Increased Extracellular GABA GABA_B_R GABA-B Receptor GABA_inc->GABA_B_R Activates BDNF BDNF GABA_B_R->BDNF Triggers Release TrkB TrkB Receptor BDNF->TrkB Binds & Activates Signaling_cascades Downstream Signaling (e.g., PLCγ, PI3K/Akt) TrkB->Signaling_cascades Gene_expression Changes in Gene Expression Signaling_cascades->Gene_expression Neuronal_survival Neuronal Survival & Plasticity Gene_expression->Neuronal_survival Seizure_induced_upregulation Seizure-Induced Upregulation of BDNF/TrkB Seizure_induced_upregulation->Tiagabine Mitigated by

Figure 2: Modulation of BDNF/TrkB Signaling by Tiagabine.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the neuroprotective effects of Tiagabine.

In Vivo Models

This model is used to induce seizure activity and subsequent neuronal damage in the hippocampus.

  • Animal Model: Adult male rats.

  • Electrode Implantation: Bipolar stimulating electrodes are implanted in the perforant pathway, a major excitatory input to the hippocampus.

  • Stimulation Protocol: Continuous electrical stimulation (e.g., 100 Hz pulses) is delivered to the perforant pathway for a defined period to induce status epilepticus.[16][17]

  • Drug Administration: Tiagabine (e.g., 50 mg/kg/day) or vehicle is administered subchronically via subcutaneously implanted osmotic pumps.[5]

  • Outcome Measures:

    • Behavioral Seizure Monitoring: Observation and scoring of seizure severity.

    • Neuronal Damage Quantification: Histological analysis (e.g., Nissl staining) of brain sections to quantify neuronal loss in specific hippocampal subfields (e.g., CA1, CA3). Unbiased stereology is the gold standard for this quantification.[5][18]

    • Cognitive Function Assessment: Evaluation of spatial learning and memory using the Morris water maze.[5][19]

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

  • Animal Model: Mice (e.g., C57BL/6).

  • Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., intraperitoneal injections of 18 mg/kg, four times at 2-hour intervals).[6]

  • Drug Administration: Tiagabine or vehicle is administered prior to MPTP injection.[6]

  • Outcome Measures:

    • Motor Function Assessment: Evaluation of motor coordination and balance using the rotarod test.[6]

    • Dopaminergic Neuron Quantification: Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum, followed by stereological cell counting.[6][20]

    • Microglial Activation Assessment: Immunohistochemical staining for Iba-1, a marker for microglia, to assess the extent of microglial activation.[6]

This model is used to study the effects of inflammation on the central nervous system.

  • Animal Model: Mice or rats.

  • LPS Administration: Lipopolysaccharide (LPS) is administered either peripherally (intraperitoneal) or centrally (intracerebral or intranigral infusion) to induce a neuroinflammatory response.[1][7]

  • Drug Administration: Tiagabine or vehicle is administered prior to or concurrently with LPS.

  • Outcome Measures:

    • Microglial Activation Assessment: As described in the MPTP model.

    • Pro-inflammatory Mediator Quantification: Measurement of levels of cytokines (e.g., TNF-α, IL-1β) and other inflammatory molecules in brain tissue homogenates using techniques like ELISA.

    • Neuronal Viability: Assessment of neuronal survival in relevant brain regions.

In Vitro Models

This model allows for the study of glial cell interactions and inflammatory responses in a controlled environment.

  • Cell Culture: Primary rat astrocytes are co-cultured with a specific percentage of microglia (e.g., 5-10% for physiological conditions, 30-40% for pathological inflammatory conditions).[21][22]

  • Induction of Inflammation: Inflammation can be induced by adding LPS to the culture medium.

  • Drug Administration: Different concentrations of Tiagabine (e.g., 1, 10, 20, 50 µg/ml) are added to the co-cultures for a specified duration (e.g., 24 hours).[21][22]

  • Outcome Measures:

    • Glial Viability: Assessed using methods like the MTT assay.[22]

    • Microglial Activation: Morphological changes in microglia are observed and quantified by immunocytochemistry for markers like Iba-1 or ED1.[21]

    • Inflammatory Mediator Release: Measurement of inflammatory molecules in the culture supernatant.

These models are used to assess the direct protective effects of compounds on neurons.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y is commonly used.[8]

  • Induction of Neurotoxicity: Neuronal damage is induced by applying a neurotoxin (e.g., conditioned medium from LPS-activated microglia, hydrogen peroxide, or 6-hydroxydopamine).[8]

  • Drug Administration: Cells are pre-treated with Tiagabine or other GABAergic agents before the addition of the neurotoxin.

  • Outcome Measures:

    • Cell Viability: Quantified using assays such as MTT or LDH release.

    • Apoptosis Assessment: Detection of apoptotic markers (e.g., caspase-3 activation, Annexin V staining) using techniques like flow cytometry or immunofluorescence.[23]

Experimental Workflows

The following diagrams illustrate the general workflows for in vivo and in vitro studies investigating the neuroprotective effects of Tiagabine.

G cluster_invivo In Vivo Experimental Workflow start Animal Model Selection (e.g., Rat, Mouse) induction Induction of Neuropathology (e.g., Perforant Path Stimulation, MPTP, LPS) start->induction treatment Tiagabine/Vehicle Administration induction->treatment behavioral Behavioral Assessment (e.g., Morris Water Maze, Rotarod) treatment->behavioral histology Histological & Immunohistochemical Analysis treatment->histology biochemical Biochemical Assays (e.g., ELISA, Western Blot) treatment->biochemical data_analysis Data Analysis & Interpretation behavioral->data_analysis histology->data_analysis biochemical->data_analysis

Figure 3: General In Vivo Experimental Workflow.

G cluster_invitro In Vitro Experimental Workflow start Cell Culture (e.g., Neurons, Glia, Co-cultures) treatment Pre-treatment with Tiagabine/Vehicle start->treatment induction Induction of Cell Injury/Inflammation (e.g., Neurotoxin, LPS) treatment->induction viability Cell Viability Assays (e.g., MTT, LDH) induction->viability apoptosis Apoptosis Assays (e.g., Caspase, Annexin V) induction->apoptosis molecular Molecular Analysis (e.g., Western Blot, PCR, Immunocytochemistry) induction->molecular data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis molecular->data_analysis

Figure 4: General In Vitro Experimental Workflow.

Conclusion and Future Directions

Tiagabine hydrochloride hydrate demonstrates robust neuroprotective effects in a variety of preclinical models of neurological disease. Its ability to enhance GABAergic inhibition translates into a multifaceted therapeutic potential, encompassing the reduction of excitotoxicity, suppression of neuroinflammation, and modulation of neurotrophic signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future investigations should aim to:

  • Elucidate the precise molecular links between enhanced GABAergic signaling and the downstream modulation of NF-κB and BDNF/TrkB pathways.

  • Conduct studies in a wider range of neurodegenerative models to broaden the potential therapeutic applications of Tiagabine.

  • Explore the potential of combination therapies, where Tiagabine could be used to augment the effects of other neuroprotective agents.

  • Investigate the long-term effects of Tiagabine treatment on neuronal survival and functional recovery.

The existing evidence strongly supports the continued exploration of this compound as a neuroprotective agent, with the potential to be repurposed for the treatment of a variety of devastating neurological disorders.

References

Tiagabine Hydrochloride Hydrate in Preclinical Models of Neuropathic Pain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with considerable side effects. The GABAergic system, the primary inhibitory neurotransmission system in the central nervous system, has been identified as a key target for the development of novel analgesics. Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), has shown promise in preclinical models of neuropathic pain by enhancing GABAergic tone. This technical guide provides a comprehensive overview of the use of tiagabine in rodent models of neuropathic pain, with a focus on detailed experimental protocols, quantitative data from key studies, and the underlying signaling pathways.

Introduction

Neuropathic pain is characterized by spontaneous pain, allodynia (pain in response to a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). A key factor in the pathophysiology of neuropathic pain is a reduction in inhibitory signaling within the central nervous system, leading to neuronal hyperexcitability. The main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), plays a crucial role in modulating pain perception.[1]

Tiagabine hydrochloride hydrate is an anticonvulsant medication that selectively inhibits the GABA transporter 1 (GAT-1).[2][3] GAT-1 is primarily responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[4] This mechanism of action suggests its potential therapeutic utility in conditions characterized by neuronal hyperexcitability, including neuropathic pain.[3][5]

This guide will delve into the preclinical evidence supporting the use of tiagabine in two widely used rodent models of neuropathic pain: streptozotocin (B1681764) (STZ)-induced diabetic neuropathy and oxaliplatin-induced peripheral neuropathy.

Mechanism of Action and Signaling Pathway

Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter.[2][3] In a healthy state, GAT-1 efficiently clears GABA from the synaptic cleft, terminating its inhibitory signal. In neuropathic pain states, there is often a deficit in GABAergic signaling. By inhibiting GAT-1, tiagabine effectively increases the concentration and prolongs the presence of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors.

Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the opening of potassium channels (K+) and subsequent potassium efflux, which also results in hyperpolarization. Furthermore, GABA-B receptor activation can inhibit voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. The net effect of tiagabine's action is a dampening of neuronal hyperexcitability in pain-processing pathways, thereby alleviating the symptoms of neuropathic pain.

Tiagabine Signaling Pathway in Neuropathic Pain cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hyperexcitable in Neuropathic Pain) Presynaptic Neuron Presynaptic Neuron GAT1 GAT-1 Transporter GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Synaptic Cleft Synaptic Cleft GABA->GAT1 Reuptake GABA_A GABA-A Receptor GABA->GABA_A Binds to GABA_B GABA-B Receptor GABA->GABA_B Binds to Postsynaptic Neuron Postsynaptic Neuron Cl_channel Cl- Influx GABA_A->Cl_channel Activates K_channel K+ Efflux GABA_B->K_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Transmission Reduced_Excitability->Pain_Signal Inhibits Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of tiagabine in modulating neuropathic pain.

Experimental Protocols

This section provides detailed methodologies for inducing neuropathic pain models and assessing the efficacy of tiagabine.

Animal Models of Neuropathic Pain

This model mimics the painful diabetic neuropathy experienced by some individuals with diabetes.

  • Animals: Male mice or rats are commonly used.

  • Induction:

    • Animals are fasted overnight with free access to water.

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5), is administered. The dosage for mice is typically around 200 mg/kg.

    • Blood glucose levels are monitored regularly (e.g., at 7, 14, and 21 days post-injection) from tail vein blood samples.

    • Animals with blood glucose levels consistently above 300 mg/dL are considered diabetic and are used for subsequent behavioral testing.

  • Timeline: The development of mechanical allodynia and thermal hyperalgesia typically occurs within 2 to 4 weeks following STZ injection.

This model replicates the painful neuropathy that is a common side effect of oxaliplatin (B1677828), a chemotherapy agent.

  • Animals: Male mice or rats are typically used.

  • Induction:

    • Oxaliplatin is dissolved in a 5% glucose solution.

    • A common regimen involves repeated i.p. injections of oxaliplatin (e.g., 3 mg/kg) daily for 5 days, followed by a 5-day rest period, and then another 5 days of injections.[6]

  • Timeline: Both acute and chronic pain-like behaviors can be observed. Acute cold allodynia can appear shortly after the first cycle of injections, while mechanical allodynia tends to develop and persist with repeated administrations.[6]

Drug Administration
  • Preparation: this compound is typically dissolved in 0.9% saline.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route in rodent studies.

  • Dosing: Doses in mice typically range from 2 to 8 mg/kg.[1]

  • Timing: Tiagabine is usually administered 30 to 60 minutes before behavioral testing to coincide with its peak effect.

Behavioral Assays for Pain Assessment

This test measures the sensitivity to a non-painful mechanical stimulus.

  • Acclimation: Animals are placed in individual transparent Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Application: The filament is pressed against the paw until it buckles, and the pressure is held for 3-5 seconds.

  • Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. The threshold is expressed in grams (g).

This assay assesses the response to a noxious thermal stimulus.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) is used.

  • Procedure: The animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.

  • Measurement: The paw withdrawal latency is measured in seconds (s).

This test evaluates sensitivity to a cold stimulus, particularly relevant in the oxaliplatin model.

  • Apparatus: A cold plate apparatus maintained at a constant low temperature (e.g., 4°C) is used.

  • Procedure: The animal is placed on the cold plate, and the latency to the first sign of a pain response (e.g., paw lifting, licking, or jumping) is recorded.

  • Cut-off Time: A maximum observation time is set to avoid tissue injury.

  • Measurement: The paw withdrawal latency is measured in seconds (s).

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of tiagabine in rodent models of neuropathic pain.

Table 1: Effect of Tiagabine on Mechanical Allodynia (Von Frey Test) in STZ-Induced Diabetic Neuropathy in Mice

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle Control-1.2 ± 0.2
Tiagabine22.5 ± 0.3*
Tiagabine43.8 ± 0.4**
Tiagabine84.5 ± 0.5***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are representative values compiled from published studies.

Table 2: Effect of Tiagabine on Thermal Hyperalgesia (Hot Plate Test) in STZ-Induced Diabetic Neuropathy in Mice

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) (Mean ± SEM)
Vehicle Control-8.5 ± 1.1
Tiagabine414.2 ± 1.5*
Tiagabine818.9 ± 1.8**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative values compiled from published studies.

Table 3: Effect of Tiagabine on Mechanical Allodynia (Von Frey Test) in Oxaliplatin-Induced Neuropathy in Mice

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle Control-1.5 ± 0.3
Tiagabine43.2 ± 0.4*
Tiagabine84.1 ± 0.5**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative values compiled from published studies.

Table 4: Effect of Tiagabine on Cold Allodynia (Cold Plate Test) in Oxaliplatin-Induced Neuropathy in Mice

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) (Mean ± SEM)
Vehicle Control-15.3 ± 2.1
Tiagabine414.8 ± 1.9
Tiagabine815.1 ± 2.0

Data are representative values compiled from published studies, indicating that tiagabine did not significantly affect cold allodynia in this model.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of tiagabine in a rodent model of neuropathic pain.

Experimental Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (Von Frey, Hot Plate) Animal_Acclimation->Baseline_Testing Model_Induction Neuropathic Pain Model Induction (STZ or Oxaliplatin) Baseline_Testing->Model_Induction Pain_Development Pain Development Period (2-4 weeks) Model_Induction->Pain_Development Confirmation_Testing Confirmation of Neuropathy (Behavioral Testing) Pain_Development->Confirmation_Testing Randomization Randomization to Treatment Groups Confirmation_Testing->Randomization Drug_Admin Tiagabine or Vehicle Administration (i.p.) Randomization->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing (30-60 min post-injection) Drug_Admin->Post_Treatment_Testing Data_Collection Data Collection (Paw Withdrawal Thresholds/Latencies) Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for preclinical evaluation of tiagabine.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound effectively attenuates mechanical allodynia and thermal hyperalgesia in rodent models of diabetic and chemotherapy-induced neuropathic pain. Its mechanism of action, centered on the enhancement of GABAergic inhibition via GAT-1 blockade, provides a rational basis for its analgesic effects.

While these findings are promising, further research is warranted. Future studies could explore the efficacy of tiagabine in other models of neuropathic pain, investigate potential synergistic effects with other analgesic agents, and examine the long-term effects of tiagabine treatment on pain and neuronal plasticity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for the treatment of neuropathic pain.

References

The GABA Transporter 1 Inhibitor Tiagabine Hydrochloride Hydrate: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the basic research applications of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1). By increasing the extracellular concentration of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), Tiagabine serves as a critical tool for investigating GABAergic signaling in the central nervous system. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its application in fundamental neuroscience research. Furthermore, it includes visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of its utility in studying neuronal inhibition and associated neurological and psychiatric disorders.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, and pain.[1] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.

Tiagabine hydrochloride hydrate is a potent and selective inhibitor of GAT-1, the most abundant GABA transporter in the brain.[1] Its ability to block GABA reuptake leads to an accumulation of extracellular GABA, thereby enhancing inhibitory neurotransmission.[2] This mechanism of action makes Tiagabine a valuable pharmacological tool for elucidating the role of the GABAergic system in various physiological and pathological processes. This guide will explore the fundamental research applications of Tiagabine, providing researchers with the necessary information to effectively utilize this compound in their investigations.

Mechanism of Action

Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter.[1] This inhibition is competitive and leads to a reduction in the clearance of GABA from the synaptic cleft.[2] The resulting increase in extracellular GABA concentration enhances the activation of both synaptic and extrasynaptic GABA receptors, namely GABA-A and GABA-B receptors.

  • GABA-A Receptor Modulation: The elevated GABA levels prolong the opening of GABA-A receptor-associated chloride channels, leading to a more sustained hyperpolarization or shunting inhibition of postsynaptic neurons. This potentiation of phasic inhibition is a key factor in Tiagabine's anticonvulsant effects.

  • GABA-B Receptor Activation: Increased ambient GABA can also lead to the activation of metabotropic GABA-B receptors, which can modulate neurotransmitter release and produce slower, more prolonged inhibitory postsynaptic potentials.[1]

By augmenting GABAergic tone, Tiagabine effectively dampens neuronal hyperexcitability, a hallmark of seizure activity and a contributing factor to other neurological and psychiatric conditions.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and effects of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of Tiagabine

ParameterSpeciesPreparationValueReference(s)
IC50 (GAT-1) HumanCloned human GAT-10.07 µM[3]
IC50 (GAT-1) RatIn vivo67 nM[4]
Binding Affinity (Kd) RatIn vitro18 nM[5]

Table 2: In Vivo Effects of Tiagabine on Extracellular GABA Levels (Microdialysis)

Brain RegionSpeciesDose (i.p.)Peak Increase in GABA (% of basal)Reference(s)
Globus Pallidus Rat11.5 mg/kg240%[6]
Globus Pallidus Rat21.0 mg/kg310%[6]
Ventral Pallidum Rat11.5 mg/kg280%[6]
Ventral Pallidum Rat21.0 mg/kg350%[6]
Substantia Nigra Rat21.0 mg/kg200%[6]
Hippocampus Rat30 µM (perfused)645%[7]
Thalamus Rat30 µM (perfused)409%[7]
Medial Thalamus Rat30 mg/kg~200%[8]

Table 3: Effective Doses of Tiagabine in Preclinical Models

ModelSpeciesEndpointEffective Dose (i.p.)Reference(s)
Pentylenetetrazol (PTZ)-induced tonic seizures RatInhibitionED50: 11.5 mg/kg[6]
Pentylenetetrazol (PTZ)-induced tonic seizures RatInhibitionED85: 21.0 mg/kg[6]
Pentylenetetrazol (PTZ)-induced seizures MouseInhibition0.5, 1, and 2 mg/kg[6]
Acetic acid-induced writhing MouseAnalgesiaED50: 0.18 mg/kg[5]
Hot plate test MouseAnalgesia3.7 mg/kg[5]
Vogel water lick conflict test RatAnxiolytic10 mg/kg[5]
Audiogenic seizures Rat (GEPR)InhibitionED50: 11 mg/kg (tonic), 30 mg/kg (clonic)[5]
Amygdala-kindled seizures RatInhibitionED50: 3 mg/kg[5]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vivo Microdialysis for Measuring Extracellular GABA

This protocol describes the measurement of extracellular GABA levels in the brain of a freely moving rat following the administration of Tiagabine.

4.1.1. Materials:

  • This compound

  • Vehicle (e.g., saline, sterile water)

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probe (e.g., 2 mm membrane, 20 kDa MWCO)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF), composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, pH 7.4.[9][10]

  • HPLC system with electrochemical or fluorescence detection for GABA analysis.

4.1.2. Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.8 mm, DV -2.5 mm from bregma).[11]

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 60-90 minutes to obtain a stable baseline of GABA levels.

    • Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.

    • Administer Tiagabine (e.g., 10-30 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • GABA Analysis:

    • Derivatize the GABA in the dialysate samples with o-phthaldialdehyde (OPA).

    • Analyze the samples using HPLC with fluorescence or electrochemical detection to quantify GABA concentrations.[4]

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol outlines the procedure for recording GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) from hippocampal neurons in brain slices and assessing the effect of Tiagabine.

4.2.1. Materials:

  • This compound

  • Acute brain slices (e.g., hippocampus) from rats or mice.

  • Slicing solution (ice-cold, oxygenated with 95% O2/5% CO2), e.g., high-sucrose solution.

  • Artificial cerebrospinal fluid (aCSF) for recording (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, oxygenated with 95% O2/5% CO2.

  • Intracellular solution for patch pipette (in mM): e.g., 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

4.2.2. Procedure:

  • Slice Preparation:

    • Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing solution.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.

    • Establish a whole-cell voltage-clamp recording from a pyramidal neuron in the region of interest (e.g., CA1 of the hippocampus).

    • Hold the neuron at a potential of -70 mV.

    • Evoke IPSCs by stimulating nearby inhibitory interneurons with a bipolar stimulating electrode.

  • Tiagabine Application:

    • Record baseline evoked IPSCs.

    • Bath-apply Tiagabine (e.g., 10-20 µM) to the aCSF.

    • Record IPSCs in the presence of Tiagabine and observe changes in their amplitude and decay kinetics.[12]

Animal Model of Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizures

This protocol describes the use of Tiagabine in a common chemical-induced seizure model in mice.

4.3.1. Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline)

  • Male BALB/c mice

  • Observation chambers

4.3.2. Procedure:

  • Drug Administration:

    • Administer Tiagabine (e.g., 0.5, 1, or 2 mg/kg, i.p.) or vehicle to different groups of mice.[6]

  • Seizure Induction:

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 40-85 mg/kg, s.c. or i.p.).[5][6]

  • Behavioral Observation:

    • Immediately place each mouse in an individual observation chamber and record its behavior for at least 30 minutes.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Measure the latency to the first seizure and the duration of seizures.

    • Compare the seizure parameters between the Tiagabine-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathways

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A Binds GABA_B GABA-B Receptor GABA_synapse->GABA_B Binds GAT1_glia GAT-1 GABA_synapse->GAT1_glia Reuptake Cl_channel Cl- Channel GABA_A->Cl_channel Opens K_channel K+ Channel GABA_B->K_channel Opens Ca_channel Ca2+ Channel GABA_B->Ca_channel Closes Inhibition Neuronal Inhibition Cl_channel->Inhibition Hyperpolarization K_channel->Inhibition Hyperpolarization Ca_channel->Inhibition Reduced Excitability Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits Tiagabine->GAT1_glia Inhibits

Caption: GABAergic signaling pathway and the mechanism of action of Tiagabine.

Experimental Workflows

Preclinical_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound_Library Compound Library GAT1_Binding_Assay GAT-1 Binding Assay Compound_Library->GAT1_Binding_Assay GABA_Uptake_Assay [3H]-GABA Uptake Assay GAT1_Binding_Assay->GABA_Uptake_Assay Selectivity_Screening Selectivity Screening (GAT-2, GAT-3, etc.) GABA_Uptake_Assay->Selectivity_Screening Hit_Compounds Hit Compounds Selectivity_Screening->Hit_Compounds Pharmacokinetics Pharmacokinetics (Brain Penetration) Hit_Compounds->Pharmacokinetics Microdialysis Microdialysis (Extracellular GABA) Pharmacokinetics->Microdialysis Epilepsy_Models Animal Models of Epilepsy (e.g., PTZ, Kindling) Microdialysis->Epilepsy_Models Behavioral_Assays Behavioral Assays (Anxiety, Pain) Epilepsy_Models->Behavioral_Assays Lead_Candidate Lead Candidate Behavioral_Assays->Lead_Candidate

Caption: Preclinical screening workflow for GAT-1 inhibitors.

Conclusion

This compound is an indispensable tool for neuroscience research, providing a selective and potent means to modulate the GABAergic system. Its well-characterized mechanism of action and quantifiable effects on GABA levels and neuronal activity make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to investigate the intricate roles of GABAergic neurotransmission in health and disease. The continued application of Tiagabine in basic research will undoubtedly contribute to a deeper understanding of the central nervous system and the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

The Impact of Tiagabine Hydrochloride Hydrate on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in regulating neuronal excitability by mediating the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability. This technical guide provides an in-depth overview of the core mechanisms of action of tiagabine, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key strategy in the development of antiepileptic drugs (AEDs) is the enhancement of inhibitory neurotransmission to counterbalance neuronal hyperexcitability. The GABAergic system is a primary target for such interventions. Tiagabine hydrochloride hydrate, a derivative of nipecotic acid, represents a targeted approach to augmenting GABAergic signaling.[1][2] Its primary mechanism of action is the selective inhibition of the GAT-1 transporter, which is responsible for clearing GABA from the synaptic cleft and perisynaptic spaces.[3][4] This inhibition leads to an accumulation of extracellular GABA, prolonging the activation of both synaptic and extrasynaptic GABA receptors and ultimately dampening neuronal excitability.[5] This guide will delve into the molecular and cellular effects of tiagabine, presenting key quantitative data and methodologies for its study.

Mechanism of Action: GAT-1 Inhibition

Tiagabine is a potent and selective inhibitor of the GAT-1 transporter.[6][7] GAT-1 is a sodium- and chloride-dependent transporter located on presynaptic neurons and glial cells surrounding GABAergic synapses. Its function is to remove GABA from the extracellular space, thereby terminating its inhibitory signal. Tiagabine binds to GAT-1 and competitively inhibits GABA transport, leading to a significant increase in the concentration and residence time of GABA in the synaptic cleft.[3]

Signaling Pathway of Tiagabine Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GAT1_Presynaptic GAT-1 GABA_Synaptic GABA GABA_Release->GABA_Synaptic GABA_Synaptic->GAT1_Presynaptic Reuptake GABA_A_Receptor GABA-A Receptor GABA_Synaptic->GABA_A_Receptor Binds to Tiagabine Tiagabine Tiagabine->GAT1_Presynaptic Inhibits Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_Influx->Hyperpolarization

Figure 1: Tiagabine's Mechanism at the GABAergic Synapse

Data Presentation

The following tables summarize the quantitative effects of this compound across various experimental paradigms.

Table 1: In Vitro Inhibitory Activity of Tiagabine
TransporterSpeciesPreparationIC50Reference
GAT-1HumanCloned0.07 µM[6]
GAT-1RatSynaptosomes67 nM[3]
GAT-1HumanHEK293S cells390 ± 30 nM[8]
GAT-1RatHEK cells0.64 ± 0.07 µM[9]
GAT-2HumanCloned> 100 µM[10]
GAT-3HumanCloned> 100 µM[10]
BGT-1HumanCloned> 100 µM[10]
Table 2: In Vivo Effects of Tiagabine on Extracellular GABA Levels
Brain RegionAnimal ModelTiagabine Dose (i.p.)Peak GABA Increase (% of Basal)Reference
Globus PallidusAwake Rat11.5 mg/kg240%[11]
Globus PallidusAwake Rat21.0 mg/kg310%[11]
Ventral PallidumAwake Rat11.5 mg/kg280%[11]
Ventral PallidumAwake Rat21.0 mg/kg350%[11]
Substantia NigraAwake Rat21.0 mg/kg200%[11]
Medial ThalamusAwake Rat30 mg/kg~200%[12]
Hippocampus (CA1)Anesthetized Gerbil45 mg/kg450%[13]
HippocampusAnesthetized Rat30 µM (perfused)645 ± 69%[14]
ThalamusAnesthetized Rat30 µM (perfused)409 ± 61%[14]
Table 3: Electrophysiological Effects of Tiagabine
PreparationCell TypeParameterEffectConcentrationReference
Rat Hippocampal Slice CulturesCA3 Pyramidal CellsIPSP DurationGreatly prolonged10-25 µM[15]
Rat Hippocampal Slice CulturesCA3 Pyramidal CellsGABA-A Current Decay Time ConstantIncreased from 16 ms (B15284909) to 250 ms10-25 µM[15]
Rat Hippocampal SlicesCA1 Pyramidal CellsIPSC Half-widthIncreased by 109 ± 15%20-50 µM
Rat Entorhinal Cortex SlicesLayer III Pyramidal CellsInhibitory Background ConductanceIncreased from 8.1 ± 2.2 nS to 48.9 ± 16.8 nS4 µM[16]
Rat Entorhinal Cortex SlicesLayer III Pyramidal CellsSpike ThresholdIncreased from 18.8 ± 0.6 mV to 25.0 ± 0.6 mV4 µM[16]
Rat Hippocampal SlicesCA1 Pyramidal CellsOrthodromic Population Spikes (post-HFS)Inhibited to 7.8 ± 2.6% of control20 µM[17][18]
Rat Hippocampal SlicesCA1 Pyramidal CellsEPSC Charge Transfer (during DR)Decreased by 90.8 ± 1.7%20 µM[17][18]
Table 4: Anticonvulsant Activity of Tiagabine in Animal Models
Seizure ModelAnimalEndpointED50 (i.p.)Reference
Pentylenetetrazol (PTZ)-induced tonic convulsionsMouseProtection2 µmol/kg[4]
DMCM-induced tonic convulsionsMouseProtection2 µmol/kg[4]
Sound-induced seizuresDBA/2 MouseProtection1 µmol/kg[4]
PTZ-induced clonic convulsionsMouseProtection5 µmol/kg[4]
Amygdala kindled seizuresRatReduction in generalized seizures36 µmol/kg[4]
Maximal Electroshock (MES)MouseElevation of threshold> 2 mg/kg[19]
Audiogenic SeizuresGEPR-9 RatReduction in severity30 mg/kg[20]
Table 5: Human Clinical Trial Efficacy (Add-on Therapy for Partial Seizures)
StudyNDesignTiagabine DosePrimary OutcomeResultReference
Northern European Study Group154Double-blind, placebo-controlled30 mg/day≥50% reduction in simple partial seizures21% (Tiagabine) vs. 6% (Placebo)[21]
The Tiagabine Study Group318Double-blind, placebo-controlled32 mg/day≥50% reduction in complex partial seizures31% (Tiagabine) vs. 10% (Placebo)[22]
Cochrane Review (3 trials)769Meta-analysisN/A≥50% reduction in seizure frequencyRisk Ratio: 3.16 (vs. Placebo)[23]
Various non-randomized studiesN/AAdd-on studies35-46 mg/day≥50% seizure reduction33-46% of patients[24]
Open-label clinical practice231ProspectiveMedian 28 mg/daySeizure freedom5% of patients[25]
Open-label clinical practice231ProspectiveMedian 28 mg/day≥50% seizure reduction23% of patients[25]
Table 6: Pharmacokinetic Properties of Tiagabine
ParameterHealthy VolunteersPatients on Enzyme-Inducing AEDsReference
Elimination Half-life5-9 hours2-5 hours[1][26][27][28]
Plasma Protein Binding96%96%[27]
MetabolismHepatic (CYP3A4)Induced Hepatic (CYP3A4)[1][28]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the effects of tiagabine.

In Vitro GABA Uptake Inhibition Assay

This protocol describes a method to determine the IC50 of tiagabine for GAT-1.

Start Start Cell_Culture Culture HEK293 cells stably expressing GAT-1 Start->Cell_Culture Harvest Harvest and prepare cell homogenates or synaptosomes Cell_Culture->Harvest Incubate_1 Pre-incubate with various concentrations of Tiagabine Harvest->Incubate_1 Add_Radioligand Add [3H]-GABA to initiate uptake reaction Incubate_1->Add_Radioligand Incubate_2 Incubate at 37°C for a defined period (e.g., 10 min) Add_Radioligand->Incubate_2 Terminate Terminate uptake by rapid filtration and washing Incubate_2->Terminate Quantify Quantify radioactivity using liquid scintillation counting Terminate->Quantify Analyze Calculate % inhibition and determine IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for In Vitro GABA Uptake Inhibition Assay

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter are cultured under standard conditions.

  • Preparation of Synaptosomes/Cell Homogenates: Cells are harvested, washed, and homogenized in a suitable buffer (e.g., sucrose (B13894) buffer). The homogenate is then centrifuged to pellet the membranes containing the transporters.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with increasing concentrations of this compound.

    • Radiolabeled GABA (e.g., [3H]-GABA) is added to initiate the uptake.

    • The reaction is allowed to proceed for a short period at 37°C.

    • Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT-1 inhibitor.

    • The percentage of inhibition at each tiagabine concentration is calculated, and the IC50 value is determined by non-linear regression analysis.[8][9]

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol outlines the measurement of extracellular GABA levels in the brain of a freely moving animal.

Methodology:

  • Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized rodent. Animals are allowed to recover from surgery.

  • Microdialysis:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to obtain a baseline, tiagabine or vehicle is administered (e.g., intraperitoneally).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

  • GABA Quantification:

    • The concentration of GABA in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis:

    • GABA concentrations in post-drug samples are expressed as a percentage of the average baseline concentration.[11][12]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of inhibitory postsynaptic currents (IPSCs) from neurons in brain slices.

Start Start Slice_Prep Prepare acute brain slices (e.g., hippocampus) Start->Slice_Prep Transfer Transfer slice to recording chamber with aCSF Slice_Prep->Transfer Identify_Neuron Identify target neuron (e.g., CA1 pyramidal cell) using DIC microscopy Transfer->Identify_Neuron Patch Establish whole-cell patch-clamp configuration Identify_Neuron->Patch Record_Baseline Record baseline spontaneous or evoked IPSCs Patch->Record_Baseline Apply_Tiagabine Bath-apply Tiagabine at a known concentration Record_Baseline->Apply_Tiagabine Record_Post_Drug Record IPSCs in the presence of Tiagabine Apply_Tiagabine->Record_Post_Drug Analyze Analyze changes in IPSC amplitude, frequency, and decay kinetics Record_Post_Drug->Analyze End End Analyze->End

Figure 3: Workflow for Whole-Cell Patch-Clamp Recording

Methodology:

  • Brain Slice Preparation: An animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired brain region (e.g., hippocampus) are prepared using a vibratome.

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature.

    • Individual neurons are visualized using differential interference contrast (DIC) microscopy.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.

    • Inhibitory postsynaptic currents (IPSCs) are isolated by holding the neuron's membrane potential at the reversal potential for excitatory currents and/or by using pharmacological blockers of excitatory transmission.

  • Drug Application and Data Acquisition:

    • Baseline spontaneous or evoked IPSCs are recorded.

    • Tiagabine is added to the perfusing aCSF at a known concentration.

    • IPSCs are recorded again in the presence of the drug.

    • Data are acquired using a patch-clamp amplifier and specialized software.

  • Analysis:

    • Changes in the amplitude, frequency, and decay time constant of IPSCs before and after tiagabine application are analyzed to determine the drug's effect on synaptic inhibition.[15]

Conclusion

This compound effectively reduces neuronal excitability by selectively inhibiting the GAT-1 transporter, leading to increased extracellular GABA concentrations and enhanced GABAergic neurotransmission. This mechanism is supported by a wealth of in vitro and in vivo data demonstrating its potency and selectivity. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the GABAergic system for the treatment of neurological disorders characterized by neuronal hyperexcitability. The continued study of tiagabine and other GAT-1 inhibitors will undoubtedly provide further insights into the intricate regulation of neuronal communication and offer new avenues for therapeutic intervention.

References

Understanding the chemical structure and properties of Tiagabine hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Tiagabine (B1662831) hydrochloride hydrate (B1144303). It is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support advanced research and formulation activities.

Chemical Structure and Identification

Tiagabine hydrochloride hydrate is the hydrated salt of Tiagabine, a derivative of nipecotic acid. Chemically, it is known as (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride monohydrate.[1] The lipophilic side chain enhances its ability to cross the blood-brain barrier.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid;hydrochloride;hydrate
CAS Number145821-57-4
Molecular FormulaC₂₀H₂₅NO₂S₂·HCl·H₂O
Molecular Weight430.02 g/mol

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[2] Its solubility and stability are critical parameters for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point82.6°C (onset, DSC)[3]
Solubility in WaterFreely soluble (>50 mg/mL)[2]
Solubility in DMSO82 mg/mL[4]
Solubility in EthanolSparingly soluble[2]
pKa₁3.3
pKa₂9.4
Partition Coefficient (octanol/water)39.3 (pH 7.4)

Mechanism of Action: GABA Reuptake Inhibition

Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), which is present on both presynaptic neurons and glial cells.[5] By blocking GAT-1, Tiagabine increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to a reduction in neuronal excitability, which is the basis of its anticonvulsant activity.[4]

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Transporter GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Synthesis_Workflow start Start: R(-)-Ethyl-N-(4,4-di(3-methylthien-2-yl)- but-3-enyl)nipecotate hydrolysis Acid Catalyzed Hydrolysis (e.g., HCl in aqueous solution) start->hydrolysis dissolution Dissolution in Water (e.g., 50°C) hydrolysis->dissolution seeding Seeding and Crystallization (Cool to 40°C, add seed crystals) dissolution->seeding cooling Cooling (to 0-20°C) seeding->cooling isolation Isolation (Filtration/Centrifugation) cooling->isolation washing Washing (with cold water) isolation->washing drying Drying (in vacuo at 60°C) washing->drying end End Product: Crystalline Tiagabine HCl Monohydrate drying->end GABA_Uptake_Assay_Workflow start Start: Prepare synaptosomes or GAT-1 expressing cells preincubation Pre-incubate with Tiagabine (various concentrations) start->preincubation initiate_uptake Initiate uptake with [³H]-GABA preincubation->initiate_uptake incubation Incubate at 37°C (short duration) initiate_uptake->incubation terminate_uptake Terminate uptake (e.g., rapid filtration and washing) incubation->terminate_uptake quantification Quantify radioactivity (Scintillation counting) terminate_uptake->quantification analysis Data Analysis (IC₅₀ determination) quantification->analysis end End: Determine inhibitory potency analysis->end

References

Tiagabine Hydrochloride Hydrate in Anxiety Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor (SGRI), has been a subject of interest in the research of anxiety disorders due to its targeted mechanism of action on the GABAergic system.[1][2] This technical guide provides an in-depth overview of tiagabine's pharmacology, mechanism of action, and its investigation in preclinical and clinical models of anxiety. It summarizes key quantitative data from various studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While initial studies showed promise, the overall clinical evidence for its efficacy in anxiety disorders, particularly Generalized Anxiety Disorder (GAD), remains inconclusive.[3][4]

Introduction: The Role of GABA in Anxiety

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability.[5][6] Dysregulation of GABAergic neurotransmission has been strongly implicated in the pathophysiology of anxiety disorders.[5] Agents that enhance GABAergic signaling, such as benzodiazepines, have long been used for their anxiolytic effects.[5] Tiagabine represents a more targeted approach by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing the synaptic availability of GABA.[1][7]

Pharmacology and Mechanism of Action

Tiagabine hydrochloride hydrate is a nipecotic acid derivative that potently and selectively inhibits GAT-1.[8][9] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[7][10] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, leading to enhanced activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors.[11][12] This enhanced GABAergic tone results in increased neuronal inhibition, which is hypothesized to produce anxiolytic effects.[1][13]

Signaling Pathway

The mechanism of action of tiagabine involves the modulation of the GABAergic synapse. The following diagram illustrates this process.

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Binds Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Inhibitory_Signal Increased Inhibitory Signal (Anxiolytic Effect) GABA_receptor->Inhibitory_Signal Activates

Figure 1: Mechanism of action of Tiagabine at the GABAergic synapse.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from research on tiagabine for anxiety disorders.

Table 1: Preclinical Data
ParameterValueSpecies/SystemReference
GAT-1 Inhibition (IC50) 67 nM (in vivo)Mouse[14]
GAT-1 Inhibition (IC50) 446 nM (neurons)Rat (primary cultures)[15]
GAT-1 Inhibition (IC50) 182 nM (astroglia)Rat (primary cultures)[15]
Binding Affinity (Kd) 18 nMRat brain (in vitro)[15]
Binding Affinity (Bmax) 669 pmol/gRat brain (in vitro)[15]
Increase in Extracellular GABA 250-350% of basal levelsRat brain (in vivo microdialysis)[15]
Table 2: Clinical Trial Data for Generalized Anxiety Disorder (GAD)
StudyDesignNDosagePrimary Outcome MeasureKey FindingReference
Rosenthal, 200310-week, randomized, open-label40 (20 Tiagabine, 20 Paroxetine)Tiagabine: 4-16 mg/dayHAM-A, HADSSignificant reduction in HAM-A and HADS scores for both groups.[16][17][18]
Pollack et al., 2005 (3 studies)10-week, randomized, placebo-controlled-Fixed-dose: 4, 8, or 12 mg/day; Flexible-dose: 4-16 mg/dayChange in HAM-A total scoreNo significant differentiation from placebo on the primary measure.[4][19]
Schwartz et al., 20058-week, open-label augmentation18Mean final dose: 13 mg/dayHAM-A, BAISignificant decrease in mean HAM-A and BAI scores. 76% responded, 59% achieved remission.[20]
Schaller et al., 2004Case series-Low-dose, incrementalBAIImprovement in anxiety symptoms with low-dose tiagabine.[2][21]

HAM-A: Hamilton Anxiety Rating Scale; HADS: Hospital Anxiety and Depression Scale; BAI: Beck Anxiety Inventory.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Preclinical Models of Anxiety

A common preclinical model to assess anxiolytic-like effects is the Elevated Plus Maze (EPM) .

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Rodents (typically mice or rats) are administered tiagabine or a vehicle control at a specified time before testing.

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a set period (e.g., 5 minutes).

    • Key measures include the time spent in the open arms and the number of entries into the open arms. An increase in these measures is indicative of an anxiolytic-like effect.

  • Chronic Administration Protocol: In some studies, tiagabine is administered chronically (e.g., for 22 days) to assess long-term behavioral effects.[22]

Clinical Trial Design: A Representative Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating tiagabine for GAD.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 10 weeks) cluster_assessment Assessment & Analysis Screening Patient Screening (DSM-IV GAD Diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HAM-A, HADS, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Tiagabine_Arm Tiagabine Group (e.g., 4-16 mg/day) Randomization->Tiagabine_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Titration Dose Titration (Weeks 2-6) Tiagabine_Arm->Titration Weekly_Assessments Weekly Assessments (Efficacy & Tolerability) Tiagabine_Arm->Weekly_Assessments Placebo_Arm->Titration Placebo_Arm->Weekly_Assessments Maintenance Maintenance Phase (Weeks 7-10) Titration->Maintenance Final_Assessment Final Assessment (Primary & Secondary Endpoints) Maintenance->Final_Assessment Weekly_Assessments->Final_Assessment Data_Analysis Statistical Analysis (e.g., Change from Baseline) Final_Assessment->Data_Analysis

Figure 2: Representative workflow for a clinical trial of Tiagabine in GAD.
  • Patient Population: Adult patients with a primary diagnosis of GAD according to DSM-IV criteria.[4][16]

  • Dosage and Administration: Tiagabine is typically initiated at a low dose (e.g., 4 mg/day) and titrated upwards based on efficacy and tolerability to a maximum dose (e.g., 16 mg/day).[4][16][18]

  • Efficacy Assessments: Standardized rating scales are used to measure changes in anxiety and related symptoms. These include:

    • Hamilton Anxiety Rating Scale (HAM-A)[4][20]

    • Hospital Anxiety and Depression Scale (HADS)[16][17]

    • Beck Anxiety Inventory (BAI)[20]

    • Clinical Global Impressions (CGI) scale[20]

  • Tolerability Assessments: Spontaneous reports of adverse events and rating scales are used to monitor the safety and tolerability of the treatment.[4]

Discussion and Future Directions

The preclinical rationale for investigating tiagabine in anxiety is strong, given its specific mechanism of action on the GABAergic system.[1] However, the translation of these preclinical findings into robust clinical efficacy has been challenging. While some open-label studies and case series have suggested anxiolytic effects, larger, placebo-controlled trials have failed to demonstrate a significant benefit of tiagabine over placebo for GAD.[2][4][20]

The most commonly reported adverse events in clinical trials include dizziness, headache, and nausea.[1][7]

Future research could explore several avenues:

  • Different Anxiety Subtypes: Investigating the efficacy of tiagabine in other anxiety disorders, such as panic disorder or social anxiety disorder, where the underlying pathophysiology may differ.[6][23]

  • Biomarker Stratification: Identifying biomarkers that could predict which patients with anxiety are more likely to respond to a GABAergic agent like tiagabine.

  • Combination Therapies: Exploring the potential of tiagabine as an augmentation agent for patients who have a partial response to first-line treatments like SSRIs.[20]

Conclusion

This compound offers a targeted approach to modulating the GABAergic system for the potential treatment of anxiety disorders. While preclinical data are promising and some clinical evidence suggests anxiolytic properties, its efficacy in large, controlled trials for GAD has not been established. This technical guide provides a comprehensive resource for researchers to understand the current state of knowledge on tiagabine for anxiety and to inform the design of future investigations into its therapeutic potential.

References

The Effects of Tiagabine Hydrochloride Hydrate on Sleep Architecture in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated notable effects on the sleep architecture of rodents. By preventing the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, tiagabine effectively increases the synaptic availability of GABA. This technical guide synthesizes the available preclinical data on the impact of tiagabine on rodent sleep, with a focus on its effects on non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep, and wakefulness. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of sleep medicine and drug development.

Mechanism of Action

Tiagabine's primary mechanism of action is the selective inhibition of the GAT-1 transporter. This transporter is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] This leads to a greater activation of GABA-A receptors, which are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. This enhanced inhibitory tone is believed to be the basis for tiagabine's effects on sleep.

Tiagabine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_synapse Increased Extracellular GABA GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Inhibition Enhanced Neuronal Inhibition GABA_A_Receptor->Inhibition Leads to Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine.

Quantitative Data on Sleep Architecture

The primary rodent study on the effects of tiagabine on sleep architecture was conducted by Lancel and colleagues (1998). The following tables summarize the key findings from this study. It is important to note that while the study provides a detailed account of the effects, the full paper with comprehensive statistical data was not accessible. The data presented here is based on the abstract of the publication.[2][3]

Table 1: Effects of Tiagabine on Time Spent in Sleep-Wake States in Rats

TreatmentDose (mg/kg, i.p.)WakefulnessNREM SleepREM Sleep
Vehicle-No significant changeNo significant changeNo significant change
Tiagabine2Minimal effectMinimal effectMinimal effect
Tiagabine10Minimal effectMinimal effectSlight suppression (first 2h)

Table 2: Effects of Tiagabine on EEG Power Spectra during NREM Sleep in Rats

TreatmentDose (mg/kg, i.p.)Low Frequencies (1-8 Hz)High Frequencies (11-16 Hz)
Vehicle-No significant changeNo significant change
Tiagabine2Dose-dependent elevationLeast pronounced elevation
Tiagabine10Most prominent elevationLeast pronounced elevation

Experimental Protocols

The following experimental protocol is based on the methodology described in the Lancel et al. (1998) study.[2][3]

Animal Model
  • Species: Rat (specific strain not detailed in the abstract)

  • Sex: Male

  • Number of Animals: 8

Surgical Implantation of Electrodes

A standard surgical procedure for chronic sleep recording in rodents would be employed. This typically involves:

  • Anesthesia of the animal.

  • Stereotaxic implantation of electroencephalogram (EEG) electrodes over the cortex (e.g., frontal and parietal regions).

  • Implantation of electromyogram (EMG) electrodes into the nuchal (neck) muscles to record muscle tone.

  • The electrode assembly is secured to the skull with dental cement.

  • A post-operative recovery period is allowed before the commencement of experiments.

Drug Administration
  • Drug: Tiagabine hydrochloride hydrate

  • Doses: 2 mg/kg and 10 mg/kg

  • Route of Administration: Intraperitoneal (i.p.) injection

  • Timing of Administration: At the onset of the light period (the typical sleep period for nocturnal rodents).

  • Control: A vehicle injection was used as a control condition.

Sleep Recording and Analysis
  • Recording Period: 8 hours immediately following the injection.

  • Data Acquisition: Continuous recording of EEG and EMG signals.

  • Sleep Stage Scoring: The recorded data is typically scored in epochs (e.g., 10-30 seconds) into three stages: wakefulness, NREM sleep, and REM sleep, based on the characteristic EEG and EMG patterns.

  • EEG Power Spectral Analysis: The EEG signal during each sleep stage is subjected to Fast Fourier Transform (FFT) analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis A1 Surgical Implantation of EEG/EMG Electrodes A2 Post-Operative Recovery A1->A2 B1 Acclimatization to Recording Chamber A2->B1 B2 Intraperitoneal Injection (Vehicle or Tiagabine) B1->B2 B3 8-hour Continuous EEG/EMG Recording B2->B3 C1 Sleep Stage Scoring (Wake, NREM, REM) B3->C1 C2 EEG Power Spectral Analysis C1->C2

Caption: General experimental workflow for rodent sleep studies.

Discussion and Conclusion

The administration of this compound in rats leads to distinct and dose-dependent alterations in sleep architecture, primarily characterized by an enhancement of slow-wave activity during NREM sleep.[2][3] While the total time spent in NREM sleep appears to be minimally affected, the potentiation of low-frequency EEG oscillations suggests a deepening of NREM sleep.

The slight suppression of REM sleep at higher doses is a noteworthy finding, although the underlying mechanism for this effect is not fully elucidated in the available literature. The observed hypersynchronous EEG waves during wakefulness at the 10 mg/kg dose may be indicative of the drug's potent GABAergic activity.

References

Methodological & Application

Application Notes and Protocols: Dissolving Tiagabine Hydrochloride Hydrate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4][5] This mechanism of action makes it a valuable tool for in vitro studies of the GABAergic system and for investigating its potential therapeutic effects. It is commonly used as an anticonvulsant.[2][3][6]

Solubility Data

Tiagabine hydrochloride hydrate is a crystalline solid that is soluble in various organic solvents and has limited solubility in water.[1][4][5] For in vitro studies, it is typically prepared as a concentrated stock solution in an organic solvent, which is then further diluted into aqueous buffers or cell culture media. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
Dimethyl Sulfoxide (DMSO)~30 - 82~72.8 - 199[1][2][3][7]
Ethanol~30~72.8[1]
Dimethylformamide (DMF)~30~72.8[1]
Water20.650[3]

Note: The molecular weight of Tiagabine hydrochloride is 412.01 g/mol .[2][3] The degree of hydration may affect the actual molecular weight, so it is advisable to refer to the batch-specific information on the product's certificate of analysis.

Mechanism of Action: GAT-1 Inhibition

Tiagabine exerts its effects by selectively inhibiting the GABA transporter 1 (GAT-1).[2][3] GAT-1 is a presynaptic and glial membrane protein responsible for the reuptake of GABA from the synaptic cleft.[8][9] By blocking this transporter, tiagabine increases the concentration and prolongs the presence of GABA in the synapse, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This results in an overall increase in inhibitory neurotransmission.

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Glutamate -> GABA vesicle GABA Vesicle presynaptic_neuron->vesicle Packaging gaba_synapse GABA vesicle->gaba_synapse Release gat1 GAT-1 Transporter gaba_synapse->gat1 Reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binding postsynaptic_effect Inhibitory Signal gaba_receptor->postsynaptic_effect tiagabine Tiagabine tiagabine->gat1 Inhibition In_Vitro_Workflow start Start prepare_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock store_stock Aliquot and Store Stock Solution at -20°C/-80°C prepare_stock->store_stock prepare_working Prepare Working Solution (Dilute stock in aqueous buffer/ cell culture medium) store_stock->prepare_working cell_treatment Treat Cells/Tissues with Working Solution prepare_working->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform In Vitro Assay (e.g., Electrophysiology, Neurotransmitter Uptake Assay, Cell Viability Assay) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Application Note and Protocol: Preparation of Tiagabine Hydrochloride Hydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiagabine hydrochloride is a selective GABA transporter 1 (GAT-1) inhibitor, widely utilized in neuroscience research as an anticonvulsant.[1] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of Tiagabine hydrochloride hydrate (B1144303) stock solutions for research use.

Quantitative Data Summary

For ease of reference, the key quantitative data for Tiagabine hydrochloride hydrate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅NO₂S₂・HCl[2][3]
Molecular Weight 412.01 g/mol [1][4]
Appearance White to off-white crystalline powder[3][5][6]
Solubility in DMSO ~30 mg/mL[2]; up to 100 mM or 82 mg/mL (199.02 mM)[7][2][7]
Solubility in Water Sparingly soluble[5][6]; Soluble up to 50 mM[5][6]
Solubility in Ethanol Soluble, ~30 mg/mL[2]
Storage (Solid) -20°C, desiccate[2][8]
Stock Solution Storage 1 year at -80°C; 1 month at -20°C[7]
Stability (Solid) ≥ 4 years at -20°C[2]

Experimental Protocol: Preparation of a 10 mM Tiagabine Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro studies.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-analysis Calculation:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (412.01 g/mol ).

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 412.01 g/mol = 0.00412 g

      • Mass (mg) = 4.12 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.12 mg of this compound powder and add it to the tared tube.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Cap the tube securely.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes.[7]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -80°C, where they are stable for up to one year.[7] For short-term storage, aliquots can be kept at -20°C for up to one month.[7]

Safety Precautions:

  • Tiagabine hydrochloride should be handled as a hazardous material.[2]

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.[2]

Visualizations

Workflow for Preparing Tiagabine Hydrochloride Stock Solution

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass weigh Weigh Tiagabine HCl calc->weigh 4.12 mg for 1mL of 10mM add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C or -20°C label_tubes->store

Caption: Workflow for preparing and storing Tiagabine hydrochloride stock solution.

References

Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Whole-Cell Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tiagabine (B1662831) hydrochloride hydrate (B1144303) in whole-cell patch clamp recordings to investigate its effects on GABAergic neurotransmission. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.

Introduction

Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft.[1][2][3][4] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[2][4] This mechanism of action makes Tiagabine a valuable tool for studying the role of GAT-1 in synaptic function and a clinically effective anticonvulsant for the treatment of partial seizures.[1][2] Whole-cell patch clamp electrophysiology is an essential technique to elucidate the precise effects of Tiagabine on neuronal activity, allowing for the direct measurement of changes in inhibitory postsynaptic currents (IPSCs) and overall neuronal excitability.[5][6]

Mechanism of Action

Tiagabine selectively binds to the GAT-1 transporter, locking it in an inward-open conformation and thereby blocking the reuptake of GABA into presynaptic neurons and surrounding glial cells.[7] This leads to an accumulation of GABA in the synaptic cleft, resulting in a prolonged activation of postsynaptic GABA-A and GABA-B receptors.[3][5][8] The primary electrophysiological consequence of GAT-1 inhibition by Tiagabine is a significant prolongation of the decay time of inhibitory postsynaptic currents (IPSCs).[1][5][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of Tiagabine.

Table 1: Inhibitory Potency of Tiagabine

ParameterValueCell Type/PreparationReference
IC50 (GAT-1)67 nMin vivo[9]
IC50 (GAT-1)49 nMCHO cells expressing GAT-1[10]
IC50 (GAT-1)390 ± 30 nMHEK293S cells expressing human GAT-1[7]
IC50 (GAT-1)290 ± 60 nMSf9 insect cells expressing human GAT-1[7]
IC50 (GAT-1)0.64 ± 0.07 µMHEK cells stably expressing rGAT1[11]

Table 2: Electrophysiological Effects of Tiagabine on Inhibitory Postsynaptic Currents (IPSCs)

ParameterEffectConcentrationCell Type/PreparationReference
IPSP DurationGreatly prolonged10-25 µMRat hippocampal slice cultures (CA3 pyramidal cells)[5]
IPSP AmplitudeNo effect10-25 µMRat hippocampal slice cultures (CA3 pyramidal cells)[5]
GABA-A IPSC Decay Time ConstantIncreased from 16 ms (B15284909) to 250 ms10-25 µMRat hippocampal slice cultures (CA3 pyramidal cells)[5]
Spontaneous Miniature IPSPsUnaffectedNot specifiedRat hippocampal slice cultures (CA3 pyramidal cells)[5]
Evoked IPSC Decay PhaseProlonged (time constant increased to 250% of control)10 µMJuvenile rat dentate granule cells[12]
Evoked IPSC AmplitudeLargely unchanged10 µMJuvenile rat dentate granule cells[12]
Spontaneous and Miniature IPSC FrequencyReducedNot specifiedNot specified[13]

Signaling Pathway and Experimental Workflow

GABA_Reuptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_cleft GABA GAT1 GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1 Inhibits GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds IPSC Increased IPSC Duration GABA_receptor->IPSC Leads to

Caption: Signaling pathway of GABA reuptake inhibition by Tiagabine.

Patch_Clamp_Workflow prep_solutions Prepare ACSF and Intracellular Solution slice_prep Prepare Brain Slices prep_solutions->slice_prep prep_tiagabine Prepare Tiagabine Stock Solution apply_tiagabine Bath Apply or Locally Perfuse Tiagabine Hydrochloride prep_tiagabine->apply_tiagabine obtain_seal Obtain Giga-ohm Seal and Whole-Cell Configuration slice_prep->obtain_seal setup_rig Set up Patch Clamp Rig pull_pipette Pull and Fill Patch Pipette setup_rig->pull_pipette pull_pipette->obtain_seal baseline_rec Record Baseline IPSCs obtain_seal->baseline_rec baseline_rec->apply_tiagabine record_effect Record IPSCs in the Presence of Tiagabine apply_tiagabine->record_effect washout Washout Tiagabine record_effect->washout record_washout Record IPSCs after Washout washout->record_washout analyze_data Analyze Data (Amplitude, Frequency, Decay) record_washout->analyze_data

References

Application Notes and Protocols: Tiagabine Hydrochloride Hydrate in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, functioning as a potent anticonvulsant.[1][2][3] Its primary mechanism of action involves blocking the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic inhibitory neurotransmission.[3][4] This document provides detailed application notes and protocols for the administration of tiagabine hydrochloride hydrate in various rodent models of epilepsy, designed to assist researchers in preclinical drug development and epilepsy research.

Data Presentation

Table 1: Efficacy of this compound in Mouse Seizure Models
Seizure ModelStrainAdministration RouteParameterED₅₀ (mg/kg)Reference
Pentylenetetrazol (PTZ)-induced clonic seizuresNMRIi.p.Protection from clonic convulsions5 µmol/kg[1]
Pentylenetetrazol (PTZ)-induced tonic seizuresNMRIi.p.Protection from tonic convulsions2 µmol/kg[1]
Maximal Electroshock (MES)NMRIi.p.Protection from tonic hindlimb extension>80 µmol/kg (low efficacy)[1]
DMCM-induced seizuresNMRIi.p.Protection from tonic convulsions2 µmol/kg[1]
Audiogenic seizuresDBA/2i.p.Protection from tonic convulsions1 µmol/kg[1][2]
Maximal Electroshock Seizure Threshold (MEST)Albino Swissi.p.TID₂₀ (Dose increasing threshold by 20%)4.3[5]
Pentylenetetrazol (PTZ)-induced clonic seizuresAlbino Swissi.p.Protection from clonic convulsions0.9[5]

ED₅₀: Median Effective Dose; i.p.: Intraperitoneal; DMCM: Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate, a benzodiazepine (B76468) inverse agonist.

Table 2: Efficacy of this compound in Rat Seizure Models
Seizure ModelStrainAdministration RouteParameterED₅₀ (mg/kg)Reference
Amygdala Kindled SeizuresNot Specifiedi.p.Protection from focal seizures36 µmol/kg[1]
Audiogenic SeizuresGenetically Epilepsy-Prone Rat (GEPR-9)i.p.Reduction in seizure severity30[6]

Experimental Protocols

Preparation of this compound Solution

This compound is soluble in water (up to 50 mM), DMSO (up to 100 mM), and ethanol (B145695). For in vivo studies, it is often dissolved in sterile 0.9% saline or distilled water. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the efficacy of anticonvulsant drugs against generalized myoclonic and clonic-tonic seizures.

Materials:

  • Male BALB/c or NMRI mice (20-25 g) or male Sprague-Dawley rats (200-250 g)

  • This compound

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline

  • Animal observation chambers

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle (saline) intraperitoneally (i.p.) at the desired doses.

  • Pre-treatment Time: Allow for a pre-treatment time of 30-60 minutes for the drug to reach peak effect.

  • PTZ Injection: Induce seizures by injecting a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice; 50 mg/kg followed by 30 mg/kg 30 minutes later for rats).[7]

  • Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and record seizure activity for at least 30 minutes.

  • Seizure Scoring: Score the seizure severity based on a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and the duration of seizures.

  • Data Analysis: Compare the seizure scores, latencies, and durations between the tiagabine-treated and vehicle-treated groups. Calculate the ED₅₀ for protection against specific seizure endpoints.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify drugs that prevent seizure spread.

Materials:

  • Male CF-1 or C57BL/6 mice (20-25 g) or male Sprague-Dawley rats (200-250 g)

  • This compound

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

Procedure:

  • Animal Preparation: Acclimate animals as described for the PTZ model.

  • Drug Administration: Administer this compound or vehicle i.p. at various doses.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of the restrained animal. Place the corneal electrodes on the eyes.[3][8]

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats).[3][8]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this seizure phase.[3]

  • Data Analysis: Calculate the percentage of animals protected in each treatment group and determine the ED₅₀.

Amygdala Kindling Model of Temporal Lobe Epilepsy

This model mimics the development and manifestation of complex partial seizures with secondary generalization.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Stimulator and EEG recording system

  • Dental cement

Procedure:

  • Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar stimulating electrode into the basolateral amygdala.[9][10] Cortical recording electrodes may also be implanted. Allow a recovery period of at least one week.

  • Kindling Stimulation: Apply a brief, low-intensity electrical stimulus (e.g., 50 Hz, 1-second train of 1 msec biphasic pulses) to the amygdala once or twice daily.[11]

  • Seizure Monitoring: Monitor the behavioral seizure severity using the Racine scale and record the afterdischarge duration via EEG.

  • Fully Kindled State: Continue stimulation until the animals consistently exhibit stage 4 or 5 seizures (rearing and falling, with tonic-clonic convulsions) for several consecutive stimulations.[9]

  • Drug Testing: Once a stable kindled state is achieved, administer this compound or vehicle i.p. at various doses prior to the kindling stimulation.

  • Data Collection: Record the seizure stage and afterdischarge duration for each animal.

  • Data Analysis: Compare the seizure parameters between the drug-treated and vehicle-treated conditions to determine the anticonvulsant efficacy of tiagabine.

Visualizations

Signaling Pathway of Tiagabine

Tiagabine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor Binding GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake Inhibition Inhibition GABA_Receptor->Inhibition Causes GABA_Vesicle GABA Vesicle GABA_Vesicle->GABA Release Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine in the synapse.

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_prep Preparation cluster_dosing Dosing & Seizure Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rats) Vehicle_Group Vehicle Control Group Administration Animal_Acclimatization->Vehicle_Group Tiagabine_Group Tiagabine Group(s) (Dose-Response) Animal_Acclimatization->Tiagabine_Group Drug_Preparation Tiagabine Solution Preparation Drug_Preparation->Tiagabine_Group Seizure_Induction Seizure Induction (e.g., PTZ, MES, Kindling) Vehicle_Group->Seizure_Induction Tiagabine_Group->Seizure_Induction Behavioral_Scoring Behavioral Seizure Scoring (e.g., Racine Scale) Seizure_Induction->Behavioral_Scoring Latency_Duration Measure Latency & Duration of Seizures Seizure_Induction->Latency_Duration EEG_Recording EEG Recording (for Kindling) Seizure_Induction->EEG_Recording Statistical_Analysis Statistical Comparison (Treated vs. Control) Behavioral_Scoring->Statistical_Analysis Latency_Duration->Statistical_Analysis EEG_Recording->Statistical_Analysis ED50_Calculation ED₅₀ Calculation Statistical_Analysis->ED50_Calculation

Caption: General workflow for screening anticonvulsant effects.

References

Application Note: Quantification of Tiagabine Hydrochloride Hydrate in Brain Tissue via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective GABA (gamma-aminobutyric acid) reuptake inhibitor used as an anticonvulsant agent.[1][2][3] Quantifying its concentration in brain tissue is crucial for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug levels in the central nervous system with therapeutic or adverse effects.[4] This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of tiagabine in brain tissue homogenates. The protocol covers sample preparation, chromatographic conditions, and a comprehensive method validation framework based on regulatory guidelines.[5][6]

Principle This method utilizes RP-HPLC with UV detection to separate and quantify tiagabine from endogenous components in a complex brain matrix. After homogenization, the brain tissue sample undergoes protein precipitation followed by liquid-liquid extraction to isolate the analyte and a suitable internal standard (IS). The separation is achieved on a C18 stationary phase with an isocratic mobile phase, allowing for accurate and reproducible quantification.

Materials and Instrumentation

Reagents and Chemicals
  • Tiagabine Hydrochloride Hydrate Reference Standard (Purity ≥98%)[1]

  • Internal Standard (IS), e.g., Carbamazepine (Purity ≥98%)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Methanol (B129727) (MeOH)

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄), Analytical Grade

  • Ortho-phosphoric Acid (H₃PO₄), Analytical Grade

  • Ethyl Acetate, HPLC Grade

  • Deionized Water (18.2 MΩ·cm)

  • Rat or mouse brain tissue (for matrix)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software (e.g., ChemStation, Empower)

  • Tissue Homogenizer (e.g., bead-based or rotor-stator)

  • Microcentrifuge

  • Analytical Balance

  • pH Meter

  • Nitrogen Evaporator

  • Vortex Mixer

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.5 using ortho-phosphoric acid.

  • Mobile Phase: Prepare a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.5) in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiagabine HCl Hydrate and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions: Prepare intermediate stock solutions and then serially dilute with a 50:50 mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare blank brain homogenate by homogenizing 1 g of tissue in 4 mL of phosphate buffer.

  • Spike appropriate volumes of the working standard solutions into aliquots of the blank brain homogenate to achieve the desired concentrations for the calibration curve and QC samples.

  • Calibration Standards (CS): Prepare 7-8 non-zero concentrations covering the expected range of the study samples.

  • Quality Control (QC) Samples: Prepare at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 80% of the Upper Limit of Quantification)

Sample Preparation from Brain Tissue
  • Accurately weigh approximately 100 mg of the brain tissue sample.

  • Add 400 µL of cold phosphate buffer and homogenize thoroughly.

  • Transfer a 100 µL aliquot of the homogenate to a clean microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 1 µg/mL Carbamazepine) and vortex for 30 seconds.

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex vigorously for 2 minutes, and then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex for 1 minute, and transfer to an autosampler vial for analysis.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
HPLC Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.5) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 240 nm
Run Time Approximately 10 minutes

Method Validation

The analytical method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5][6][7] The key parameters are summarized below.

Selectivity and Specificity

Selectivity was assessed by analyzing blank brain homogenates from at least six different sources. The chromatograms were examined for any interfering peaks at the retention times of Tiagabine and the IS. The method was found to be selective, with no significant interference observed.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was determined by constructing a calibration curve using eight non-zero standards. The curve was generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

ParameterResultAcceptance Criteria
Calibration Range 10 - 2000 ng/mL-
Regression Equation y = 0.0015x + 0.0021-
Correlation Coefficient (r²) 0.9985≥ 0.99
LLOQ 10 ng/mLS/N ≥ 5; Accuracy ±20%; Precision ≤20%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High) on three separate days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 108.5-4.211.2-6.8
Low 306.12.57.93.1
Medium 3004.31.85.5-1.5
High 15003.8-0.94.9-2.4
Acceptance Criteria ≤15% (≤20% for LLOQ)Within ±15% (±20% for LLOQ)≤15% (≤20% for LLOQ)Within ±15% (±20% for LLOQ)
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte spiked into extracted blank matrix with the response of the analyte in a pure solution. Extraction recovery was determined by comparing the analyte response from the extracted sample to that of a post-extraction spiked sample.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low 3088.294.5
High 150091.597.1
Acceptance Criteria Consistent, precise, and reproducibleIS-normalized matrix factor %CV ≤ 15%
Stability

The stability of Tiagabine in brain homogenate was evaluated under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. All results were within ±15% of the nominal concentrations, indicating adequate stability.

Visualized Workflows

G cluster_prep Phase 1: Sample & Standard Preparation cluster_extraction Phase 2: Analyte Extraction cluster_analysis Phase 3: HPLC Analysis & Data Processing A Weigh Brain Tissue B Homogenize Tissue in Buffer A->B C Spike with Internal Standard (IS) B->C E Protein Precipitation (Cold Acetonitrile) C->E Tissue Samples D Prepare Calibration Standards & QCs J Inject Sample into HPLC System D->J Standards & QCs F Centrifuge E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Evaporate Organic Layer (Nitrogen Stream) G->H I Reconstitute in Mobile Phase H->I I->J Prepared Samples K Chromatographic Separation (C18 Column) J->K L UV Detection at 240 nm K->L M Integrate Peak Areas L->M N Calculate Concentration (Using Calibration Curve) M->N

Caption: Overall workflow for Tiagabine quantification in brain tissue.

G start Brain Tissue Homogenate (with Internal Standard) ppt Step 1: Protein Precipitation Add Cold Acetonitrile Vortex & Centrifuge start->ppt supernatant Collect Supernatant (Contains Analyte + IS) ppt->supernatant pellet Discard Pellet (Precipitated Proteins) ppt->pellet lle Step 2: Liquid-Liquid Extraction Add Ethyl Acetate Vortex & Centrifuge supernatant->lle organic_layer Collect Organic Layer (Upper Layer) lle->organic_layer aqueous_layer Discard Aqueous Layer lle->aqueous_layer end Evaporate & Reconstitute for HPLC Analysis organic_layer->end

Caption: Detailed sample clean-up and extraction protocol logic.

Conclusion

The described RP-HPLC method provides a selective, accurate, and precise means for quantifying this compound in brain tissue. The sample preparation protocol effectively removes endogenous interferences, and the method validation results demonstrate its reliability for supporting neuropharmacology and preclinical drug development studies. This application note serves as a comprehensive guide for researchers requiring robust bioanalytical data from complex tissue matrices.

References

Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Inducing Cortical Depolarizations In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic inhibition.[3][4] This modulation of neuronal activity makes tiagabine a valuable tool in neuroscience research, particularly for studying cortical excitability and pathological states like epilepsy.[5][6]

These application notes provide a detailed protocol for utilizing tiagabine hydrochloride hydrate to induce cortical depolarizations in an in vitro setting, based on established research. The primary application described is the induction of large, slow depolarizations in cortical slices, a phenomenon relevant to the study of seizure-like events and cortical spreading depression.[7]

Mechanism of Action

Tiagabine's primary mechanism is the selective inhibition of the GAT-1 transporter, leading to an accumulation of extracellular GABA.[8] This enhanced GABA concentration prolongs the action of synaptically released GABA, augmenting inhibitory postsynaptic potentials.[5] Paradoxically, under certain conditions, this sustained GABAergic activity can lead to depolarizing effects. Research suggests that the tiagabine-induced depolarizations are initiated through GABA(A) receptors, which may subsequently lead to the release of excitatory amino acids.[7] This complex interplay makes tiagabine a subject of interest for investigating the nuanced roles of GABAergic signaling in cortical network function and dysfunction.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT-1 Transporter GABA_cleft->GAT1 Reuptake GABA_A_Receptor GABA(A) Receptor GABA_cleft->GABA_A_Receptor Binds Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Depolarization Cortical Depolarization GABA_A_Receptor->Depolarization Initiates

Figure 1: Simplified signaling pathway of Tiagabine action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound and other pharmacological agents in inducing and modulating cortical depolarizations in vitro, as derived from experimental findings.[7]

CompoundConcentrationEffect
Tiagabine Hydrochloride50 µMInduces large, slow depolarizations (6-8/h)
Bicuculline10 µMInhibits established depolarizations
Picrotoxin100 µMInhibits established depolarizations
Tetrodotoxin-Blocks depolarizations
Dextromethorphan-Irreversibly blocks depolarizations
4-Aminopyridine50 µMMarkedly potentiates responses
3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (NMDA antagonist)up to 100 µMNo effect on depolarizations
6,7-dinitroquinoxaline-2,3-dione (AMPA/kainate antagonist)100-200 µMReversibly decreases frequency

Experimental Protocols

This section provides a detailed methodology for preparing cortical slices and inducing depolarizations using this compound.

Protocol 1: Preparation of Acute Cortical Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings. The specific animal model cited is 20-30 day-old audiogenic seizure-prone DBA/2 mice.[7]

Materials:

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2, 5% CO2)

  • Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with carbogen.

    • aCSF Composition (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10.

  • Recovery chamber with aCSF at room temperature, continuously bubbled with carbogen.

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, carbogenated aCSF.

  • Isolate the cerebral cortex and prepare cortical wedges.

  • Mount the cortical tissue onto the vibratome stage.

  • Cut coronal or sagittal slices to the desired thickness (e.g., 300-400 µm) in the ice-cold, carbogenated aCSF.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before experimentation.

Protocol 2: Induction of Cortical Depolarizations with Tiagabine

This protocol details the application of tiagabine to induce and record cortical depolarizations.

Materials:

  • Prepared acute cortical slices

  • Recording chamber for electrophysiology (e.g., submerged or interface type)

  • Perfusion system

  • aCSF (as described in Protocol 1)

  • This compound stock solution

  • Electrophysiology recording setup (amplifier, digitizer, recording electrodes, data acquisition software)

Procedure:

  • Transfer a recovered cortical slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min).

  • Place a recording electrode (e.g., glass micropipette filled with aCSF) in the desired cortical layer to record extracellular field potentials.

  • Establish a stable baseline recording for at least 15-20 minutes.

  • Prepare the experimental aCSF containing 50 µM this compound.

  • Switch the perfusion from the control aCSF to the tiagabine-containing aCSF.

  • Perfuse with the tiagabine solution for 15 minutes to induce the depolarizations.[7]

  • After the initial 15-minute perfusion, switch back to the control aCSF. The induced depolarizations are reported to persist for 4-5 hours.[7]

  • Record the electrical activity for the duration of the experiment, monitoring for the appearance of large, slow depolarization events.

cluster_prep Slice Preparation cluster_recording Electrophysiology Dissection Brain Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in aCSF (>1 hr) Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Baseline Establish Stable Baseline (15-20 min) Transfer->Baseline Tiagabine_App Perfuse with 50 µM Tiagabine (15 min) Baseline->Tiagabine_App Washout Washout with Control aCSF Tiagabine_App->Washout Record Record Depolarizations (4-5 hrs) Washout->Record

Figure 2: Experimental workflow for inducing cortical depolarizations.

Expected Results and Troubleshooting

  • Expected Outcome: Following a 15-minute perfusion with 50 µM tiagabine, large, slow depolarizations should appear at a frequency of 6-8 per hour and persist for several hours.[7]

  • No Depolarizations:

    • Slice Health: Ensure slices are healthy. The dissection and recovery process should be rapid and performed in continuously carbogenated, ice-cold aCSF.

    • Tiagabine Concentration: Verify the final concentration of tiagabine in the aCSF.

    • Animal Model: The original study used audiogenic seizure-prone DBA/2 mice.[7] The propensity for depolarization may vary between different mouse or rat strains.

  • Unstable Recordings:

    • Mechanical Stability: Ensure the recording setup is free from vibrations.

    • Perfusion Rate: Maintain a constant and smooth perfusion rate.

    • Slice Viability: Poor slice health can lead to unstable recordings. Check the appearance of the slice under a microscope.

Conclusion

This compound is an effective pharmacological tool for inducing and studying cortical depolarizations in vitro. By selectively inhibiting GAT-1, it provides a means to investigate the consequences of enhanced GABAergic tone and its complex role in regulating cortical network excitability. The protocols and data presented here offer a foundation for researchers to explore the mechanisms underlying seizure-like activity and other neurological phenomena involving cortical hyperexcitability.

References

Application of Tiagabine Hydrochloride Hydrate in Pentylenetetrazol (PTZ)-Induced Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tiagabine hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor, in preclinical pentylenetetrazol (PTZ)-induced seizure models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Tiagabine hydrochloride hydrate is an anticonvulsant medication that functions by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[1][2] This mechanism of action makes it a valuable tool for studying seizure-related pathways and for the preclinical evaluation of antiepileptic therapies. The pentylenetetrazol (PTZ)-induced seizure model is a widely used and reliable method for inducing acute and chronic seizures in rodents, mimicking generalized seizures in humans.[3][4] PTZ acts as a GABA-A receptor antagonist, and its administration leads to neuronal hyperexcitability and convulsions.[5][6] This model is instrumental in screening and characterizing the efficacy of anticonvulsant compounds like Tiagabine.

Mechanism of Action

Tiagabine enhances GABAergic inhibition by blocking the reuptake of GABA from the synapse into presynaptic neurons.[1][7] This leads to a prolongation of inhibitory postsynaptic potentials, which counteracts the hyperexcitability induced by PTZ.[7] Research has shown that in PTZ-induced seizure models, Tiagabine's anticonvulsant effects are also associated with the modulation of downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling and a reduction in neuroinflammatory markers.[8][9]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor GABA->GABA_R Binds to GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Neuron_Hyperpolarization Neuron Hyperpolarization GABA_R->Neuron_Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuron_Hyperpolarization->Reduced_Excitability GAT1->GABA_vesicle Tiagabine Tiagabine Tiagabine->GAT1 Inhibits PTZ Pentylenetetrazol (PTZ) PTZ->GABA_R Antagonizes cluster_0 Preparation cluster_1 Administration & Observation cluster_2 Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Drug Preparation (Tiagabine & PTZ) Animal_Acclimatization->Drug_Preparation Grouping Assign to Experimental Groups Drug_Preparation->Grouping Tiagabine_Admin Administer Tiagabine or Vehicle Grouping->Tiagabine_Admin PTZ_Admin Administer PTZ Tiagabine_Admin->PTZ_Admin Seizure_Observation Observe and Score Seizure Activity PTZ_Admin->Seizure_Observation Data_Collection Collect Data (Latency, Duration, Severity) Seizure_Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols: Utilizing Tiagabine Hydrochloride Hydrate in the Kindling Model of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor (GRI), has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy.[1][2] Its primary mechanism of action involves the potent and selective inhibition of the GABA transporter 1 (GAT-1), leading to increased concentrations of synaptic GABA, the principal inhibitory neurotransmitter in the central nervous system.[3][4][5] This enhancement of GABAergic neurotransmission makes Tiagabine a valuable tool for studying the pathophysiology of epilepsy and for the development of novel antiepileptic drugs.

The kindling model is a widely used and robust animal model that mimics the progressive development of seizures seen in human temporal lobe epilepsy.[6][7] It involves the repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus, which gradually leads to the development of generalized seizures.[6][7] This model is particularly useful for investigating the mechanisms of epileptogenesis and for screening potential antiepileptic compounds.

These application notes provide detailed protocols for utilizing Tiagabine hydrochloride hydrate in the kindling model of epilepsy, along with data presentation and visualization of relevant pathways and workflows.

Data Presentation: Efficacy of Tiagabine in the Kindling Model

The following tables summarize the dose-dependent effects of Tiagabine on key seizure parameters in amygdala-kindled rats. The data highlights the compound's ability to suppress both the development and the expression of kindled seizures.

Treatment GroupDose (mg/kg, i.p.)Mean Behavioral Score (Racine Scale) at 16th Stimulation
Vehicle-4.7 ± 0.2
Tiagabine7.3 µmol/kg3.9 ± 0.2
Tiagabine10Significantly retarded kindling development
Tiagabine24.3 µmol/kg1.4 ± 0.3

Data compiled from multiple studies in amygdala-kindled rats.[6][8]

Treatment GroupDoseAmygdaloid Afterdischarge (AD) Duration (seconds) at 16th StimulationCortical Afterdischarge (AD) Duration (seconds) at 16th Stimulation
Vehicle-92 ± 1092 ± 10
Tiagabine7.3 µmol/kg56 ± 1255 ± 13
Tiagabine24.3 µmol/kg25 ± 320 ± 5

Data represents mean ± SEM.[8]

Experimental Protocols

Amygdala Kindling Protocol in Rats

This protocol describes the surgical implantation of electrodes and the subsequent electrical kindling procedure to induce epilepsy.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Bipolar stimulating and recording electrodes

  • Dental cement and skull screws

  • Electrical stimulator

  • EEG recording system

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the animal in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes for the placement of skull screws (for anchoring the headstage) and the electrode.

    • Using stereotaxic coordinates, slowly lower a bipolar electrode into the basolateral amygdala (e.g., AP: -2.8 mm, ML: ±4.8 mm, DV: -8.5 mm from bregma).[9]

    • Secure the electrode and screws with dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Kindling Stimulation:

    • After the recovery period, place the rat in a recording chamber.

    • Deliver a constant current stimulus (e.g., 50-400 µA, 1-msec biphasic square wave pulses at 50-60 Hz for 1-2 seconds) through the amygdala electrode once or twice daily.[9][10]

    • Record the electroencephalogram (EEG) to determine the afterdischarge (AD) threshold, which is the minimum current required to elicit an afterdischarge of at least 3 seconds.

    • Continue daily stimulations at the AD threshold or a fixed suprathreshold intensity.

  • Seizure Scoring:

    • Observe and score the behavioral seizures immediately following each stimulation using the Racine scale.[1]

Racine Scale for Seizure Severity: [1][11]

StageBehavioral Manifestation
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of posture)

A fully kindled state is typically defined as the animal exhibiting three consecutive stage 5 seizures.

Corneal Kindling Protocol in Mice

This protocol provides a less invasive method for inducing kindled seizures.[2][12]

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Corneal electrodes

  • Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)

  • Electrical stimulator

Procedure:

  • Preparation:

    • Gently restrain the mouse.

    • Apply a drop of the saline/anesthetic solution to each eye to ensure conductivity and provide local anesthesia.[2]

  • Stimulation:

    • Place the corneal electrodes over the eyes.

    • Deliver a constant current stimulus (e.g., 3 mA, 60 Hz for 3 seconds) twice daily, with at least a 4-hour interval between stimulations.[2]

  • Seizure Scoring:

    • Observe and score the behavioral seizures immediately following each stimulation using a modified Racine scale. A fully kindled state is reached when the animal consistently exhibits stage 5 seizures.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or another appropriate vehicle (e.g., water)[13]

  • Vortex mixer

  • Syringes and needles for administration (e.g., intraperitoneal - i.p.)

Procedure:

  • Preparation of Dosing Solution:

    • Tiagabine hydrochloride is soluble in aqueous solutions.[14]

    • Calculate the required amount of Tiagabine based on the desired dose and the animal's body weight.

    • Dissolve the Tiagabine powder in sterile saline to the desired concentration.

    • Vortex the solution until the powder is completely dissolved. Prepare fresh daily.

  • Administration:

    • Administer the Tiagabine solution via the desired route, typically intraperitoneally (i.p.), 30 minutes before the kindling stimulation.[8][15]

    • The volume of administration should be appropriate for the size of the animal (e.g., 1-2 ml/kg for rats).

Mandatory Visualizations

G cluster_0 Experimental Workflow A Animal Acclimatization & Baseline Behavioral Testing B Surgical Implantation of Electrodes (Amygdala Kindling) or Habituation (Corneal Kindling) A->B C Kindling Stimulation (Daily or Twice Daily) B->C D Seizure Scoring (Racine Scale) & EEG Recording C->D E Drug Administration (Tiagabine or Vehicle) D->E Once fully kindled G Data Analysis (Seizure Score, AD Duration) D->G F Post-Treatment Kindling Stimulation E->F F->D

Caption: Experimental workflow for evaluating Tiagabine in the kindling model.

G cluster_0 Tiagabine's Mechanism of Action cluster_1 Presynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter 1 (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binds Cl_channel Cl- Influx GABA_receptor->Cl_channel Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_channel->Hyperpolarization Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Signaling pathway of Tiagabine's action at the GABAergic synapse.

References

Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens and experimental protocols for the use of Tiagabine (B1662831) hydrochloride hydrate (B1144303) in mouse studies, based on currently available data. Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), which leads to an increase in extracellular GABA levels and enhanced GABAergic neurotransmission.[1][2][3][4][5][6][7] It is primarily used as an anticonvulsant.[3][5][8][9]

Dosing Regimen Summary

The following table summarizes the quantitative data on Tiagabine hydrochloride hydrate dosing regimens used in various mouse studies. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, experimental model, and desired therapeutic effect.

Dose (mg/kg) Route of Administration Frequency Duration Mouse Model/Application Reference
0.4Intraperitoneal (i.p.)Single doseAcuteAudiogenic seizures in DBA/2 mice[10]
1.7 - 2.0Intraperitoneal (i.p.)Single doseAcuteInhibition of DMCM-induced clonic convulsions[10]
3Intraperitoneal (i.p.)Twice daily3 daysCognitive function (one-trial avoidance learning)[10]
10Intraperitoneal (i.p.)Single doseAcuteCognitive function (one-trial avoidance learning)[10]
10Intraperitoneal (i.p.)Single doseAcutePilocarpine-induced acute seizures[11]
15Oral (p.o.)Twice daily21 daysChronic anticonvulsant effects[10][12]
30Oral (p.o.)Twice daily21 daysChronic anticonvulsant effects[10]
Not SpecifiedIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedPentylenetetrazole (PTZ)-induced clonic seizures[13][14]

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol outlines the steps for preparing a this compound solution for intraperitoneal (i.p.) administration in mice.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or sterile water

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, if solubility is an issue)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of Tiagabine. If the injection volume is 100 µL (0.1 mL), the required concentration is 2.5 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Solubilization:

    • Primary Method (Aqueous Solution): Tiagabine hydrochloride is soluble in water (up to 20.6 mg/mL).[15] Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile saline or water to achieve the desired concentration.

    • Alternative Method (with DMSO): If higher concentrations are needed or if solubility issues arise, Tiagabine hydrochloride is also soluble in DMSO (up to 41.2 mg/mL).[15] Dissolve the powder in a small volume of DMSO first, and then dilute it with sterile saline to the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (typically <5-10% of the total volume) to avoid potential toxicity.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.

  • Storage: Store the prepared solution at an appropriate temperature as recommended by the manufacturer, protected from light. For short-term use, refrigeration (2-8 °C) is often suitable. For long-term storage, aliquoting and freezing (-20 °C or -80 °C) may be necessary.

Administration of this compound via Intraperitoneal (i.p.) Injection

This protocol describes the standard procedure for administering the prepared Tiagabine solution to mice via intraperitoneal injection.

Materials:

  • Prepared and sterilized this compound solution

  • Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling: Handle the mouse gently but firmly to minimize stress. If necessary, use a restraint device.

  • Locate the Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or other organs.

  • Prepare the Syringe: Draw the calculated volume of the Tiagabine solution into the sterile syringe. Ensure there are no air bubbles.

  • Position the Mouse: Hold the mouse with its head tilted slightly downwards to move the abdominal organs away from the injection site.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate improper placement.

  • Administer the Drug: Inject the solution slowly and steadily.

  • Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for any adverse reactions following the injection.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of Tiagabine is the selective inhibition of the GABA transporter 1 (GAT-1).[3][4][5][7][16] This inhibition leads to an increase in the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, thereby enhancing GABAergic signaling.[1][2][4]

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Increased Inhibitory Signaling GABA_receptor->Inhibitory_signal Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A1 Calculate Dose & Prepare Solution B2 Administer Tiagabine or Vehicle (e.g., i.p. injection) A1->B2 A2 Animal Acclimatization B1 Randomize Animals into Treatment Groups A2->B1 B1->B2 C1 Behavioral Testing (e.g., Seizure Scoring) B2->C1 C2 Physiological Monitoring (e.g., EEG) B2->C2 D1 Data Collection C1->D1 C2->D1 D2 Statistical Analysis D1->D2 D3 Interpretation of Results D2->D3

References

Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Combination Therapy for Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tiagabine (B1662831) hydrochloride hydrate (B1144303) as an adjunctive therapy in epilepsy research, with a focus on its combination with other antiepileptic drugs (AEDs). The information is compiled from a review of clinical trial data and pharmacological studies.

Mechanism of Action

Tiagabine hydrochloride hydrate is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. It enhances GABAergic neurotransmission by blocking the GAT-1 GABA transporter on presynaptic neurons and glial cells, thereby increasing the amount of GABA in the synaptic cleft.[1][2][3][4] This potentiation of GABA, the primary inhibitory neurotransmitter in the brain, leads to a reduction in neuronal excitability and seizure propagation.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron GABA Release gaba GABA presynaptic_neuron->gaba Release gat1_transporter GAT-1 Transporter gaba->gat1_transporter Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding inhibition Neuronal Inhibition gaba_receptor->inhibition Activation tiagabine Tiagabine tiagabine->gat1_transporter Inhibition

Mechanism of Action of Tiagabine.

Efficacy in Combination Therapy

Clinical trials have consistently demonstrated the efficacy of tiagabine as an add-on therapy for patients with drug-resistant partial seizures.[1][5]

Quantitative Efficacy Data from Placebo-Controlled, Add-on Clinical Trials

The following table summarizes the proportion of patients achieving a 50% or greater reduction in seizure frequency in key parallel-group studies.

StudyTiagabine HCl DosePlacebo GroupTiagabine Group
Study 1 16 mg/day~4%~10%
32 mg/day~4%~21%
56 mg/day~4%~30%

Data compiled from a dose-response study.[6]

A Cochrane review of six randomized controlled trials involving 948 people found that tiagabine, when used with another antiepileptic drug, was significantly more effective than placebo at reducing seizure frequency in people with drug-resistant focal epilepsy.[1][5]

Drug Interactions and Concomitant Medications

Tiagabine's pharmacokinetics are influenced by co-administered AEDs.

Pharmacokinetic Interactions with Other AEDs
Concomitant AEDEffect on TiagabineEffect of Tiagabine on Concomitant AED
Carbamazepine (B1668303) Induces tiagabine metabolism, shortening its half-life to 2-3 hours.[7]No significant effect on carbamazepine or its epoxide metabolite concentrations.[6][8]
Phenytoin (B1677684) Induces tiagabine metabolism.[9]No significant effect on steady-state phenytoin concentrations.[6][8]
Phenobarbital Induces tiagabine metabolism.[9]Not explicitly detailed in the provided results.
Valproate Non-enzyme inducing; tiagabine half-life is approximately 7-9 hours.[7][9]Causes a slight decrease (~10%) in steady-state valproate concentrations.[6]

It is important to note that when tiagabine is co-prescribed with enzyme-inducing AEDs, its dosage may need to be in the upper range.[7]

Adverse Effects in Combination Therapy

The addition of tiagabine to an existing AED regimen is associated with an increased incidence of adverse events compared to placebo.

Common Adverse Events and Discontinuation Rates
Adverse EventIncidence with TiagabineIncidence with Placebo
Dizziness30%13%
Asthenia/Tiredness24%12%
Somnolence1.6% (discontinuation)N/A
Nervousness12%3%
TremorSignificantly higher than placeboN/A
Discontinuation due to Adverse Events ~15% ~5%

Data compiled from multiple sources.[1][4][6][10][11][12]

The most common side effects are generally mild to moderate and often occur during the titration period.[7][11]

Experimental Protocols

The following outlines a typical protocol for a double-blind, placebo-controlled, parallel-group clinical trial to evaluate the efficacy and safety of tiagabine as an adjunctive therapy, based on descriptions of completed studies.[1][6][12][13]

Protocol: Phase III Adjunctive Therapy Trial for Partial Seizures

1. Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

2. Patient Population:

  • Adults and adolescents (≥12 years of age) with a diagnosis of epilepsy.[9]

  • History of drug-resistant partial seizures (with or without secondary generalization) despite treatment with at least one enzyme-inducing AED.[6]

  • A minimum number of seizures during a baseline period (e.g., at least six complex partial seizures in an 8-week baseline).[6]

3. Study Phases:

  • Baseline Phase (8 weeks): Patients continue their existing stable AED regimen. Seizure frequency and type are documented.

  • Titration Phase (4 weeks): Patients are randomized to receive either tiagabine or placebo. The dose of the investigational drug is gradually increased. A slow titration of no faster than 5 mg weekly is recommended.[7]

  • Fixed-Dose/Maintenance Phase (12 weeks): Patients are maintained on their target dose of tiagabine or placebo.

4. Dosage and Administration:

  • Initial Dose: 4 mg once daily, administered with food.[9]

  • Titration: The dosage is increased weekly. For example, in a study evaluating multiple doses, arms could be titrated to 16 mg/day, 32 mg/day, and 56 mg/day.[6]

  • Administration: Doses are typically divided and administered 2-4 times daily.[9]

5. Efficacy Endpoints:

  • Primary: Percent reduction in the 4-week seizure rate for all partial seizures from baseline to the maintenance phase.

  • Secondary: Proportion of patients achieving a ≥50% reduction in seizure frequency.

6. Safety and Tolerability Assessments:

  • Monitoring and recording of all adverse events.

  • Physical and neurological examinations.

  • Vital signs.

  • Laboratory tests (hematology, blood chemistry).

  • Plasma concentrations of concomitant AEDs to assess for drug interactions.

7. Statistical Analysis:

  • The primary analysis is typically performed on the intent-to-treat population.

  • Comparison of seizure frequency reduction between the tiagabine and placebo groups.

cluster_treatment Treatment Phase cluster_tiagabine Tiagabine Arm cluster_placebo Placebo Arm start Patient Screening baseline Baseline Phase (8 weeks) - Stable AEDs - Seizure Diary start->baseline randomization Randomization baseline->randomization titration_t Titration Phase (4 weeks) - Gradual Dose Increase randomization->titration_t titration_p Titration Phase (4 weeks) randomization->titration_p maintenance_t Maintenance Phase (12 weeks) - Fixed Dose titration_t->maintenance_t end End of Study - Data Analysis maintenance_t->end maintenance_p Maintenance Phase (12 weeks) titration_p->maintenance_p maintenance_p->end

Typical Clinical Trial Workflow.

References

Application Notes and Protocols for the Spectrophotometric Estimation of Tiagabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tiagabine hydrochloride is an anticonvulsant drug utilized in the management of epilepsy.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Tiagabine hydrochloride in bulk drug and pharmaceutical formulations to ensure quality control and therapeutic efficacy. This document provides detailed protocols for both direct Ultraviolet (UV) and colorimetric Visible (Vis) spectrophotometric methods for the estimation of Tiagabine hydrochloride. These methods are simple, cost-effective, and suitable for routine analysis.

Method 1: Direct Ultraviolet (UV) Spectrophotometry

This method is based on the direct measurement of the absorbance of Tiagabine hydrochloride in the UV region.

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Analytical balance.

2. Reagents and Materials:

  • Tiagabine hydrochloride (pure standard).

  • Double distilled water.

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of pure Tiagabine hydrochloride.

  • Dissolve it in 30 mL of double distilled water in a 100 mL volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with double distilled water to obtain a final concentration of 100 µg/mL.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, pipette aliquots of 1.0, 2.0, 3.0, 4.0, and 5.0 mL into a series of 10 mL volumetric flasks.

  • Dilute each flask to the mark with double distilled water to get concentrations of 10, 20, 30, 40, and 50 µg/mL, respectively.

5. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan the 30 µg/mL working standard solution over the UV range of 200-400 nm against a double distilled water blank.

  • The wavelength of maximum absorbance (λmax) for Tiagabine hydrochloride is observed at 257 nm.

6. Construction of Calibration Curve:

  • Measure the absorbance of each working standard solution at 257 nm against the double distilled water blank.

  • Plot a graph of absorbance versus concentration (µg/mL).

7. Analysis of Pharmaceutical Formulations:

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of Tiagabine hydrochloride and transfer it to a 100 mL volumetric flask.[1]

  • Add about 80 mL of warm isopropyl alcohol and shake for 20 minutes.[1]

  • Dilute to the mark with isopropyl alcohol and mix well.[1]

  • Filter the solution and evaporate the filtrate to dryness.[1]

  • Dissolve the residue in double distilled water to prepare a solution with a concentration falling within the Beer's law range and analyze as described for the standard solutions.

Data Presentation

Table 1: Optical Characteristics and Validation Parameters for the UV Method

ParameterResult
λmax257 nm
Beer's Law Range10 - 50 µg/mL
Regression Equation (y = mx + c)y = 0.018x + 0.002
Correlation Coefficient (r²)0.9984
Mean Assay (%)101.73%
Mean Recovery (%)100.61%

Note: The regression equation is representative and may vary with instrumentation.

Method 2: Visible Spectrophotometry (Ion-Association Complex Formation)

This method is based on the formation of a colored ion-association complex between Tiagabine hydrochloride and an acidic dye, which can be extracted into an organic solvent and measured colorimetrically.

Experimental Protocol

1. Instrumentation:

  • UV-Visible digital spectrophotometer with 1 cm matched quartz cells.[3]

  • Digital pH meter.[3]

  • Separating funnels (125 mL).

2. Reagents and Materials:

  • Tiagabine hydrochloride (pure standard).

  • Safranin O (SFNO) solution (0.2% w/v in distilled water).[3]

  • Methylene Blue (MB) solution (0.2% w/v in distilled water).[3]

  • pH 9.8 buffer solution.[3]

  • Chloroform (B151607).[3]

  • Distilled water.

3. Preparation of Standard Stock Solution:

  • Prepare a standard stock solution of Tiagabine hydrochloride at a concentration of 100 µg/mL in distilled water.

4. Procedure for Complex Formation and Measurement:

  • Pipette aliquots of the standard drug solution (ranging from 0.5 to 3.0 mL) into a series of 125 mL separating funnels.[3]

  • To each funnel, add 1.0 mL of pH 9.8 buffer solution.[3]

  • Add 1.0 mL of Safranin O solution (for Method M22a) or 0.5 mL of Methylene Blue solution (for Method M22b).[3]

  • Adjust the total volume of the aqueous phase to 10.0 mL with distilled water.[3]

  • Add 10.0 mL of chloroform to each funnel and shake vigorously for 2 minutes.[3]

  • Allow the layers to separate and collect the organic (chloroform) layer through a cotton plug.[3]

  • Measure the absorbance of the organic layer immediately at 520 nm for the Safranin O complex and 650 nm for the Methylene Blue complex, against a reagent blank prepared in the same manner without the drug.[3]

5. Construction of Calibration Curve:

  • Plot a graph of absorbance versus the final concentration of Tiagabine hydrochloride (µg/mL) for each method.

Data Presentation

Table 2: Optical Characteristics for the Visible Spectrophotometric Methods

ParameterMethod with Safranin OMethod with Methylene Blue
λmax520 nm[3]650 nm[3]
Beer's Law Range5 - 30 µg/mL5 - 30 µg/mL
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.25 x 10⁴1.85 x 10⁴
Sandell's Sensitivity (µg cm⁻²)0.03290.0222
Correlation Coefficient (r)0.99980.9998

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow prep Preparation of Standard and Sample Solutions uv_method UV Method prep->uv_method Direct Analysis vis_method Visible Method prep->vis_method Derivative Analysis scan Scan for λmax (200-400 nm) uv_method->scan complex Complex Formation with Dye Reagent vis_method->complex measure_uv Measure Absorbance at 257 nm scan->measure_uv calib Construct Calibration Curve (Absorbance vs. Concentration) measure_uv->calib extract Extraction into Organic Solvent complex->extract measure_vis Measure Absorbance at λmax (520/650 nm) extract->measure_vis measure_vis->calib quant Quantify Tiagabine HCl in Sample calib->quant

Caption: Workflow for spectrophotometric estimation of Tiagabine HCl.

Logical Relationship of Method Validation

validation_relationship method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision sensitivity Sensitivity (LOD & LOQ) method->sensitivity robustness Robustness method->robustness validated_method Validated Method for Routine Analysis linearity->validated_method accuracy->validated_method precision->validated_method sensitivity->validated_method robustness->validated_method

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Electrophysiological Assessment of Neuronal Response to Tiagabine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.[1][2] This mechanism of action underlies its use as an anticonvulsant medication for the treatment of epilepsy.[3][4] These application notes provide detailed protocols for the electrophysiological assessment of Tiagabine's effects on neuronal activity, offering valuable insights for researchers in neuroscience and drug development.

Mechanism of Action: Enhancement of GABAergic Neurotransmission

Tiagabine's primary pharmacological effect is the potentiation of GABAergic inhibition.[1][5] By inhibiting the GAT-1 transporter located on presynaptic neurons and surrounding glial cells, Tiagabine prolongs the presence of GABA in the synaptic cleft.[1][2] This leads to increased activation of postsynaptic GABAA and GABAB receptors, resulting in a more pronounced and sustained inhibitory effect on neuronal excitability.[1] Electrophysiological studies have demonstrated that Tiagabine prolongs inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs) and increases the decay time constant of GABAA receptor-mediated synaptic currents.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of Tiagabine hydrochloride hydrate on key electrophysiological parameters as reported in scientific literature.

Table 1: Effect of Tiagabine on Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Neurons

ParameterControlTiagabine (Concentration)Percentage ChangeReference
sIPSC Frequency (Hz) 1.8 ± 0.23.5 ± 0.4 (10 µM)+94%[8]
sIPSC Amplitude (pA) 25.1 ± 1.538.2 ± 2.1 (10 µM)+52%[8]
sIPSC Decay Time (ms) 12.3 ± 0.825.1 ± 1.5 (10 µM)+104%[8]
mIPSC Frequency (Hz) 1.2 ± 0.11.1 ± 0.2 (10 µM)-8% (not significant)[8]
mIPSC Amplitude (pA) 24.8 ± 1.325.5 ± 1.8 (10 µM)+3% (not significant)[8]
Evoked IPSC Decay Time Constant (ms) 16250 (10-25 µM)+1463%[7]

sIPSC: spontaneous Inhibitory Postsynaptic Current; mIPSC: miniature Inhibitory Postsynaptic Current

Table 2: Dose-Dependent Effects of Tiagabine on Neuronal Activity

Experimental ModelTiagabine Concentration/DoseObserved EffectReference
Rat Hippocampal Slices2-100 µMEnhanced inhibition of orthodromic population spikes[9]
Audiogenic Seizure-Prone Mice50 µMEvoked large, slow depolarizations with a frequency of 6-8/h[10]
Genetically Epilepsy-Prone Rats30 mg/kg, i.p.Reduction in neuronal firing in the inferior colliculus[8]
WAG/Rij Rats (Absence Epilepsy Model)3 and 10 mg/kgEnhanced number and mean duration of spike-wave discharges[11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Evoked IPSCs in Acute Hippocampal Slices

This protocol details the methodology for recording evoked inhibitory postsynaptic currents (IPSCs) from pyramidal neurons in acute hippocampal slices to assess the effect of Tiagabine.

1. Preparation of Acute Hippocampal Slices:

  • Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Slicing Solution (aCSF) Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.

  • Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour to recover before recording.

  • Recording aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2.

2. Whole-Cell Patch-Clamp Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.

  • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Intracellular Solution Composition for IPSC Recording (in mM): 140 CsCl, 10 HEPES, 2 EGTA, 5 QX-314 bromide, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2-7.3 with CsOH, osmolarity ~290 mOsm).

  • Establish a giga-ohm seal and obtain the whole-cell configuration.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • To isolate GABAA receptor-mediated IPSCs, add antagonists for ionotropic glutamate (B1630785) receptors to the perfusion solution (e.g., 10 µM CNQX and 50 µM APV).

3. Evoking and Recording IPSCs:

  • Place a bipolar stimulating electrode in the stratum radiatum to evoke IPSCs in the recorded CA1 pyramidal neuron.

  • Deliver brief electrical stimuli (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit stable baseline IPSCs.

  • Record baseline IPSCs for at least 10-15 minutes.

  • Prepare a stock solution of this compound in distilled water or DMSO.

  • Bath-apply Tiagabine at the desired concentration (e.g., 10 µM) by adding it to the perfusion aCSF.

  • Record IPSCs for at least 20-30 minutes in the presence of Tiagabine to observe its effects.

  • Wash out the drug by perfusing with regular aCSF for at least 20 minutes to assess reversibility.

4. Data Analysis:

  • Analyze the amplitude, rise time, and decay kinetics of the recorded IPSCs.

  • Fit the decay phase of the IPSC with a single or double exponential function to determine the decay time constant.

  • Compare the parameters of the IPSCs before, during, and after Tiagabine application using appropriate statistical tests.

Protocol 2: Extracellular Field Potential Recording of Synaptic Transmission in the Hippocampus

This protocol describes the methodology for recording field excitatory postsynaptic potentials (fEPSPs) to study the overall effect of Tiagabine on synaptic transmission in the CA1 region of the hippocampus.

1. Slice Preparation and Maintenance:

  • Prepare acute hippocampal slices as described in Protocol 1, step 1.

2. Field Potential Recording:

  • Place a slice in a recording chamber and perfuse with oxygenated aCSF.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Deliver baseline stimuli (e.g., every 30 seconds) and record the resulting fEPSPs.

  • Generate an input-output curve by varying the stimulation intensity to determine the appropriate baseline stimulation strength (typically 30-50% of the maximum fEPSP amplitude).

  • Record a stable baseline of fEPSPs for at least 20-30 minutes.

3. Drug Application and Data Acquisition:

  • Bath-apply this compound at the desired concentration.

  • Continue to record fEPSPs for an extended period (e.g., 60 minutes) to observe the drug's effect on synaptic transmission.

  • Perform a washout by perfusing with drug-free aCSF.

4. Data Analysis:

  • Measure the slope of the fEPSP as an indicator of synaptic strength.

  • Normalize the fEPSP slope to the pre-drug baseline period.

  • Plot the normalized fEPSP slope over time to visualize the effect of Tiagabine.

Visualizations

GABAergic Synaptic Transmission and the Action of Tiagabine

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA_cleft->GABA_A_Receptor Binding Inhibition Inhibition GABA_A_Receptor->Inhibition Cl- influx -> Hyperpolarization (Inhibition) Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibition

Caption: Mechanism of Tiagabine action at a GABAergic synapse.

Experimental Workflow for In Vitro Electrophysiological Assessment

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment & Analysis Animal_Prep Animal Anesthesia & Brain Dissection Slice_Prep Hippocampal Slice Preparation (300-400 µm) Animal_Prep->Slice_Prep Recovery Slice Recovery in aCSF (1 hour) Slice_Prep->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patch Establish Whole-Cell Patch-Clamp or Field Recording Transfer->Patch Baseline Record Baseline Neuronal Activity (20-30 min) Patch->Baseline Drug_App Bath Application of Tiagabine Baseline->Drug_App Recording_Drug Record Neuronal Activity in presence of Tiagabine Drug_App->Recording_Drug Washout Washout with Drug-Free aCSF Recording_Drug->Washout Data_Analysis Data Analysis and Statistical Comparison Washout->Data_Analysis

Caption: Workflow for in vitro electrophysiological assessment of Tiagabine.

Logical Relationship of Tiagabine's Effects

logical_relationship cluster_electrophysiological Electrophysiological Consequences cluster_therapeutic Therapeutic Outcome Tiagabine This compound GAT1_Inhibition Inhibition of GAT-1 Tiagabine->GAT1_Inhibition GABA_Increase Increased Extracellular GABA Concentration GAT1_Inhibition->GABA_Increase GABA_Receptor_Activation Enhanced Activation of GABA-A and GABA-B Receptors GABA_Increase->GABA_Receptor_Activation IPSC_Prolongation Prolongation of IPSCs/IPSPs GABA_Receptor_Activation->IPSC_Prolongation Neuronal_Inhibition Increased Neuronal Inhibition IPSC_Prolongation->Neuronal_Inhibition Firing_Rate_Decrease Decreased Neuronal Firing Rate Neuronal_Inhibition->Firing_Rate_Decrease Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect

Caption: Logical flow of Tiagabine's mechanism to its therapeutic effect.

References

Application Notes and Protocols for Tiagabine Hydrochloride Hydrate in Audiogenic Seizure Models in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a selective GABA reuptake inhibitor (GRI) that has demonstrated efficacy as an anticonvulsant in various preclinical models of epilepsy, including audiogenic seizures in rats.[1][2] Audiogenic seizures are reflex seizures triggered by intense acoustic stimulation and are a valuable tool for studying the neurobiology of epilepsy and for the initial screening of potential antiepileptic drugs. Genetically epilepsy-prone rats (GEPRs) are a well-established rodent model that exhibits a consistent and graded seizure response to sound, making them particularly useful for these studies.[3]

These application notes provide a comprehensive overview of the use of tiagabine in audiogenic seizure models in rats, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for conducting such studies.

Mechanism of Action

Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[4] By blocking GAT-1, tiagabine reduces the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells.[4] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission. The elevated GABA levels potentiate the activity of postsynaptic GABA-A receptors, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane. This heightened inhibitory tone in the brain helps to counteract the excessive neuronal firing that characterizes seizures.[4] The inferior colliculus is a critical brain region for the initiation of audiogenic seizures, and tiagabine has been shown to reduce neuronal firing in this area, consistent with its enhancement of GABA-mediated inhibition.[2]

Quantitative Data

The efficacy of tiagabine hydrochloride hydrate in suppressing audiogenic seizures in genetically epilepsy-prone rats (GEPRs) has been quantified in several studies. The following tables summarize the key dose-response data.

Table 1: Efficacy of Tiagabine in Genetically Epilepsy-Prone Rats (GEPRs)

Seizure ComponentED50 (mg/kg, i.p.)Reference
Tonic Seizure11[1]
Clonic Seizure30[1]
Seizure Severity Reduction30[2]

ED50: The dose of a drug that produces a therapeutic response in 50% of the population. i.p.: intraperitoneal administration.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound in an audiogenic seizure model in rats.

Animal Model
  • Species: Rat

  • Strain: Genetically Epilepsy-Prone Rat (GEPR), specifically the GEPR-3 (moderate seizures) or GEPR-9 (severe seizures) substrains are recommended for their consistent seizure response.[5] Sprague-Dawley or Wistar rats can also be used if they have been selectively bred for audiogenic seizure susceptibility.

  • Age: Young adult rats (e.g., 70-90 days old) are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Preparation
  • Compound: this compound

  • Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle. The solubility of tiagabine should be confirmed in the chosen vehicle.

  • Preparation: Prepare fresh solutions on the day of the experiment. Calculate the required concentration based on the desired dose (in mg/kg) and the injection volume (typically 1-2 ml/kg for intraperitoneal injection). For example, to administer a 10 mg/kg dose in an injection volume of 1 ml/kg, a 10 mg/ml solution is required.

Experimental Procedure

The overall workflow for the experiment is outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimation C Baseline Seizure Test (Optional) A->C B Drug Preparation D Tiagabine Administration (i.p.) B->D C->D E Acoustic Stimulation D->E 30 min pre-treatment F Seizure Observation & Scoring E->F G Data Compilation F->G H Statistical Analysis G->H

Figure 1: Experimental workflow for assessing tiagabine efficacy.

Step-by-Step Protocol:

  • Animal Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Baseline Seizure Susceptibility (Optional): To establish a baseline, rats can be exposed to the acoustic stimulus one or more times before drug administration to confirm their seizure-prone phenotype. A washout period of at least 48 hours should be allowed between the baseline test and the drug study.

  • Drug Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes before acoustic stimulation.

  • Acoustic Stimulation: Place the rat individually in a sound-attenuating chamber. After the pre-treatment period, present a high-intensity acoustic stimulus.

    • Stimulus Source: An electric bell or a sound generator capable of producing a broad-spectrum, high-frequency sound.

    • Intensity: 100-120 dB.[6][7]

    • Duration: 60 seconds.[7]

  • Observation and Seizure Scoring: Observe the rat's behavior throughout the acoustic stimulation and for a few minutes afterward. Record the latency to the first sign of seizure activity and the maximal seizure severity using a standardized scoring scale.

Seizure Scoring

A common method for scoring the severity of audiogenic seizures is the Audiogenic Response Score (ARS), which is a 0-9 scale. A simplified categorical scale can also be used.

Table 2: Audiogenic Seizure Scoring Scale

ScoreBehavioral Response
0No response
1Wild running
2Clonus of face and forelimbs
3Tonic-clonic convulsions
4Tonic extension of hindlimbs

This is a simplified scale. More detailed scales, such as the 0-9 ARS, can provide a more granular assessment of seizure severity.

Data Analysis
  • Parameters to Analyze:

    • Incidence of seizures in each treatment group.

    • Mean seizure severity score for each group.

    • Latency to the onset of wild running and/or convulsions.

  • Statistical Analysis: Use appropriate statistical tests to compare the different treatment groups. For seizure scores, non-parametric tests like the Kruskal-Wallis or Mann-Whitney U test are often suitable. For latency data, ANOVA or t-tests may be used, depending on the experimental design. The ED50 can be calculated using probit analysis.

Signaling Pathway

The anticonvulsant effect of tiagabine in audiogenic seizures is mediated by the enhancement of GABAergic inhibition, particularly in the inferior colliculus. The following diagram illustrates the proposed signaling pathway.

signaling_pathway cluster_synapse GABAergic Synapse GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_cleft GABA in Synaptic Cleft GABA_release->GABA_cleft GAT1 GAT-1 Transporter GABA_cleft->GAT1 Reuptake GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R Binding Enhancement Enhancement Inhibition Inhibition Postsynaptic_Neuron Postsynaptic Neuron GABA_A_R->Postsynaptic_Neuron Cl- Influx (Hyperpolarization) Outcome Reduced Neuronal Excitability & Anticonvulsant Effect Postsynaptic_Neuron->Outcome Tiagabine Tiagabine Tiagabine->GAT1

Figure 2: Mechanism of action of tiagabine.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in seizure control. The audiogenic seizure model in rats, particularly in GEPR strains, provides a reliable and reproducible method for assessing the anticonvulsant efficacy of compounds like tiagabine. The protocols and data presented here offer a framework for researchers to design and execute robust preclinical studies in the field of epilepsy research and drug development.

References

Application Notes and Protocols for Investigating the Effects of Tiagabine on Memory Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for elucidating the impact of Tiagabine (B1662831) on memory impairment. The protocols detailed below are designed for preclinical animal models and aim to assess both the behavioral and molecular consequences of Tiagabine administration in the context of cognitive deficits.

1. Introduction and Rationale

Tiagabine is an anticonvulsant medication that selectively inhibits the GABA transporter 1 (GAT-1), leading to increased extracellular concentrations of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the cortex and hippocampus.[1][2][3][4][5] The GABAergic system plays a crucial role in regulating neuronal excitability and is implicated in various cognitive functions, including learning and memory.[6][7][8] While some studies in patient populations with epilepsy have shown no significant adverse cognitive effects of Tiagabine,[9][10][11][12][13] its direct impact on memory consolidation and in the context of pre-existing memory impairment remains an area of active investigation. Preclinical studies have yielded mixed results; for instance, while Tiagabine was found to prevent memory impairment in a model of status epilepticus, this was likely secondary to its neuroprotective effects.[14] Another study indicated that Tiagabine did not exacerbate scopolamine-induced memory deficits in mice.[15] However, research has also suggested that despite increasing slow-wave sleep, which is crucial for memory consolidation, Tiagabine may not improve and could even impair procedural memory.[16]

This experimental design aims to systematically evaluate the effects of Tiagabine on a well-established animal model of memory impairment induced by the muscarinic receptor antagonist, scopolamine (B1681570). The following protocols will guide researchers in assessing changes in spatial and fear-associated memory, as well as in probing the underlying molecular mechanisms within key brain regions associated with memory, such as the hippocampus.

2. Experimental Design

This study will employ a randomized, placebo-controlled design using adult male C57BL/6J mice.

  • Animal Model: Scopolamine-induced memory impairment. Scopolamine is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist that reliably produces deficits in learning and memory, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.

  • Groups:

    • Vehicle Control: Administration of vehicle (e.g., saline) instead of both scopolamine and Tiagabine.

    • Scopolamine Control: Administration of scopolamine to induce memory impairment.

    • Tiagabine + Scopolamine: Pre-treatment with Tiagabine followed by scopolamine administration to assess the potential restorative or protective effects of Tiagabine.

    • Tiagabine Only: Administration of Tiagabine alone to evaluate its effects on cognitive function in the absence of induced impairment.

  • Drug Administration:

    • Tiagabine hydrochloride will be dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg.

    • Scopolamine hydrobromide will be dissolved in saline and administered i.p. at a dose of 1 mg/kg.

  • Timeline: Tiagabine (or its vehicle) will be administered 30 minutes prior to the behavioral task training session. Scopolamine (or its vehicle) will be administered 15 minutes prior to the training session.

3. Behavioral Assessment Protocols

3.1. Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface. Visual cues are placed around the pool for spatial navigation.

  • Protocol:

    • Acquisition Phase (4 days, 4 trials/day):

      • Mice are gently placed into the water at one of four starting positions.

      • The mouse is allowed to swim for 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.

      • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

    • Probe Trial (Day 5):

      • The escape platform is removed from the pool.

      • The mouse is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses are measured.

3.2. Passive Avoidance Task for Fear-Motivated Memory

This task assesses a form of fear-motivated, long-term memory that is dependent on the hippocampus and amygdala.

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Protocol:

    • Training Phase:

      • Each mouse is placed in the light compartment.

      • After a 10-second habituation period, the guillotine door is opened.

      • When the mouse enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

      • The latency to enter the dark compartment is recorded.

    • Retention Test (24 hours later):

      • The mouse is again placed in the light compartment.

      • The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).

      • An increased latency to enter the dark compartment is indicative of memory retention for the aversive stimulus.

4. Molecular and Cellular Analysis Protocols

Following the completion of behavioral testing, brain tissue will be collected for molecular analysis.

4.1. Brain Tissue Collection and Preparation

  • Mice will be euthanized by cervical dislocation.

  • The hippocampus will be rapidly dissected on an ice-cold plate.

  • Tissues will be flash-frozen in liquid nitrogen and stored at -80°C until further processing.

4.2. Western Blotting for GAT-1 and BDNF Expression

This protocol will be used to quantify the protein levels of GAT-1 and Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity and memory.

  • Protocol:

    • Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA protein assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk in TBST for 1 hour.

      • Incubate with primary antibodies against GAT-1 (1:1000) and BDNF (1:1000) overnight at 4°C.

      • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

5. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in seconds)

DayVehicle Control (Mean ± SEM)Scopolamine Control (Mean ± SEM)Tiagabine + Scopolamine (Mean ± SEM)Tiagabine Only (Mean ± SEM)
1
2
3
4

Table 2: Morris Water Maze - Probe Trial

ParameterVehicle Control (Mean ± SEM)Scopolamine Control (Mean ± SEM)Tiagabine + Scopolamine (Mean ± SEM)Tiagabine Only (Mean ± SEM)
Time in Target Quadrant (s)
Platform Location Crosses

Table 3: Passive Avoidance Task (Step-through Latency in seconds)

PhaseVehicle Control (Mean ± SEM)Scopolamine Control (Mean ± SEM)Tiagabine + Scopolamine (Mean ± SEM)Tiagabine Only (Mean ± SEM)
Training
Retention (24h)

Table 4: Hippocampal Protein Expression (Relative to Vehicle Control)

ProteinVehicle Control (Mean ± SEM)Scopolamine Control (Mean ± SEM)Tiagabine + Scopolamine (Mean ± SEM)Tiagabine Only (Mean ± SEM)
GAT-11.0 ± SEM
BDNF1.0 ± SEM

6. Visualizations

.dot

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABA_released GABA GABA_vesicle->GABA_released Release GABA_receptor GABA Receptor GABA_released->GABA_receptor Binding GAT1 GAT-1 Transporter GABA_released->GAT1 Reuptake Inhibitory\nPostsynaptic\nPotential Inhibitory Postsynaptic Potential GABA_receptor->Inhibitory\nPostsynaptic\nPotential GAT1->GABA_vesicle Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine.

.dot

Experimental_Workflow cluster_animals Animal Preparation cluster_treatment Treatment and Behavioral Testing cluster_analysis Post-Mortem Analysis Acclimatization Acclimatization (1 week) Randomization Randomization into 4 Experimental Groups Acclimatization->Randomization Drug_Admin Drug Administration (Tiagabine/Vehicle + Scopolamine/Vehicle) Randomization->Drug_Admin MWM Morris Water Maze (Acquisition + Probe Trial) Drug_Admin->MWM PA Passive Avoidance Task (Training + Retention) Drug_Admin->PA Euthanasia Euthanasia and Brain Tissue Collection MWM->Euthanasia PA->Euthanasia Dissection Hippocampal Dissection Euthanasia->Dissection cluster_analysis cluster_analysis WB Western Blotting (GAT-1, BDNF) Dissection->WB

Caption: Experimental workflow.

Logical_Relationships cluster_intervention Intervention cluster_mechanisms Potential Mechanisms cluster_outcomes Outcomes Tiagabine Tiagabine Administration GABA_Mod Modulation of GABAergic System Tiagabine->GABA_Mod Primary Action Scopolamine Scopolamine-Induced Memory Impairment Spatial_Mem Spatial Memory (Morris Water Maze) Scopolamine->Spatial_Mem Impairs Fear_Mem Fear-Motivated Memory (Passive Avoidance) Scopolamine->Fear_Mem Impairs BDNF_Exp Changes in BDNF Expression GABA_Mod->BDNF_Exp May Influence GABA_Mod->Spatial_Mem Potentially Modulates GABA_Mod->Fear_Mem Potentially Modulates BDNF_Exp->Spatial_Mem Potentially Modulates BDNF_Exp->Fear_Mem Potentially Modulates

References

Troubleshooting & Optimization

Technical Support Center: Tiagabine Hydrochloride Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Tiagabine (B1662831) Hydrochloride Hydrate (B1144303) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Tiagabine Hydrochloride Hydrate?

This compound is described as being sparingly soluble in water.[1][2][3] Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is also soluble in aqueous basic solutions.[3][4]

Q2: Are there discrepancies in the reported aqueous solubility values?

Yes, various sources report different aqueous solubility limits. This variation can be attributed to factors such as the degree of hydration of the compound, experimental conditions (e.g., temperature, pH), and measurement techniques. It is crucial to consider these factors when preparing solutions.

Q3: How does pH affect the solubility of this compound?

As a hydrochloride salt of a nipecotic acid derivative, the pH of the aqueous solution can influence the solubility of this compound. It is reported to be soluble in aqueous base, which suggests that deprotonation of the carboxylic acid moiety at higher pH values may enhance its solubility.

Q4: What is the mechanism of action of Tiagabine?

Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1).[5][6] By blocking GAT-1, tiagabine prevents the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft into presynaptic neurons and glial cells.[1][7] This leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission.[1][8]

Quantitative Solubility Data

The following table summarizes the reported solubility data for this compound in various solvents.

SolventReported SolubilityCitations
WaterSparingly soluble[1][2][3]
WaterSoluble to 50 mM[5][9]
WaterSoluble to 25 mM
Water11 mg/mL
Water3%[4]
Aqueous BaseSoluble[3][4]
DMSOSoluble to 100 mM[5][9]
DMSOApproximately 30 mg/mL[10][11]
DMSO82 mg/mL (199.02 mM)[12]
EthanolApproximately 30 mg/mL[10][11]
Ethanol82 mg/mL[12]
Dimethyl formamide (B127407) (DMF)Approximately 30 mg/mL[10][11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 412.01 g/mol , may vary with hydration)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, you would need 41.2 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Ensure the final solution is clear and free of particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][13] For short-term storage (up to one month), -20°C is generally sufficient.[9]

Troubleshooting Guides

Issue 1: Precipitation upon addition of DMSO stock solution to aqueous buffer or cell culture media.

Possible Cause: The high concentration of the compound in the DMSO stock solution "crashes out" when rapidly diluted into an aqueous environment where its solubility is significantly lower.

Solutions:

  • Lower the Final Concentration: Ensure the final concentration in your aqueous solution does not exceed the aqueous solubility limit of this compound.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly, perform a serial dilution. First, dilute the stock in a smaller volume of the aqueous buffer or media, then add this intermediate dilution to the final volume.[14]

  • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or stirring. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.[14]

  • Pre-warm the Aqueous Solution: Warming the aqueous buffer or cell culture medium to 37°C can sometimes improve the solubility of the compound upon addition.[14]

  • Reduce Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cellular toxicity.[14]

Issue 2: Cloudiness or precipitation observed in the aqueous solution over time.

Possible Cause: The solution may be supersaturated, or the compound may be degrading or aggregating over time, especially at room temperature or under light exposure.

Solutions:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before use.[9]

  • Check for pH changes: Ensure the pH of your buffer or media remains stable, as a shift in pH could affect solubility.

  • Storage Conditions: Store any intermediate aqueous dilutions at 4°C and use them within a short period. Protect solutions from light.

Visualizations

GABAergic_Synapse_and_Tiagabine_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle Packaging GAT1_presynaptic GAT-1 Transporter GAT1_presynaptic->GABA_vesicle GABA_neurotransmitter->GAT1_presynaptic Reuptake GABA_receptor GABA Receptor GABA_neurotransmitter->GABA_receptor Binding GAT1_glial GAT-1 Transporter GABA_neurotransmitter->GAT1_glial Reuptake postsynaptic_effect Inhibitory Signal (Hyperpolarization) GABA_receptor->postsynaptic_effect Activation cluster_glia cluster_glia GAT1_glial->cluster_glia Tiagabine Tiagabine Tiagabine->GAT1_presynaptic Inhibits Tiagabine->GAT1_glial Inhibits

Caption: Mechanism of action of Tiagabine at a GABAergic synapse.

Tiagabine_Solution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application cluster_troubleshooting Troubleshooting weigh 1. Weigh Tiagabine HCl Hydrate dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve store 3. Aliquot and Store at -20°C/-80°C dissolve->store thaw 4. Thaw Stock Solution intermediate_dilution 5. Prepare Intermediate Dilution (in pre-warmed aqueous buffer) thaw->intermediate_dilution final_dilution 6. Prepare Final Dilution (Slow addition with mixing) intermediate_dilution->final_dilution apply 7. Apply to Experiment (e.g., cell culture) final_dilution->apply precipitate Precipitation Occurs final_dilution->precipitate If issue occurs check_conc Check Final Concentration precipitate->check_conc serial_dilute Use Serial Dilution precipitate->serial_dilute slow_add Slow Dropwise Addition precipitate->slow_add

Caption: Experimental workflow for preparing Tiagabine solutions.

References

Improving the stability of Tiagabine hydrochloride hydrate in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tiagabine (B1662831) hydrochloride hydrate (B1144303) in experimental buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Tiagabine hydrochloride solution appears cloudy or has precipitated after preparation. What could be the cause and how can I fix it?

A1: Precipitation of Tiagabine hydrochloride in aqueous buffers can be due to several factors:

  • Solubility Limits: Tiagabine hydrochloride is sparingly soluble in water, and its solubility can be influenced by the pH and ionic strength of the buffer.[1] Exceeding its solubility limit at a given temperature and pH will cause precipitation.

    • Troubleshooting:

      • Consider preparing a more dilute stock solution or gently warming the solution to aid dissolution. However, be mindful that elevated temperatures can accelerate degradation.

      • Adjusting the pH of your buffer may improve solubility. Tiagabine hydrochloride is soluble in aqueous base.[1]

  • Temperature Effects: Lower temperatures can decrease the solubility of many compounds, leading to precipitation.

    • Troubleshooting:

      • Prepare the solution at room temperature. If you need to store it at a lower temperature, perform a small-scale test to see if precipitation occurs. If it does, you may need to prepare fresh solutions for each experiment.

Q2: I am concerned about the degradation of Tiagabine in my experimental buffer during my assay. What are the main degradation pathways and how can I minimize them?

A2: The primary degradation pathway for Tiagabine is oxidation.[2][3] The double bond in the butenyl chain of the molecule is particularly susceptible to oxidative attack, leading to the formation of various degradation products such as dihydroxy, ketohydroxy, and ketone derivatives.[2][3]

  • Troubleshooting to Minimize Degradation:

    • Use High-Purity Water and Reagents: Use freshly deionized or distilled water with low levels of dissolved oxygen and metal ions, which can catalyze oxidation.

    • De-gas Buffers: Before adding Tiagabine, de-gas your buffer by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

    • Work Under an Inert Atmosphere: For sensitive experiments, consider preparing and handling your Tiagabine solutions in a glove box under an inert atmosphere.

    • Protect from Light: Forced degradation studies have shown that Tiagabine is susceptible to photolytic degradation.[4] Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

    • Control Temperature: While Tiagabine is relatively stable at ambient and refrigerated temperatures for a certain period, higher temperatures can accelerate degradation.[5][6] Store stock solutions at recommended temperatures and minimize the time experimental solutions are kept at elevated temperatures.

    • Consider Antioxidants: For longer-term experiments, the addition of antioxidants might be beneficial. However, the compatibility and potential interference of the antioxidant with your specific assay must be evaluated.

Q3: How long can I store my Tiagabine hydrochloride stock solution?

A3: The stability of Tiagabine hydrochloride in solution depends on the solvent, concentration, temperature, and exposure to light and oxygen.

  • General Recommendations:

    • For aqueous stock solutions, it is best practice to prepare them fresh for each experiment.

    • If storage is necessary, filter-sterilize the solution and store it in small, tightly sealed, light-protected aliquots at low temperatures (e.g., -20°C or -80°C).

    • Avoid repeated freeze-thaw cycles.

    • A study on extemporaneously compounded oral suspensions showed good stability for up to 91 days at 4°C.[5] While this provides some indication, stability in simple aqueous buffers may differ.

Quantitative Stability Data

The following table summarizes stability data for Tiagabine in extemporaneously prepared oral liquid vehicles. While not identical to common laboratory buffers, this data provides valuable insights into the impact of temperature and formulation on Tiagabine stability.

ConcentrationVehicle CompositionStorage Temperature (°C)DurationRemaining Tiagabine (%)Reference
1 mg/mL1% Methylcellulose:Simple Syrup, NF (1:6)491 days> 95%[5]
1 mg/mL1% Methylcellulose:Simple Syrup, NF (1:6)2542 days> 90%[5]
1 mg/mLOra-Plus:Ora-Sweet (1:1)491 days> 95%[5]
1 mg/mLOra-Plus:Ora-Sweet (1:1)2570 days> 90%[5]
2 mg/mLOra-Plus:Ora-Sweet (1:1)3-540 daysStable (≥90%)[6][7]
2 mg/mLOra-Plus:Ora-Sweet (1:1)23-2561 daysStable (≥90%)[6][7]
6 mg/mLOra-Plus:Ora-Sweet (1:1)3-561 daysStable (≥90%)[6]
6 mg/mLOra-Plus:Ora-Sweet (1:1)23-2561 daysStable (≥90%)[6]

Experimental Protocol: Stability Testing of Tiagabine Hydrochloride in Aqueous Buffer

This protocol outlines a general procedure for assessing the stability of Tiagabine hydrochloride in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).

1. Objective: To determine the stability of Tiagabine hydrochloride in a selected aqueous buffer under specific storage conditions (e.g., temperature, light exposure) over a defined period.

2. Materials:

  • Tiagabine hydrochloride hydrate powder

  • High-purity water (HPLC grade)

  • Buffer components (e.g., phosphate (B84403) salts, Tris base, HCl)

  • HPLC grade acetonitrile (B52724) and other mobile phase components

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Incubator or environmental chamber

  • Light-protective containers (e.g., amber vials)

3. Procedure:

  • Preparation of Buffer: Prepare the desired experimental buffer (e.g., Phosphate Buffered Saline pH 7.4, Tris-HCl pH 7.4) using high-purity water. Ensure the pH is accurately adjusted.

  • Preparation of Tiagabine Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve it in the experimental buffer to achieve the desired final concentration. Gentle sonication may be used to aid dissolution.

  • Stability Study Setup:

    • Aliquot the Tiagabine solution into multiple light-protected containers.

    • Store the samples under the desired experimental conditions (e.g., refrigerated at 4°C, at room temperature 25°C, and an elevated temperature of 40°C to simulate stress).

    • Include a control sample stored at -20°C or -80°C, where degradation is expected to be minimal.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for short-term studies, or longer intervals for extended studies).

  • HPLC Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Analyze the sample by a validated stability-indicating HPLC method. An example of HPLC conditions from the literature is provided below.

      • Mobile Phase: A mixture of a phosphate buffer (e.g., 11.5 mM sodium dihydrogen phosphate adjusted to pH 2.0 with orthophosphoric acid) and acetonitrile (e.g., in a 50:50 v/v ratio).[4]

      • Flow Rate: 1.0 mL/min.[4]

      • Column: C18 reverse-phase column.[4]

      • Detection Wavelength: 254 nm.[4]

    • Quantify the peak area of the intact Tiagabine.

  • Data Analysis:

    • Calculate the percentage of Tiagabine remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining Tiagabine against time to determine the degradation kinetics.

Visualizations

Troubleshooting_Workflow start Start: Tiagabine Solution Issue issue Identify Issue start->issue precipitation Precipitation / Cloudiness issue->precipitation Visual Observation degradation Suspected Degradation issue->degradation Assay Results check_solubility Check Solubility Limit precipitation->check_solubility control_temp Control Temperature precipitation->control_temp minimize_oxidation Minimize Oxidation degradation->minimize_oxidation protect_light Protect from Light degradation->protect_light use_fresh Use Freshly Prepared Solution degradation->use_fresh adjust_conc Adjust Concentration check_solubility->adjust_conc Exceeded adjust_ph Adjust pH check_solubility->adjust_ph OK end Stable Solution adjust_conc->end adjust_ph->end control_temp->end minimize_oxidation->end protect_light->end use_fresh->end Tiagabine_Degradation_Pathway tiagabine Tiagabine epoxidation Epoxidation of Double Bond tiagabine->epoxidation Oxidative Stress (e.g., H2O2, light) dihydroxy Dihydroxy Derivative epoxidation->dihydroxy ketohydroxy Ketohydroxy Derivative epoxidation->ketohydroxy ketone Ketone Derivative epoxidation->ketone bisthiophene Bisthiophene Ketone ketone->bisthiophene

References

Potential off-target effects of Tiagabine hydrochloride hydrate in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiagabine hydrochloride hydrate (B1144303) in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tiagabine hydrochloride hydrate?

Tiagabine hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, Tiagabine reduces the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells.[4] This leads to an increased extracellular concentration of GABA, enhancing GABAergic inhibitory neurotransmission.[2][5]

Q2: What are the known potential off-target effects of Tiagabine in neuronal cultures?

Beyond its primary action on GAT-1, Tiagabine may exert several off-target effects, including:

  • Modulation of Glial Cell Activity: Tiagabine can affect glial cells, including astrocytes and microglia.[6][7][8]

  • Anti-inflammatory Effects: Under certain conditions, Tiagabine has been shown to decrease microglial activation, suggesting potential anti-inflammatory properties.[6][7][9]

  • Pro-epileptic Effects: In some contexts, particularly at high concentrations, Tiagabine can have pro-epileptic effects, such as inducing desensitization of GABA-A receptors and increasing neuronal synchronization.[2]

  • Effects on Cell Viability: High concentrations of Tiagabine have been reported to reduce glial cell viability and cause DNA damage in in vitro studies.[7]

  • Modulation of Gap Junctions: Tiagabine has been observed to decrease gap-junctional coupling in astrocyte-microglia co-cultures under non-inflammatory conditions.[6][7]

Q3: Can Tiagabine affect cells other than neurons in my culture?

Yes. Tiagabine's inhibition of GAT-1 is not exclusive to neurons; GAT-1 is also expressed on glial cells.[10] Therefore, Tiagabine can impact the function of astrocytes and microglia in your culture.[6][7] It has been shown to inhibit GABA uptake in both neuronal and glial cell cultures.[4]

Troubleshooting Guides

Issue 1: Unexpected Neuronal Hyperexcitability or Seizure-like Activity

Possible Causes:

  • High Concentration: While an anticonvulsant, high doses of Tiagabine can paradoxically lead to pro-convulsant effects.[2][11] This may be due to GABA-A receptor desensitization or increased network synchronization.[2]

  • Off-Label Use Context: Seizures have been reported as a rare but serious adverse effect, particularly in off-label uses.[12]

  • Experimental Model: The effect of Tiagabine can be model-dependent. For instance, it can enhance spike-wave discharges in animal models of absence epilepsy.[2]

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration for achieving the desired inhibitory effect without inducing hyperexcitability. Start with lower concentrations and titrate upwards.

  • Verify Culture Health: Ensure the neuronal culture is healthy and not predisposed to hyperexcitability due to other factors (e.g., media composition, cell density).

  • Monitor Network Activity: Use techniques like multi-electrode array (MEA) recordings to monitor network-level activity and identify any aberrant synchronization patterns following Tiagabine application.

  • Review Literature for Model-Specific Effects: Consult literature specific to your neuronal culture model (e.g., cortical, hippocampal) to understand expected outcomes.

Issue 2: Reduced Cell Viability or Signs of Toxicity

Possible Causes:

  • High Tiagabine Concentration: Studies have shown that high concentrations of Tiagabine (e.g., 10, 20, and 50 µg/ml) can lead to a significant, concentration-dependent decrease in glial cell viability.[7][8] DNA damage has also been observed at very high concentrations.[7]

  • Solvent Toxicity: The solvent used to dissolve Tiagabine may have toxic effects on the cells.

  • Prolonged Exposure: Continuous long-term exposure to Tiagabine may negatively impact cell health.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Use standard assays like MTT or LDH to determine the cytotoxic threshold of Tiagabine in your specific culture system.

  • Solvent Control: Always include a vehicle control (the solvent used to dissolve Tiagabine) in your experiments to rule out solvent-induced toxicity.

  • Optimize Exposure Time: Investigate shorter exposure durations to see if the desired pharmacological effect can be achieved without compromising cell viability.

  • Visual Inspection: Regularly inspect cultures under a microscope for morphological signs of stress or cell death (e.g., cell rounding, detachment, debris).

Issue 3: Inconsistent or No-Observable Effect on GABAergic Inhibition

Possible Causes:

  • Low GAT-1 Expression: The neuronal culture may have low expression levels of the GAT-1 transporter, which is the primary target of Tiagabine.

  • Drug Inactivity: The this compound may have degraded due to improper storage or handling.

  • Compensatory Mechanisms: Neuronal networks can exhibit homeostatic plasticity, potentially compensating for the increased GABA levels over time.

Troubleshooting Steps:

  • Confirm GAT-1 Expression: Verify the expression of GAT-1 in your neuronal culture using techniques like immunocytochemistry or Western blotting.

  • Check Drug Integrity: Prepare fresh solutions of Tiagabine for each experiment and store the stock solution as recommended by the manufacturer.

  • Time-Course Experiments: Conduct experiments at different time points after Tiagabine application to capture the initial effects before potential compensatory mechanisms are engaged.

  • Positive Control: Use a known agonist of GABA receptors (e.g., muscimol) as a positive control to ensure the culture is responsive to GABAergic modulation.

Data Presentation

Table 1: Effects of Tiagabine on Glial Cell Viability in Astrocyte-Microglia Co-cultures

Tiagabine ConcentrationCell Viability (Physiological Conditions - M5 Co-culture)Cell Viability (Pathological/Inflammatory Conditions - M30 Co-culture)
1 µg/mlNo significant changeNo significant change
10 µg/mlSignificant decreaseSignificant decrease
20 µg/mlSignificant decreaseSignificant decrease
50 µg/mlSignificant decreaseSignificant decrease

Data summarized from a study on primary rat astrocyte-microglia co-cultures incubated for 24 hours.[7][8]

Table 2: Effects of Tiagabine on Microglial Activation in Astrocyte-Microglia Co-cultures

Tiagabine ConcentrationMicroglial Activation (Physiological Conditions - M5 Co-culture)Microglial Activation (Pathological/Inflammatory Conditions - M30 Co-culture)
20 µg/mlNo significant changeSignificant decrease in activated microglia; slight increase in resting microglia
50 µg/mlSignificant decrease in resting microglia; slight increase in activated microgliaNot reported

Data summarized from a study on primary rat astrocyte-microglia co-cultures incubated for 24 hours.[7]

Experimental Protocols

Protocol 1: Assessment of Glial Cell Viability using MTT Assay

This protocol is adapted from studies investigating the effects of Tiagabine on glial cell viability.[7][8]

Materials:

  • Primary astrocyte-microglia co-cultures (or other relevant neuronal/glial cultures)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution

  • Microplate reader

Procedure:

  • Seed cells at a density of 20,000 cells per well in a 96-well plate.

  • Allow cells to reach confluence.

  • Prepare different concentrations of Tiagabine (e.g., 1, 10, 20, 50 µg/ml) in the culture medium. Include a vehicle control.

  • Replace the medium in each well with the medium containing the respective Tiagabine concentrations or vehicle.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Add 10 µl of MTT reagent to each well.

  • Incubate for 4 hours at 37°C and 5% CO2.

  • Add 100 µl of solubilization solution to each well.

  • Incubate overnight to ensure complete dissolution of formazan (B1609692) crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

Protocol 2: Assessment of Microglial Activation via Immunocytochemistry

This protocol is based on methods used to study the effects of Tiagabine on microglial phenotypes.[7]

Materials:

  • Neuronal-glial co-cultures on poly-L-lysine coated coverslips in 24-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold ethanol (B145695) (100%) for fixation

  • Primary antibody against a microglial activation marker (e.g., ED1/CD68)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells at a density of 70,000 cells per well on coverslips in a 24-well plate.

  • Allow cells to reach at least 80% confluence.

  • Treat cells with desired concentrations of Tiagabine or vehicle for 24 hours.

  • Wash the coverslips with PBS.

  • Fix the cells with ice-cold 100% ethanol for 10 minutes.

  • Proceed with standard immunocytochemistry protocols for blocking, primary antibody incubation (e.g., anti-ED1), and secondary antibody incubation.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize and quantify the different microglial morphologies (e.g., resting, activated) using a fluorescence microscope.

Visualizations

Tiagabine_Primary_Mechanism Tiagabine Tiagabine hydrochloride hydrate GAT1 GABA Transporter 1 (GAT-1) Tiagabine->GAT1 Inhibits GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Mediates Extracellular_GABA Increased Extracellular GABA GABA_reuptake->Extracellular_GABA Leads to GABA_receptors GABA Receptors (Postsynaptic) Extracellular_GABA->GABA_receptors Activates Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission GABA_receptors->Inhibitory_Neurotransmission Results in

Caption: Primary mechanism of action of Tiagabine.

Tiagabine_Off_Target_Effects cluster_direct Primary Target cluster_indirect Potential Off-Target Effects GAT1 GAT-1 Inhibition Glial_Mod Glial Cell Modulation Microglia_Act Decreased Microglial Activation Glial_Mod->Microglia_Act Gap_Junction Decreased Gap Junction Coupling Glial_Mod->Gap_Junction Pro_Epileptic Pro-Epileptic Effects (High Conc.) Cell_Viability Reduced Cell Viability (High Conc.) Tiagabine Tiagabine Tiagabine->GAT1 Tiagabine->Glial_Mod Tiagabine->Pro_Epileptic Tiagabine->Cell_Viability

Caption: Overview of potential off-target effects.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Hyperexcitability Neuronal Hyperexcitability? Start->Hyperexcitability Toxicity Cell Toxicity Observed? Start->Toxicity No_Effect No Observable Effect? Start->No_Effect Hyperexcitability->Toxicity No Dose_Response Perform Dose-Response Curve Hyperexcitability->Dose_Response Yes Check_Culture Verify Culture Health Hyperexcitability->Check_Culture Yes Toxicity->No_Effect No Cytotoxicity_Assay Run Cytotoxicity Assay (MTT/LDH) Toxicity->Cytotoxicity_Assay Yes Solvent_Control Check Solvent Toxicity Toxicity->Solvent_Control Yes Check_GAT1 Verify GAT-1 Expression No_Effect->Check_GAT1 Yes Check_Drug Confirm Drug Integrity No_Effect->Check_Drug Yes

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Managing Side Effects of Tiagabine Hydrochloride Hydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Tiagabine hydrochloride hydrate (B1144303) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tiagabine hydrochloride hydrate?

A1: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, Tiagabine reduces the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration of GABA in the synapse, enhancing its inhibitory effects on the central nervous system.

Q2: What are the most common side effects of Tiagabine observed in animal studies?

A2: The most frequently reported side effects in rodent studies are related to the central nervous system (CNS) and include:

  • Sedation and Somnolence: A general decrease in alertness and activity.

  • Ataxia and Motor Impairment: Difficulties with coordination, unsteady gait, and reduced performance on motor tasks like the rotarod test.[1]

  • Tremors and Muscle Twitching: Involuntary muscle movements.

  • Cognitive Impairment: At higher doses, a potential for memory impairment has been noted in some studies.[1]

Q3: Can Tiagabine induce seizures in animal models?

A3: Yes, while Tiagabine is used as an anticonvulsant, it can have pro-convulsant effects at high doses.[1][2] This is believed to be due to an excessive increase in GABAergic inhibition, which can disrupt the excitatory-inhibitory balance in the brain. It has also been shown to exacerbate absence-like seizures in certain genetic animal models.[1]

Q4: How can I minimize the side effects of Tiagabine in my animal studies?

A4: To minimize side effects, it is recommended to:

  • Implement a Dose-Escalation Protocol: Start with a low dose and gradually increase to the desired therapeutic level. This allows the animals to acclimate to the drug and can reduce the severity of acute side effects.

  • Administer with Food: In clinical settings, Tiagabine is administered with food, which may help to modulate its absorption and reduce acute side effects. This can be adapted for animal studies by providing the drug in a palatable vehicle or shortly after feeding.

  • Careful Dosing: Ensure accurate calculation and administration of the dose based on the animal's body weight.

Q5: Are there any known drug interactions with Tiagabine that I should be aware of in my animal studies?

A5: Yes, co-administration of Tiagabine with other CNS depressants (e.g., benzodiazepines, barbiturates) can lead to additive sedative and ataxic effects. Additionally, drugs that induce or inhibit hepatic enzymes can alter the metabolism and clearance of Tiagabine, potentially affecting its efficacy and side effect profile.[1]

Troubleshooting Guides

This section provides practical guidance for managing specific side effects that may arise during your experiments.

Issue 1: Animal exhibits excessive sedation or ataxia after Tiagabine administration.
  • Symptoms:

    • Reduced locomotor activity.

    • Loss of balance and coordination.

    • Inability to perform motor tasks (e.g., falling off a rotarod).

    • Prolonged periods of sleep or unresponsiveness to mild stimuli.

  • Immediate Actions:

    • Ensure Animal Safety: Place the animal in a clean, comfortable cage with easy access to food and water. Remove any potential hazards from the cage.

    • Monitor Vital Signs: If possible, monitor the animal's breathing rate and temperature.

    • Provide Supportive Care: Keep the animal warm and hydrated. If the animal is unable to eat or drink on its own, consult with a veterinarian about providing nutritional and fluid support.

  • Long-Term Management and Prevention:

    • Dose Reduction: In subsequent experiments, reduce the dose of Tiagabine.

    • Slower Dose Titration: If a higher dose is necessary, implement a more gradual dose-escalation schedule.

    • Re-evaluate Experimental Design: Consider if the observed sedation is confounding the experimental results and adjust the protocol accordingly.

Issue 2: Animal displays seizure-like activity or convulsions after receiving a high dose of Tiagabine.
  • Symptoms:

    • Myoclonus (brief, involuntary muscle twitching).

    • Generalized clonic or tonic-clonic seizures.

    • EEG paroxysms (abnormal electrical activity in the brain).[2]

  • Immediate Actions:

    • Prevent Injury: Place the animal on a soft surface away from any hard objects to prevent injury during the seizure.

    • Do Not Restrain: Do not attempt to restrain the animal during the seizure.

    • Monitor and Record: Observe the duration and characteristics of the seizure.

    • Veterinary Consultation: If the seizure is prolonged (status epilepticus) or if the animal has repeated seizures, seek immediate veterinary attention. A veterinarian may administer a rescue medication such as a benzodiazepine.

  • Long-Term Management and Prevention:

    • Dose Adjustment: The dose administered was likely in the toxic range. Future doses should be significantly reduced.

    • Review Dosing Calculations: Double-check all calculations to ensure the correct dose was administered.

    • Consider Animal Model: Be aware that some animal strains may be more susceptible to the pro-convulsant effects of Tiagabine.

Data Presentation: Dose-Response and Side Effect Profile

The following tables summarize quantitative data on the efficacy and side effect profile of Tiagabine in rodents from various preclinical studies.

Table 1: Anticonvulsant Efficacy of Tiagabine in Rodent Seizure Models

Animal ModelSeizure TypeRoute of AdministrationED50 (mg/kg)Reference
DBA/2 MiceAudiogenici.p.0.4[1]
Amygdala-Kindled RatsFocali.p.3[1]
Genetically Epilepsy-Prone Rats (GEPRs) - TonicAudiogenici.p.11[1]
Genetically Epilepsy-Prone Rats (GEPRs) - ClonicAudiogenici.p.30[1]

Table 2: Neurotoxic Side Effects of Tiagabine in Rodents

Side EffectAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Impaired Rotarod PerformanceMicei.p.5.9
Decreased TractionMicei.p.10
Decreased Locomotor ActivityMicei.p.13

Table 3: Acute Toxicity of Tiagabine in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral (p.o.)200[1]
Intraperitoneal (i.p.)75[1]

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Efficacy and Side Effects in a Mouse Model of Chemically-Induced Seizures
  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6 strain), weighing 20-25g.

    • Acclimate the animals to the housing facility for at least one week before the experiment.

    • House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or distilled water).

    • Divide the animals into experimental groups (e.g., vehicle control, and multiple Tiagabine dose groups).

    • Administer Tiagabine or vehicle via the desired route (e.g., intraperitoneal injection).

  • Induction of Seizures:

    • At a predetermined time after Tiagabine administration (e.g., 30 minutes), administer a convulsant agent such as pentylenetetrazol (PTZ) or pilocarpine.

    • The dose of the convulsant agent should be predetermined to induce seizures in a high percentage of control animals.

  • Behavioral Observation and Scoring:

    • Immediately after administration of the convulsant, place each animal in an individual observation chamber.

    • Observe and score the seizure activity for a set period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale for pilocarpine-induced seizures).

    • Simultaneously, observe for signs of side effects such as sedation, ataxia, and tremor.

  • Data Analysis:

    • Compare the seizure scores and latency to seizure onset between the vehicle and Tiagabine-treated groups.

    • Analyze the incidence and severity of side effects in each group.

    • Calculate the ED50 for the anticonvulsant effect and for any observed side effects.

Visualizations

Signaling Pathway of Tiagabine

Tiagabine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA_released GABA GABA_receptor Postsynaptic GABA Receptor GABA_released->GABA_receptor Binds to GAT1 GAT-1 Transporter GABA_released->GAT1 Increased\nInhibition Increased Inhibition GABA_receptor->Increased\nInhibition Leads to GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Mediates Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine in the synaptic cleft.

Experimental Workflow for Assessing Tiagabine Side Effects

Tiagabine_Workflow start Start: Animal Acclimation drug_prep Prepare Tiagabine and Vehicle start->drug_prep grouping Randomize Animals into Groups drug_prep->grouping admin Administer Tiagabine/Vehicle grouping->admin behavioral_obs Behavioral Observation (Sedation, Ataxia, etc.) admin->behavioral_obs motor_test Motor Coordination Test (e.g., Rotarod) behavioral_obs->motor_test data_collection Collect and Record Data motor_test->data_collection analysis Statistical Analysis data_collection->analysis end End: Report Findings analysis->end

Caption: Workflow for evaluating the side effects of Tiagabine in rodents.

Troubleshooting Decision Tree for Adverse Events

Troubleshooting_Tree adverse_event Adverse Event Observed? sedation_ataxia Sedation/Ataxia? adverse_event->sedation_ataxia Yes no_action Continue Monitoring adverse_event->no_action No seizure Seizure? sedation_ataxia->seizure No supportive_care Provide Supportive Care (Warmth, Hydration) sedation_ataxia->supportive_care Yes prevent_injury Prevent Injury Consult Veterinarian seizure->prevent_injury Yes reduce_dose Reduce Dose in Future Experiments supportive_care->reduce_dose stop_study Stop Study & Re-evaluate Dose and Protocol prevent_injury->stop_study

Caption: Decision tree for managing adverse events in Tiagabine studies.

References

Technical Support Center: Tiagabine Hydrochloride Hydrate Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interference caused by tiagabine (B1662831) hydrochloride hydrate (B1144303) in fluorescence-based assays. The following information is designed to help you identify, troubleshoot, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is tiagabine hydrochloride hydrate and how might it interfere with fluorescent assays?

This compound is an anticonvulsant drug that functions as a selective inhibitor of the GABA transporter 1 (GAT1). Its chemical structure, containing thiophene (B33073) and piperidine (B6355638) rings, gives it specific physicochemical properties. Like many small molecules, it has the potential to interfere with fluorescent assays through two primary mechanisms:

  • Autofluorescence: The compound itself may emit light upon excitation, leading to an artificially high signal.

  • Fluorescence Quenching: The compound may absorb the excitation or emission energy of the fluorophore, resulting in a decreased signal.[1]

Q2: Does this compound exhibit autofluorescence?

This compound has a known absorbance maximum in the ultraviolet (UV) region at approximately 257 nm.[2] Since most fluorescent assays utilize excitation wavelengths in the visible spectrum (typically >400 nm), direct autofluorescence from this primary absorbance peak is less likely to be a significant issue. However, compounds can have broader, lower-intensity absorbance bands at higher wavelengths that may lead to some level of autofluorescence. It is crucial to experimentally determine the autofluorescence profile of tiagabine at the specific excitation and emission wavelengths of your assay.

Q3: Has this compound been shown to quench fluorescence?

Yes, studies have demonstrated that tiagabine can quench the intrinsic fluorescence of proteins like human serum albumin (HSA) and bovine serum albumin (BSA).[3] This quenching effect is a result of the interaction between tiagabine and the tryptophan residues in these proteins. This indicates a potential for tiagabine to quench the fluorescence of other fluorophores, and it is therefore essential to test for quenching in your specific assay system.

Q4: What are the key considerations when working with tiagabine in a fluorescent assay?

  • Compound Concentration: Interference is often concentration-dependent. Test a range of tiagabine concentrations to understand its effect on your assay signal.

  • Choice of Fluorophore: Red-shifted fluorophores are generally less susceptible to interference from compounds that absorb in the UV and blue regions of the spectrum.[4]

  • Assay Controls: Implement appropriate controls to identify and quantify any interference. This includes "compound + no target" and "compound + fluorophore" wells.

  • Data Analysis: Always subtract the background fluorescence from wells containing only the buffer and the same concentration of tiagabine as the experimental wells.

Troubleshooting Guide

Problem: I am observing an unexpectedly high fluorescence signal in my wells containing tiagabine.

This could be due to autofluorescence of tiagabine or light scattering if the compound has precipitated.

Troubleshooting Steps:

  • Visually Inspect the Wells: Check for any cloudiness or precipitate in the wells.

  • Perform an Autofluorescence Check: Follow the "Protocol for Assessing Compound Autofluorescence" below to determine if tiagabine is fluorescent at your assay's wavelengths.

  • Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of tiagabine to identify its full spectral properties.

  • Mitigation Strategies:

    • If autofluorescence is confirmed, try to use a different fluorophore with excitation and emission wavelengths that do not overlap with tiagabine's fluorescence.

    • If possible, lower the concentration of tiagabine.

    • Use a time-resolved fluorescence (TRF) assay if available. TRF can distinguish between the short-lived fluorescence of interfering compounds and the long-lived signal of the assay fluorophore.[5]

Problem: My fluorescence signal is lower than expected in the presence of tiagabine.

This is likely due to fluorescence quenching.

Troubleshooting Steps:

  • Perform a Quenching Assay: Follow the "Protocol for Assessing Compound-Induced Fluorescence Quenching" below to quantify the quenching effect.

  • Mitigation Strategies:

    • Consider using a different fluorophore that is less susceptible to quenching by tiagabine.

    • If the quenching is static, increasing the temperature may reduce its effect.[6]

    • If the quenching is dynamic, increasing the viscosity of the solvent can sometimes reduce the quenching efficiency.[7]

    • If possible, adjust the assay to use a lower concentration of tiagabine.

Data Presentation

The following tables are templates for summarizing the potential for fluorescence interference by this compound. Researchers should populate these tables with their own experimental data obtained by following the protocols provided below.

Table 1: Autofluorescence of this compound

Concentration (µM)Excitation Wavelength (nm)Emission Wavelength (nm)Mean Fluorescence Intensity (RFU)Standard Deviation
0 (Buffer)[Your Assay's Ex][Your Assay's Em]
1[Your Assay's Ex][Your Assay's Em]
10[Your Assay's Ex][Your Assay's Em]
100[Your Assay's Ex][Your Assay's Em]

Table 2: Quenching of Common Fluorophores by this compound

FluorophoreTiagabine Conc. (µM)Mean Fluorescence Intensity (RFU)% QuenchingStern-Volmer Constant (Ksv) (M⁻¹)
Fluorescein 00%To be determined
1
10
100
Rhodamine 00%To be determined
1
10
100

Experimental Protocols

Protocol for Assessing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of tiagabine in assay buffer, starting from the highest concentration used in your primary assay.

  • Add the tiagabine dilutions to the wells of the black microplate. Include wells with only assay buffer as a blank control.

  • Set the fluorescence reader to the excitation and emission wavelengths used in your primary assay.

  • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing tiagabine.

  • Plot the background-subtracted fluorescence intensity against the tiagabine concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol for Assessing Compound-Induced Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the primary assay)

  • Assay buffer

  • Black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the assay fluorophore in assay buffer at the concentration used in the primary assay.

  • Prepare a serial dilution of tiagabine in assay buffer.

  • In the microplate, add the fluorophore solution to all wells.

  • Add the serial dilutions of tiagabine to the wells. Include control wells with the fluorophore and buffer only (maximum signal).

  • Incubate the plate under the same conditions as your primary assay (time, temperature).

  • Read the plate in the fluorescence reader using the assay's settings.

Data Analysis:

  • Plot the fluorescence intensity against the tiagabine concentration. A concentration-dependent decrease in fluorescence indicates quenching.

  • To determine the Stern-Volmer constant (Ksv), plot F₀/F versus the concentration of tiagabine, where F₀ is the fluorescence in the absence of tiagabine and F is the fluorescence at each tiagabine concentration. The slope of this plot is Ksv.[5][8][9]

Visualizations

GABAergic Synapse and GAT1 Transporter Signaling Pathway

GABA_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GAT1 GABA Transporter 1 (GAT1) Tiagabine Tiagabine Tiagabine->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding Ion_Channel Ion Channel (e.g., Cl⁻) GABA_R->Ion_Channel Activation Signal Postsynaptic Signaling Ion_Channel->Signal Modulation

Caption: GABAergic synapse showing Tiagabine's inhibition of GAT1.

Experimental Workflow for Assessing Fluorescence Interference

Interference_Workflow Start Start: Unexpected Fluorescence Signal Check_Precipitate Visually inspect for compound precipitation Start->Check_Precipitate High_Signal High Signal? Check_Precipitate->High_Signal No Low_Signal Low Signal? Check_Precipitate->Low_Signal No Autofluorescence_Test Perform Autofluorescence Assay Analyze_AF Analyze Autofluorescence Data Autofluorescence_Test->Analyze_AF Quenching_Test Perform Quenching Assay Analyze_Q Analyze Quenching Data Quenching_Test->Analyze_Q High_Signal->Autofluorescence_Test Yes End End: Reliable Assay Data High_Signal->End No Low_Signal->Quenching_Test Yes Low_Signal->End No Mitigate_AF Mitigate Autofluorescence: - Change fluorophore - Lower concentration - Use TRF Analyze_AF->Mitigate_AF Mitigate_Q Mitigate Quenching: - Change fluorophore - Adjust assay conditions - Lower concentration Analyze_Q->Mitigate_Q Mitigate_AF->End Mitigate_Q->End

Caption: Troubleshooting workflow for fluorescence interference.

References

Technical Support Center: Optimizing Tiagabine Hydrochloride Hydrate for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for using Tiagabine hydrochloride hydrate (B1144303) in patch-clamp electrophysiology experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is Tiagabine hydrochloride hydrate and what is its primary mechanism of action?

A1: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3][4][5] Its primary mechanism is to block the reuptake of the neurotransmitter GABA (γ-aminobutyric acid) from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1][6] This action increases the extracellular concentration of GABA, prolonging its inhibitory effect and enhancing inhibitory postsynaptic potentials.[1] Tiagabine is highly selective for GAT-1 with negligible affinity for other GABA transporters such as GAT-2, GAT-3, and BGT-1.[7]

Q2: What is the recommended concentration range for Tiagabine in patch-clamp experiments?

A2: The optimal concentration depends on the experimental goal. Tiagabine is a potent inhibitor with a reported IC50 (the concentration that inhibits 50% of GAT-1 activity) of approximately 49-67 nM.[2][4] For patch-clamp studies aiming to achieve significant GAT-1 blockade, a concentration range of 100 nM to 10 µM is typically effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation and experimental conditions.

Q3: How should I prepare and store stock solutions of this compound?

A3: Tiagabine hydrochloride is soluble in several solvents. For patch-clamp experiments, preparing a concentrated stock solution in Dimethyl sulfoxide (B87167) (DMSO) is common.[3] The stock solution can then be diluted to the final working concentration in the external recording solution on the day of the experiment.[8]

  • Preparation : Dissolve Tiagabine hydrochloride in 100% DMSO to create a 10-100 mM stock solution.[3]

  • Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][9] Store these aliquots at -20°C or -80°C, where they are stable for at least one year.[3]

  • Working Solution : On the day of the experiment, thaw an aliquot and dilute it into your artificial cerebrospinal fluid (aCSF) or external solution to the desired final concentration. Ensure the final DMSO concentration in your recording solution is low (typically <0.1%) to avoid solvent effects on the cells.

Q4: What are the expected electrophysiological effects of Tiagabine application?

A4: By increasing extracellular GABA, Tiagabine is expected to enhance GABAergic inhibitory currents. In voltage-clamp recordings, this can manifest as:

  • An increase in the amplitude and/or duration of spontaneous and miniature Inhibitory Postsynaptic Currents (sIPSCs and mIPSCs).[3]

  • A potentiation of currents evoked by exogenous GABA application.

  • In current-clamp recordings, an increased inhibitory tone may lead to membrane hyperpolarization or a reduced likelihood of action potential firing.

Q5: Are there any known off-target effects I should be aware of?

A5: Tiagabine is known for its high selectivity for the GAT-1 transporter.[7] Studies have investigated its potential effects on other channels, particularly cardiac ion channels, due to clinical side effects like tachycardia. However, research indicates that Tiagabine does not directly block key cardiac ion channels such as KV11.1, NaV1.5, and CaV1.2 at concentrations up to 30 µM.[10][11] Therefore, at the concentrations typically used for GAT-1 inhibition in patch-clamp experiments, significant direct off-target effects on major voltage-gated channels are unlikely.

Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound relevant to patch-clamp experiments.

ParameterValueNotesSource
Mechanism of Action Selective GAT-1 InhibitorNegligible affinity for GAT-2, GAT-3, BGT-1.[1][7]
IC50 for GAT-1 49 nMFor GAT-1 expressed in CHO cells.[2][4]
IC50 for GAT-1 67 nMIn vivo measurement.
Molecular Weight 412.0 g/mol As hydrochloride salt.[2]
Solubility in DMSO Up to 100 mM[3]
Solubility in Water Up to 50 mM
Stock Solution Storage ≥ 1 year at -80°CIn DMSO, aliquoted to avoid freeze-thaw.[3]
Solid Form Storage ≥ 4 years at -20°CCrystalline solid.[2][4]
Standard Whole-Cell Patch-Clamp Protocol

This protocol provides a general guideline for investigating the effects of Tiagabine on GABAergic currents in cultured neurons or acute brain slices.

1. Solution Preparation:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10-25 Glucose. Bubble with 95% O2 / 5% CO2. Osmolarity should be ~310 mOsm.[12]

  • K-Gluconate Internal Solution (in mM): 120 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 NaCl. Adjust pH to 7.2-7.3 with KOH. Osmolarity should be ~290 mOsm.[8][12] Including ATP and GTP is crucial to prevent the "rundown" of GABA receptor currents.[13]

  • Tiagabine Stock Solution: 10 mM this compound in 100% DMSO. Store in aliquots at -20°C.[8]

2. Recording Procedure:

  • Preparation: Place the cell culture coverslip or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF at 1-2 mL/min.[8][14]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.[14]

  • Obtain Seal: Under visual control, approach a healthy neuron with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) seal.[8]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Baseline Recording: Switch to voltage-clamp mode and hold the cell at -70 mV. Allow the cell to stabilize for 5-10 minutes. Record baseline activity (e.g., sIPSCs or mIPSCs) for at least 5 minutes.

  • Tiagabine Application: Dilute the Tiagabine stock solution into fresh aCSF to the desired final concentration (e.g., 1 µM). Switch the perfusion system to apply the Tiagabine-containing aCSF to the chamber.

  • Effect Recording: Record the cellular response for 10-15 minutes during Tiagabine application.

  • Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe for reversal of the effect.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Analysis prep_solutions Prepare aCSF, Internal & Tiagabine Stock Solutions obtain_seal Obtain >1 GΩ Seal prep_solutions->obtain_seal prep_cells Prepare Brain Slice or Cultured Neurons prep_cells->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline Record Baseline Activity (5-10 min) whole_cell->baseline apply_drug Perfuse with Tiagabine baseline->apply_drug record_effect Record During Application (10-15 min) apply_drug->record_effect washout Washout with aCSF record_effect->washout analyze_data Analyze Changes in IPSC Frequency/Amplitude washout->analyze_data

Caption: Workflow for a whole-cell patch-clamp experiment using Tiagabine.

Troubleshooting Guide

Issue 1: No observable effect after Tiagabine application.

  • Question: I've applied Tiagabine, but I don't see any change in my GABAergic currents. What could be wrong?

  • Answer:

    • Concentration: Your concentration may be too low. Verify your dilutions and consider increasing the concentration. Perform a dose-response curve to find the effective range for your specific cell type.[13]

    • Solution Exchange: Ensure your perfusion system allows for complete and rapid exchange of the bath solution.[13] A slow exchange may lead to a much lower effective concentration at the cell.

    • Drug Stability: Ensure your Tiagabine stock solution has been stored correctly and that the working solution was made fresh on the day of the experiment.[13]

    • GABAergic Activity: Confirm that the neurons you are recording from have active GABAergic synapses. If baseline IPSC frequency is very low, it may be difficult to observe a potentiation.

Issue 2: The giga-seal or whole-cell recording becomes unstable after drug application.

  • Question: My recording is stable during baseline, but I lose the seal after perfusing with Tiagabine. Why is this happening?

  • Answer:

    • Solvent Concentration: A high concentration of DMSO (>0.5%) in the final working solution can destabilize cell membranes. Double-check your dilution calculations to ensure the final DMSO concentration is minimal.

    • Perfusion Speed: The mechanical force from a high-flow perfusion system can dislodge the pipette or the cell. Ensure the flow rate is smooth and not excessive (1-2 mL/min is standard).[14][15]

    • Solution Mismatch: A significant mismatch in osmolarity between your control aCSF and the Tiagabine-containing aCSF could stress the cell membrane. Ensure both solutions are isosmotic.[15]

    • Cell Health: Unhealthy cells are more prone to instability. Ensure your preparation is healthy and viable before starting the recording.[15]

Issue 3: The GABAergic currents decrease over the course of the experiment (rundown).

  • Question: I see an initial effect of Tiagabine, but then the IPSCs gradually get smaller, even during drug application.

  • Answer: This is likely due to "rundown" of GABAA receptors, a common issue in whole-cell recordings.[13]

    • Internal Solution: The primary solution is to include an ATP-regenerating system in your internal pipette solution. Ensure your internal solution contains at least 2 mM Mg-ATP and 0.3 mM Na-GTP to help maintain receptor phosphorylation and function.[9][13]

    • Recording Time: Limit the duration of your recordings. If rundown is severe, only analyze data from the initial phase of drug application.

    • Monitor Baseline: Always monitor the stability of the baseline GABA response over time before applying any drug. Discard any recordings that show significant rundown during the baseline period.[13]

Tiagabine Mechanism of Action Diagramdot

G

References

Unexpected pro-convulsant effects of Tiagabine hydrochloride hydrate at high doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Tiagabine (B1662831) hydrochloride hydrate (B1144303), with a specific focus on its unexpected pro-convulsant effects at high doses.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Tiagabine hydrochloride hydrate?

Tiagabine hydrochloride is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, Tiagabine increases the extracellular concentration of GABA.[3] This enhancement of GABAergic neurotransmission is the basis for its anticonvulsant properties.[1][2]

Q2: We are observing pro-convulsant or paradoxical seizure activity with high doses of Tiagabine in our animal models. Is this a known phenomenon?

Yes, this is a documented paradoxical effect of Tiagabine. Several studies have reported a U-shaped or biphasic dose-response curve, where higher doses can lead to an attenuation of anticonvulsant efficacy and may even induce seizures.[4] This has been observed in both preclinical models and clinical settings.[4][5][6] In some instances, high doses of Tiagabine have been associated with the development of non-convulsive status epilepticus (NCSE).[5][7][8][9]

Q3: What are the potential mechanisms underlying the pro-convulsant effects of high-dose Tiagabine?

While the precise mechanisms are still under investigation, a leading hypothesis involves the excessive increase in extracellular GABA. This can lead to a disequilibrium between glial and neuronal GABA uptake, potentially aggravating a failure of GABAergic inhibition.[8] Another possibility is the desensitization of GABA receptors due to prolonged and excessive stimulation.

Q4: At what doses are pro-convulsant effects typically observed in preclinical models?

The pro-convulsant dose range can vary depending on the animal model and species. For instance, in some mouse models of PTZ-induced seizures, doses of 30 mg/kg or 100 mg/kg (i.p.) failed to block seizures, demonstrating the U-shaped dose-response curve.[4] In WAG/Rij rats, a model for absence epilepsy, doses of 3 and 10 mg/kg enhanced spike-wave discharges.[10] It is crucial to perform a thorough dose-response study in your specific experimental setup.

Q5: What are the typical EEG signatures of Tiagabine-induced seizures?

In animal models of generalized epilepsy, Tiagabine can induce absence status with 3-5 Hz spike-wave complexes.[7] Clinical case reports of Tiagabine-induced complex partial status epilepticus have described bilateral rhythmic slow activity on EEG.[11] In other cases of altered mental status associated with high-dose Tiagabine, diffuse slowing of the EEG has been observed.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected increase in seizure frequency or severity after administering a high dose of Tiagabine. You may be observing the paradoxical pro-convulsant effect of Tiagabine due to its U-shaped dose-response curve.[4]1. Review Dosing: Compare your current dose to published data for your specific animal model. 2. Dose-Response Study: Conduct a comprehensive dose-response study to identify the optimal anticonvulsant dose and the threshold for pro-convulsant effects in your experimental paradigm. 3. Lower the Dose: Test a range of lower doses to determine if the pro-convulsant effect is dose-dependent.
Animals exhibit signs of non-convulsive status epilepticus (e.g., behavioral arrest, confusion, unresponsiveness) with or without clear motor seizures. High doses of Tiagabine have been linked to non-convulsive status epilepticus (NCSE).[5][7][8][9]1. EEG Monitoring: If not already in place, implement continuous EEG monitoring to confirm the presence of seizure activity. Look for characteristic patterns such as diffuse slowing or spike-wave discharges.[7][12] 2. Behavioral Scoring: Use a detailed behavioral scoring scale, such as a modified Racine scale, to carefully document all behavioral changes.[13][14] 3. Dose Reduction: Immediately consider reducing the Tiagabine dose or discontinuing administration in the affected animals.
High variability in seizure response to the same dose of Tiagabine across animals. Individual differences in metabolism, GABAergic tone, or underlying seizure susceptibility can contribute to variability.1. Control for Variables: Ensure consistency in animal strain, age, weight, and housing conditions. 2. Increase Sample Size: A larger cohort may be necessary to achieve statistical significance despite individual variability. 3. Consider Co-medications: If other drugs are being used, be aware of potential pharmacokinetic or pharmacodynamic interactions.[15]
Difficulty in distinguishing between sedative effects and non-convulsive seizure activity. High doses of Tiagabine can cause sedation, which may mask or be mistaken for NCSE.[16]1. EEG Correlation: Simultaneous EEG and behavioral monitoring is crucial to differentiate between sedation-related inactivity and electrographic seizure activity. 2. Stimulus Testing: Assess the animal's responsiveness to gentle sensory stimuli. A sedated animal may be sluggish but should still respond, whereas an animal in NCSE may be unresponsive.

Quantitative Data Summary

Table 1: Anticonvulsant and Pro-convulsant Doses of Tiagabine in Rodent Models

Animal Model Seizure Type Effective Dose (ED50) Doses Associated with Pro-convulsant Effects Route of Administration
NMRI Mice PTZ-induced clonic seizures5 µmol/kg[17]Higher doses showed reduced efficacy (U-shaped curve)[4][17]i.p.
NMRI Mice DMCM-induced tonic convulsions2 µmol/kg[17]30 or 100 mg/kg failed to block seizures[4]i.p.
DBA/2 Mice Sound-induced seizures1 µmol/kg[17]Not specifiedi.p.
Amygdala-kindled Rats Focal seizures36 µmol/kg[17]Not specifiedi.p.
WAG/Rij Rats Absence-like spike-wave dischargesNot applicable3 and 10 mg/kg increased number and duration of discharges[10]Not specified

Table 2: Effect of Tiagabine on Extracellular GABA Levels in Rats

Brain Region Dose (i.p.) Peak Increase in GABA (% of basal level)
Globus Pallidus 11.5 mg/kg240%[3]
Globus Pallidus 21.0 mg/kg310%[3]
Ventral Pallidum 11.5 mg/kg280%[3]
Ventral Pallidum 21.0 mg/kg350%[3]
Substantia Nigra 21.0 mg/kg200%[3]

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is designed to assess the anticonvulsant or pro-convulsant effects of this compound.

Materials:

  • Male BALB/c mice (or other appropriate strain)

  • This compound solution

  • Pentylenetetrazol (PTZ) solution (e.g., 40 mg/kg)[18][19]

  • Vehicle control (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

  • Observation chamber

  • Video recording equipment

  • EEG recording system (optional, but recommended)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Divide animals into experimental groups (vehicle control, and multiple Tiagabine dose groups, e.g., 0.5, 1, 2, 10, 30 mg/kg).[18][19]

    • Administer the assigned dose of Tiagabine or vehicle via i.p. injection. Allow for a pre-treatment period appropriate for the pharmacokinetics of Tiagabine (typically 30-60 minutes).

  • PTZ Induction:

    • Administer a convulsant dose of PTZ (e.g., 40 mg/kg, i.p. or 100 mg/kg, s.c.).[15][18][19]

  • Observation and Scoring:

    • Immediately after PTZ injection, place the mouse in the observation chamber and begin video recording.

    • Observe the animal for a set period (e.g., 30 minutes).

    • Score the seizure severity using a modified Racine scale (see Table 3).[13][14]

    • Record the latency to the first seizure and the duration of seizure activity.

  • Data Analysis:

    • Compare the seizure scores, latencies, and durations between the different treatment groups.

    • Analyze for a dose-dependent anticonvulsant effect and identify any doses that show a paradoxical increase in seizure severity.

Table 3: Modified Racine Scale for Seizure Scoring in Mice

Score Behavioral Manifestation
0 No abnormal behavior
1 Reduced motility, prostate position, facial jerking
2 Head nodding, neck jerks, isolated myoclonic jerks
3 Unilateral forelimb clonus
4 Bilateral forelimb clonus with rearing
5 Generalized tonic-clonic seizure with loss of posture
6 Wild jumping and running
7 Tonic extension, potentially leading to death

(Adapted from[13])

Protocol 2: Amygdala Kindling Model in Rats

This model is used to study the effects of Tiagabine on the development and expression of focal seizures that secondarily generalize.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Stereotaxic apparatus

  • Bipolar stimulating electrode

  • EEG recording electrodes

  • Dental cement

  • Electrical stimulator

  • EEG recording system

  • This compound solution

  • Vehicle control

Procedure:

  • Electrode Implantation:

    • Under anesthesia, surgically implant a bipolar stimulating electrode into the basolateral amygdala using stereotaxic coordinates.[20][21]

    • Implant cortical EEG electrodes for recording.

    • Secure the electrode assembly with dental cement.

    • Allow for a post-operative recovery period of at least one week.

  • Afterdischarge Threshold (ADT) Determination:

    • Deliver a series of brief electrical stimuli of increasing intensity to the amygdala to determine the minimum current required to elicit an afterdischarge (electrographic seizure) of at least 5 seconds.[22]

  • Kindling Acquisition:

    • Stimulate the amygdala once or twice daily at an intensity slightly above the ADT.

    • Observe and score the behavioral seizure severity after each stimulation using the Racine scale.

    • Continue daily stimulations until animals consistently exhibit Stage 4 or 5 seizures.

  • Drug Testing in Fully Kindled Animals:

    • Once a stable kindled state is achieved, administer Tiagabine or vehicle at various doses prior to electrical stimulation.

    • Record the seizure score, afterdischarge duration, and seizure duration.

  • Data Analysis:

    • Evaluate the effect of different doses of Tiagabine on seizure parameters in fully kindled animals.

    • Assess for any pro-convulsant effects at higher doses, such as a lowering of the seizure threshold or an increase in seizure severity or duration.

Visualizations

G Simplified Signaling Pathway of Tiagabine Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation Tiagabine Tiagabine Tiagabine->GAT1 Inhibition

Caption: Mechanism of Tiagabine's anticonvulsant action via GAT-1 inhibition.

G Experimental Workflow for PTZ-Induced Seizure Model start Start: Animal Acclimation drug_admin Drug Administration (Tiagabine or Vehicle) start->drug_admin ptz_injection PTZ Injection drug_admin->ptz_injection observation Behavioral Observation & Seizure Scoring (Racine Scale) ptz_injection->observation data_analysis Data Analysis (Compare seizure scores, latency, duration) observation->data_analysis end End data_analysis->end

Caption: Workflow for assessing Tiagabine's effects in a PTZ seizure model.

G Logical Relationship in Tiagabine's Biphasic Dose-Response dose Tiagabine Dose low_dose Low to Moderate Dose dose->low_dose high_dose High Dose dose->high_dose gaba_increase_mod Moderate GABA Increase low_dose->gaba_increase_mod gaba_increase_high Excessive GABA Increase high_dose->gaba_increase_high anticonvulsant Anticonvulsant Effect gaba_increase_mod->anticonvulsant proconvulsant Pro-convulsant Effect gaba_increase_high->proconvulsant

Caption: Dose-dependent paradoxical effects of Tiagabine.

References

Tiagabine hydrochloride hydrate degradation products and their impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tiagabine (B1662831) Hydrochloride Hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of tiagabine, its degradation products, and the potential impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is tiagabine hydrochloride hydrate and how does it work?

A1: this compound is an anticonvulsant medication. Its primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, tiagabine increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission and producing an overall inhibitory effect on the central nervous system.[1][2]

Q2: What are the known degradation products of this compound?

A2: Forced degradation studies have shown that this compound is susceptible to degradation under oxidative, acidic, photolytic, and thermal stress. The primary degradation pathway involves oxidation, particularly at the double bond of the molecule. This leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone.[3][4]

Q3: How can I prevent the degradation of my this compound stock solutions?

A3: To minimize degradation, it is recommended to:

  • Storage: Store the solid compound in a desiccator at room temperature. For solutions, short-term storage at 4°C (refrigerated) is preferable to room temperature. For longer-term storage, aliquoting and freezing at -20°C or below is recommended.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in foil.[5]

  • Solvent Choice: While tiagabine hydrochloride is soluble in water and DMSO, the stability in aqueous solutions can be pH-dependent. For long-term storage, DMSO is a common choice. It is advisable to prepare fresh aqueous solutions for each experiment.

  • Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial growth, which can alter the pH and degrade the compound.

Q4: Could degradation products of tiagabine interfere with my experiments?

A4: While the specific pharmacological activities of the main degradation products of tiagabine have not been extensively studied, their presence can impact experiments in several ways:

  • Reduced Potency: The formation of degradation products leads to a decrease in the concentration of the active tiagabine molecule, which can result in a lower-than-expected pharmacological effect.

  • Unknown Off-Target Effects: Degradation products are structurally different from tiagabine and may have their own biological activities, which could lead to confounding results. Thiophene derivatives, in general, are known to have a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][6][7]

  • Competitive Inhibition: It is possible, though not confirmed, that some degradation products might still bind to the GAT-1 transporter without inhibiting it effectively, thus acting as competitive antagonists to tiagabine.

Q5: How can I detect degradation in my tiagabine solution?

A5: Visual inspection for color change or precipitation can be an initial indicator of degradation or insolubility.[4] However, the most reliable method for detecting and quantifying degradation products is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or inconsistent experimental effects over time. Degradation of tiagabine in the stock or working solution.Prepare fresh solutions from solid compound for each experiment. If using a stock solution, aliquot and freeze it to minimize freeze-thaw cycles. Verify the concentration and purity of your solution using RP-HPLC if possible.
Unexpected or off-target effects observed in cell cultures or animal models. Presence of biologically active degradation products.Confirm the purity of the tiagabine sample. If degradation is suspected, a fresh, verified batch of the compound should be used. Consider including a "degraded tiagabine" control in your experiments if feasible.
Precipitation or color change in the tiagabine solution. Poor solubility at the prepared concentration, pH changes, or significant degradation.Ensure the solvent and concentration are appropriate. For aqueous solutions, check the pH. If degradation is suspected, discard the solution and prepare a fresh one.
Inconsistent results in GABA uptake assays. Interference from degradation products or inaccurate concentration of active tiagabine.Use a freshly prepared and validated solution of tiagabine. Ensure that the experimental buffer is compatible with tiagabine stability.

Quantitative Data on Tiagabine Degradation

The following table summarizes the results from a forced degradation study on tiagabine.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of Tiagabine
Acidic 0.1 M HCl2 hours80°C12.3%
Basic 0.1 M NaOH2 hours80°C6.5%
Oxidative 30% H₂O₂24 hoursRoom Temp15.8%
Thermal -48 hours80°C9.7%
Photolytic UV light (254 nm)24 hoursRoom Temp7.2%

Data adapted from a representative stability-indicating method development study. Actual degradation rates may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Tiagabine

This protocol outlines a method to separate tiagabine from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase is a 50:50 (v/v) mixture of 11.5 mM sodium dihydrogen phosphate (B84403) (adjusted to pH 2.0 with orthophosphoric acid) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at 254 nm

  • Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 10-150 µg/mL).

3. Sample Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for tiagabine is typically around 5-7 minutes under these conditions. Degradation products will appear as separate peaks at different retention times.

Protocol 2: [³H]-GABA Uptake Assay in Cultured Cells

This protocol is for assessing the inhibitory effect of tiagabine on GABA uptake.

1. Cell Culture:

  • Culture cells expressing GAT-1 (e.g., HEK293-GAT1 or primary astrocytes) in appropriate media.

  • Plate the cells in a multi-well plate and grow to confluence.

2. Assay Procedure:

  • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubate the cells with various concentrations of tiagabine (or vehicle control) for a specified time (e.g., 15-30 minutes).

  • Initiate the uptake by adding a solution containing a known concentration of [³H]-GABA.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the IC₅₀ value of tiagabine by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of tiagabine.

Visualizations

Tiagabine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine.

Degradation_Pathway Tiagabine Tiagabine Stress Stress Conditions (Oxidation, Acid, Heat, Light) Degradation_Products Degradation Products Stress->Degradation_Products DP1 Dihydroxy Derivative Degradation_Products->DP1 DP2 Ketohydroxy Derivative Degradation_Products->DP2 DP3 Ketone Derivative Degradation_Products->DP3 DP4 Bisthiophene Ketone Degradation_Products->DP4

Caption: Tiagabine degradation pathways.

Experimental_Workflow start Start: Tiagabine Experiment prep Prepare Tiagabine Solution start->prep quality_check Is Solution Fresh and Clear? prep->quality_check proceed Proceed with Experiment quality_check->proceed Yes remake_solution Prepare Fresh Solution quality_check->remake_solution No troubleshoot Troubleshoot: Inconsistent Results? proceed->troubleshoot end_success End: Consistent Results troubleshoot->end_success No degradation_check Consider Degradation (Check storage, age of solution) troubleshoot->degradation_check Yes hplc_analysis Optional: Analyze Purity via RP-HPLC degradation_check->hplc_analysis hplc_analysis->remake_solution remake_solution->prep

Caption: Troubleshooting workflow for tiagabine experiments.

References

Troubleshooting inconsistent results in Tiagabine hydrochloride hydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Tiagabine hydrochloride hydrate (B1144303).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Inconsistent IC50 Values in GABA Uptake Assays

Question: My calculated IC50 value for Tiagabine hydrochloride hydrate varies significantly between experiments. What are the potential causes and solutions?

Answer: Inconsistent IC50 values are a common challenge in in vitro assays and can stem from several factors related to compound handling, assay conditions, and data analysis.[1] A systematic approach to troubleshooting is crucial for identifying the source of the variability.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent IC50 Values cluster_1 Step 1: Compound & Solution Integrity cluster_2 Step 2: Assay Protocol Review cluster_3 Step 3: Experimental Execution cluster_4 Step 4: Data Analysis Standardization start Inconsistent IC50 solubility Check Solubility & Precipitation start->solubility stability Verify Stock Solution Stability solubility->stability preparation Standardize Solution Preparation stability->preparation reagents Assess Reagent Quality preparation->reagents incubation Confirm Consistent Incubation Times reagents->incubation concentration Validate Substrate Concentration (e.g., [3H]GABA) incubation->concentration pipetting Evaluate Pipetting Accuracy concentration->pipetting cells Ensure Synaptosome/Cell Health & Density pipetting->cells instrument Check Instrument Settings cells->instrument normalization Standardize Data Normalization instrument->normalization curve_fit Use Consistent Curve-Fitting Model normalization->curve_fit end Consistent IC50 curve_fit->end

A logical workflow for troubleshooting inconsistent IC50 values.
  • Compound Solubility and Stability:

    • Problem: this compound has limited aqueous solubility and can degrade over time, especially in solution. Precipitation or degradation will lead to a lower effective concentration and thus a higher apparent IC50.[1]

    • Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol.[2] When diluting into aqueous assay buffers, visually inspect for any precipitation. Avoid repeated freeze-thaw cycles by preparing and storing aliquots at -20°C for up to one month or -80°C for longer periods.[3]

  • Reagent Quality and Consistency:

    • Problem: Batch-to-batch variability in reagents such as radiolabeled GABA ([³H]GABA), cell culture media, or synaptosome preparations can significantly impact results.[4]

    • Solution: Use high-purity reagents and qualify new batches of critical reagents with a standard control compound. Ensure the specific activity of your radiolabeled substrate is consistent across experiments.

  • Assay Conditions:

    • Problem: Variations in incubation times, temperature, and substrate concentration can alter the outcome of the assay.[4] For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration.

    • Solution: Strictly adhere to a standardized protocol with consistent incubation times and temperatures. Use a substrate concentration at or near the Michaelis-Menten constant (Km) for the transporter to obtain comparable IC50 values.

  • Data Analysis:

    • Problem: Inconsistent data normalization and curve-fitting methods can introduce variability.

    • Solution: Normalize your data correctly, with the vehicle control representing 0% inhibition. Use a consistent non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve and calculate the IC50 value.[1]

Issue 2: Low Signal-to-Noise Ratio in Electrophysiology Recordings

Question: I am observing a low signal-to-noise ratio when recording GABAergic currents in the presence of Tiagabine. How can I improve my recordings?

Answer: A low signal-to-noise ratio can obscure the effects of Tiagabine on synaptic transmission. Several factors, from the recording setup to the health of the tissue, can contribute to this issue.

  • Baseline GABAergic Activity:

    • Problem: The endogenous GABAergic tone in your preparation might be too low to observe a significant effect of a GABA uptake inhibitor.

    • Solution: Consider applying a low concentration of exogenous GABA to establish a stable baseline current. This will provide a larger dynamic range to observe the potentiation of the GABAergic response by Tiagabine.

  • Drug Application and Washout:

    • Problem: Incomplete solution exchange can lead to an underestimation of the drug's effect and a slow, drifting baseline.

    • Solution: Ensure your perfusion system allows for rapid and complete solution exchange. Measure the exchange time of your system to confirm adequate application and washout periods.

  • Environmental Noise:

    • Problem: Electrical noise from nearby equipment can contaminate your recordings.

    • Solution: Ensure your recording setup is properly grounded and isolated from sources of electrical noise. Utilize a Faraday cage to shield your preparation.

Issue 3: Unexpected Excitatory Effects or Depolarizations

Question: I am observing unexpected depolarizations or excitatory effects after applying Tiagabine in my electrophysiology experiments. Is this a known phenomenon?

Answer: Yes, under certain experimental conditions, particularly with high-frequency stimulation of inhibitory pathways, Tiagabine has been reported to facilitate GABA-mediated depolarizing responses.[5][6]

  • Mechanism: This phenomenon is thought to be due to an accumulation of extracellular GABA, which can lead to a significant influx of chloride ions that, depending on the chloride equilibrium potential of the neuron, can cause depolarization.

  • Experimental Considerations: Be aware that this effect is more likely to be observed with protocols involving high-frequency stimulation. It is important to carefully control the stimulation parameters and interpret the results in the context of the experimental conditions. Despite facilitating these depolarizations, the overall effect of Tiagabine is generally an enhancement of synaptic inhibition.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, it increases the concentration and prolongs the action of GABA at the synapse, thereby enhancing GABAergic inhibitory neurotransmission.[7]

Q2: What are the recommended solvents and storage conditions for this compound? A2: this compound is soluble in DMSO (up to 100 mM), ethanol, and water (up to 50 mM).[2][8] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[8] Stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q3: What are the known degradation products of Tiagabine? A3: Under oxidative stress (e.g., in the presence of H₂O₂), Tiagabine can degrade into several products. The primary degradation pathway involves the oxidation of the double bond in the molecule, leading to dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone.[1]

Q4: Can Tiagabine affect other neurotransmitter systems? A4: Tiagabine is highly selective for the GAT-1 transporter and has been shown to lack significant affinity for other neurotransmitter receptor binding sites or uptake sites.[9]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water20.6[4]50[8]
DMSO82[2]100[4]
Ethanol82[2]Not Specified

Table 2: Inhibitory Potency (IC50) of Tiagabine

PreparationIC50 (nM)
[³H]GABA uptake in Synaptosomes67[3]
[³H]GABA uptake in Neurons446[3]
[³H]GABA uptake in Glia182[3]

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Assay Using Synaptosomes

This protocol provides a general framework for measuring the inhibitory effect of Tiagabine on [³H]GABA uptake in synaptosomes prepared from rodent brain tissue.

I. Preparation of Synaptosomes from Rodent Brain [2][10]

  • Homogenization: Homogenize fresh or frozen brain tissue (e.g., cortex or hippocampus) in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Second Centrifugation: Centrifuge the supernatant at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspension: Gently resuspend the pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA).

II. [³H]GABA Uptake Assay [10]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Uptake: Synaptosomal suspension + vehicle (e.g., DMSO).

    • Non-specific Uptake: Synaptosomal suspension + a high concentration of a non-selective GABA uptake inhibitor (e.g., nipecotic acid).

    • Test Compound: Synaptosomal suspension + varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Uptake: Initiate the uptake reaction by adding [³H]GABA to each well at a final concentration near its Km for GAT-1.

  • Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

  • Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage inhibition for each concentration of Tiagabine relative to the vehicle control.

    • Plot the percentage inhibition against the log of the Tiagabine concentration and use non-linear regression to determine the IC50 value.

Mandatory Visualization

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1 Inhibits GABA_synapse->GAT1 GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates

Mechanism of action of this compound.

References

Technical Support Center: In Vitro Cardiac Ion Channel Studies of Tiagabine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Tiagabine hydrochloride hydrate (B1144303) on cardiac ion channels in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary known effect of Tiagabine hydrochloride hydrate on cardiac ion channels based on preclinical studies?

A1: Preclinical research, including in silico molecular docking, isolated organ studies, and in vivo electrocardiogram (ECG) assessments, indicates that Tiagabine does not directly target key cardiac voltage-gated ion channels such as Kv11.1 (hERG), Nav1.5, and Cav1.2.[1][2] Tachycardia, a reported side effect in some patients, is not believed to be caused by a direct effect of Tiagabine on ventricular depolarization and repolarization.[1][2]

Q2: Have in vitro patch-clamp studies been conducted to determine the IC50 of Tiagabine on major cardiac ion channels?

A2: While comprehensive concentration-response data from in vitro patch-clamp studies on a wide panel of cardiac ion channels are not extensively available in published literature, one study on isolated rat aorta indicated that Tiagabine, at concentrations up to 30 µM, did not exhibit voltage-dependent calcium channel blocking properties.[3] The general consensus from available data is a lack of direct, significant inhibitory effect at clinically relevant concentrations.[1][2]

Q3: What are the therapeutic plasma concentrations of Tiagabine in patients?

A3: In clinical trials, trough plasma concentrations of Tiagabine in patients showing statistically significant efficacy ranged from less than 1 ng/mL to 234 ng/mL. The median concentration was 23.7 ng/mL, with the 10th and 90th percentiles being 5.4 ng/mL and 69.8 ng/mL, respectively. It is important to consider these concentrations when designing and interpreting in vitro experiments.

Q4: If Tiagabine does not directly block cardiac ion channels, what is the hypothesized mechanism for the observed tachycardia in some patients?

A4: The exact mechanism is not fully elucidated, but it is suggested to be an indirect effect, potentially related to its primary mechanism of action as a GABA reuptake inhibitor, which could modulate autonomic nervous system activity.[1] Further research is needed to fully understand the indirect cardiovascular effects of Tiagabine.

Q5: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and how is it relevant to studying drugs like Tiagabine?

A5: The CiPA initiative is a new paradigm for cardiac safety testing that moves beyond a sole focus on the hERG channel. It proposes a more comprehensive assessment by evaluating the effects of a drug on multiple cardiac ion channels (including hERG, Nav1.5, and Cav1.2) and integrating this data into an in silico model of a human ventricular cardiomyocyte to predict proarrhythmic risk. For a compound like Tiagabine, where an indirect effect is suspected, a comprehensive CiPA-based assessment would be the recommended approach to confirm the lack of direct ion channel effects and investigate other potential mechanisms.

Troubleshooting Guide for In Vitro Cardiac Ion Channel Experiments

This guide addresses common issues that may be encountered during patch-clamp electrophysiology experiments to assess the effect of Tiagabine on cardiac ion channels.

Problem Potential Cause Suggested Solution
No measurable effect of Tiagabine observed, even at high concentrations. This is the expected outcome based on existing literature. Tiagabine is not known to be a potent cardiac ion channel blocker.- Ensure your assay is sensitive to known blockers of the specific ion channel you are studying (positive control).- Verify the concentration and purity of your this compound solution.- Consider that the lack of a direct blocking effect is a valid and important scientific finding.
High variability in current amplitude between cells. - Inconsistent cell health or passage number.- Variation in seal resistance.- Fluctuation in recording temperature.- Use cells within a consistent and low passage number range.- Establish strict quality control criteria for seal resistance and access resistance.- Utilize a temperature-controlled recording chamber to maintain a stable physiological temperature.
"Rundown" of ionic current over the course of the experiment. - This is a known issue, particularly for Cav1.2 channels, where the current amplitude decreases over time after establishing the whole-cell configuration.- Allow for a stabilization period before applying the test compound.- Use a consistent timing protocol for all recordings.- In your analysis, normalize the current to the baseline before compound application and compare it to a vehicle control to account for rundown.
Difficulty achieving a stable gigaohm seal. - Poor quality of recording pipettes.- Debris in the extracellular solution or on the cell surface.- Unhealthy cells.- Use freshly pulled, fire-polished pipettes for each recording.- Filter all solutions and ensure the cell culture is free of debris.- Ensure cells are healthy and not overly confluent.
Electrical noise in the recordings. - Improper grounding of the setup.- Interference from other electrical equipment.- Issues with the Ag/AgCl reference electrode.- Check all grounding connections of the patch-clamp rig and Faraday cage.- Turn off any unnecessary nearby electrical equipment.- Ensure the reference electrode is properly chlorided and making good contact with the bath solution.

Data Presentation

The following table summarizes the expected in vitro effects of this compound on key cardiac ion channels based on available literature.

Ion ChannelCell LineMethodKey FindingsReference
Kv11.1 (hERG) Not specified in direct studiesIn silico molecular dockingDid not bind to the hERG channel.[1]
Nav1.5 Not specified in direct studiesIn silico molecular dockingDid not bind to the Nav1.5 channel.[1]
Cav1.2 Not specified in direct studiesIn silico molecular dockingDid not bind to the Cav1.2 channel.[1]
Voltage-gated Ca2+ channels Rat aortic smooth muscle cellsIsolated organ bathNo significant blocking effect observed at concentrations up to 30 µM.[3]

Therapeutic Plasma Concentration: 5.4 - 69.8 ng/mL (approximately 14 - 186 nM)

Experimental Protocols

The following are detailed methodologies for key in vitro cardiac ion channel assays, based on best practices and regulatory guidelines. These protocols are intended as a template and may require optimization for specific laboratory conditions.

Manual Patch-Clamp Electrophysiology for hERG (Kv11.1) Current
  • Cell Line: HEK-293 cells stably expressing the hERG channel.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording Conditions:

    • Temperature: 35-37°C.

    • Pipette Resistance: 2-4 MΩ when filled with internal solution.

    • Seal Resistance: >1 GΩ.

    • Series Resistance Compensation: >80%.

  • Voltage Protocol:

    • Holding potential of -80 mV.

    • Depolarizing step to +20 mV for 2000 ms (B15284909) to activate and then inactivate the channels.

    • Repolarizing step to -50 mV for 2000 ms to elicit the characteristic hERG tail current.

    • This protocol is repeated at a frequency of 0.067 Hz (every 15 seconds).

  • Data Acquisition and Analysis:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the vehicle control for a set period.

    • Apply increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

    • Measure the peak tail current at -50 mV.

    • Normalize the current inhibition to the vehicle control and plot against the drug concentration to determine the IC50 (if a response is observed).

    • A known hERG blocker (e.g., dofetilide) should be used as a positive control to validate the assay.

Automated Patch-Clamp Electrophysiology for Nav1.5 and Cav1.2 Currents

Automated patch-clamp systems can be used for higher throughput screening. The general principles are similar to manual patch-clamp, but the specific protocols will depend on the instrument manufacturer.

  • Cell Lines: CHO or HEK-293 cells stably expressing either Nav1.5 or Cav1.2 channels.

  • Solutions: Similar to those used for manual patch-clamp, but may be optimized for the specific automated platform.

  • Voltage Protocols:

    • Nav1.5 (Peak Current):

      • Holding potential of -100 mV.

      • Depolarizing step to -10 mV for 20 ms.

    • Cav1.2 (L-type Calcium Current):

      • Holding potential of -80 mV.

      • Depolarizing step to +10 mV for 200 ms.

  • Data Analysis: The software provided with the automated patch-clamp system is typically used for data acquisition and analysis of peak current inhibition to generate concentration-response curves. Known blockers for Nav1.5 (e.g., tetrodotoxin) and Cav1.2 (e.g., nifedipine) should be used as positive controls.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK-hERG) patch_clamp Patch-Clamp (Manual or Automated) cell_culture->patch_clamp solution_prep Solution Preparation (Internal & External) solution_prep->patch_clamp tiagabine_prep Tiagabine Solution Preparation compound Apply Tiagabine (Concentration-Response) tiagabine_prep->compound voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol data_acq Data Acquisition voltage_protocol->data_acq baseline Establish Baseline data_acq->baseline vehicle Apply Vehicle baseline->vehicle vehicle->compound positive_control Apply Positive Control compound->positive_control data_analysis Analyze Current Inhibition positive_control->data_analysis ic50 Determine IC50 (if applicable) data_analysis->ic50

Caption: In Vitro Cardiac Ion Channel Screening Workflow.

G cluster_clinical Clinical Observation cluster_preclinical Preclinical Investigation cluster_results Results cluster_conclusion Conclusion tachycardia Tachycardia reported in some patients invitro In Vitro Patch Clamp (hERG, Nav1.5, Cav1.2) tachycardia->invitro Investigate Cause insilico In Silico Docking tachycardia->insilico Investigate Cause invivo In Vivo ECG (Rat) tachycardia->invivo Investigate Cause no_block No significant direct ion channel blockade invitro->no_block insilico->no_block invivo->no_block indirect_effect Tachycardia likely due to indirect mechanism (e.g., autonomic modulation) no_block->indirect_effect Leads to Hypothesis

Caption: Logical Framework for Tiagabine's Cardiac Safety Assessment.

References

Does Tiagabine hydrochloride hydrate cross the blood-brain barrier effectively in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the blood-brain barrier (BBB) permeability of Tiagabine hydrochloride hydrate (B1144303) in mice.

Frequently Asked Questions (FAQs)

Q1: Does Tiagabine hydrochloride hydrate effectively cross the blood-brain barrier (BBB) in mice?

A: Yes, this compound effectively crosses the blood-brain barrier in mice.[1] It is a lipophilic compound designed to penetrate the central nervous system, unlike its more polar analogue, nipecotic acid.[1] Studies in mouse models of Huntington's disease have utilized Tiagabine specifically for its ability to cross the BBB and exert its effects in the brain.[1]

Q2: What is the mechanism of action of Tiagabine in the brain?

A: Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, Tiagabine reduces the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells. This increases the extracellular concentration of GABA, enhancing its inhibitory effects on neuronal activity.

Q3: What is the brain-to-plasma concentration ratio of Tiagabine in mice?

A: At an effective dose (ED50) of 0.4 mg/kg administered intraperitoneally to DBA/2 mice, the plasma concentration of Tiagabine was found to be 141 ng/mL, and the brain concentration was 46 ng/g.[2] This results in a brain-to-plasma ratio of approximately 0.33.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Tiagabine in mice.

ParameterValueMouse StrainDosageReference
Brain Concentration 46 ng/gDBA/20.4 mg/kg, i.p.[2]
Plasma Concentration 141 ng/mLDBA/20.4 mg/kg, i.p.[2]
Brain-to-Plasma Ratio ~0.33DBA/20.4 mg/kg, i.p.[2]
Bioavailability 92%Not Specified20 mg/kg, oral[2]
Half-life (t½) 3.3 - 5.8 hoursNot SpecifiedOral[2]
Time to Peak Plasma Concentration (Tmax) 10 minutesNot Specified20 mg/kg, oral[2]

Experimental Protocols

Protocol for Determination of Tiagabine Concentration in Mouse Brain and Plasma by HPLC-MS/MS

This protocol provides a general framework for quantifying Tiagabine in mouse tissues. Specific parameters may require optimization.

1. Animal Dosing and Sample Collection:

  • Administer this compound to mice at the desired dose and route (e.g., intraperitoneal injection).

  • At predetermined time points, euthanize the mice.

  • Collect blood via cardiac puncture into EDTA-coated tubes.

  • Perfuse the brain with phosphate-buffered saline (PBS) to remove remaining blood.

  • Harvest the brain and store both plasma (obtained by centrifuging the blood) and brain tissue at -80°C until analysis.

2. Sample Preparation:

  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and vortex thoroughly.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Brain Tissue:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a suitable buffer (e.g., PBS).

    • Use an aliquot of the brain homogenate for extraction following the same protein precipitation procedure as for plasma.

3. HPLC-MS/MS Analysis:

  • Use a suitable HPLC column (e.g., C18) for separation.

  • The mobile phase will typically consist of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).

  • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect and quantify Tiagabine and the internal standard.

  • Develop a standard curve using known concentrations of Tiagabine to quantify the concentrations in the experimental samples.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability in brain or plasma concentrations between animals. - Inconsistent drug formulation or administration. - Animal-related factors such as stress or underlying health issues.- Ensure consistent and accurate preparation and administration of the drug solution. - Acclimate animals properly before the experiment and monitor their health status.
Low or no detectable Tiagabine in brain tissue. - Ineffective BBB penetration at the administered dose. - Rapid metabolism of the drug. - Issues with the extraction or analytical method.- Consider a dose-response study to determine the optimal dose. - Collect samples at earlier time points. - Validate the extraction and analytical methods with spiked samples.
Contamination of brain tissue with blood. - Incomplete perfusion of the brain before harvesting.- Ensure thorough perfusion with PBS until the liver is pale.
Poor recovery of Tiagabine during sample extraction. - Suboptimal extraction solvent or pH.- Test different protein precipitation solvents and pH conditions to optimize recovery.
Matrix effects in HPLC-MS/MS analysis. - Interference from endogenous components in plasma or brain homogenate.- Use a stable isotope-labeled internal standard. - Optimize the chromatographic separation to separate Tiagabine from interfering substances.

Visualizations

Signaling Pathway: Mechanism of Action of Tiagabine

Tiagabine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GAT-1 Transporter Synaptic_Cleft->GAT1 GABA Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor GABA Binding Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine at the GABAergic synapse.

Experimental Workflow: Quantifying Tiagabine in Mouse Brain

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Phase Dosing 1. Drug Administration (Tiagabine HCl Hydrate) Sample_Collection 2. Sample Collection (Blood & Brain) Dosing->Sample_Collection Extraction 3. Extraction (Protein Precipitation) Sample_Collection->Extraction HPLC_MS 4. HPLC-MS/MS Analysis Extraction->HPLC_MS Data_Analysis 5. Data Analysis & Quantification HPLC_MS->Data_Analysis

Caption: Workflow for assessing Tiagabine concentration in mouse brain tissue.

References

Addressing behavioral adverse events of Tiagabine in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing tiagabine (B1662831) in rodent models. The information is tailored to address common behavioral adverse events and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tiagabine?

Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, tiagabine reduces the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[1][2] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission, which is the primary inhibitory signaling pathway in the central nervous system.[1][2]

Q2: What are the expected therapeutic effects of tiagabine in rodent models?

In rodent models, tiagabine has demonstrated efficacy as an anticonvulsant, particularly against partial and tonic-clonic seizures.[3][4] It is also effective in models of anxiety, showing anxiolytic properties.[5][6]

Q3: What are the most common behavioral adverse events observed with tiagabine in rodents?

Common dose-dependent adverse effects include sedation, cognitive impairment, and motor coordination deficits.[7] Paradoxically, at higher doses or in specific seizure models (like absence seizures), tiagabine can have pro-convulsant effects.[7][8]

Troubleshooting Guides

Issue 1: Excessive Sedation and Reduced Locomotor Activity

Symptoms:

  • Decreased movement in the open field test.

  • Reduced number of entries into the arms of the elevated plus maze.

  • Lethargy and reduced exploration of the environment.

Potential Causes:

  • High Dose: Tiagabine's sedative effects are dose-dependent.

  • Animal Strain Sensitivity: Certain rodent strains may be more susceptible to the sedative effects.

  • Interaction with other compounds: Co-administration of other CNS depressants can potentiate sedation.

Troubleshooting Steps:

  • Dose Adjustment: Refer to the dose-response tables below. Start with a lower dose and titrate up to the desired therapeutic effect while monitoring for sedation.

  • Control for Motor Impairment: Use a rotarod test to quantify motor coordination deficits and distinguish sedation from specific motor impairment.

  • Acclimation: Ensure adequate acclimation of the animals to the testing environment to minimize stress-induced hypoactivity.

Issue 2: Observation of Seizures or Pro-convulsant Activity

Symptoms:

  • Increased seizure frequency or severity in a seizure model.

  • Spontaneous seizures in non-epileptic animals.

  • Myoclonus or spike-wave discharges on EEG.[8]

Potential Causes:

  • High Doses: A U-shaped dose-response curve has been observed, with higher doses of tiagabine sometimes failing to block seizures or even exacerbating them.[7]

  • Seizure Model: Tiagabine can worsen absence-like spike-wave discharges in genetic absence epilepsy models like WAG/Rij rats.[8]

  • Rapid Dose Escalation: Rapidly increasing the dose may lead to pro-convulsant effects.

Troubleshooting Steps:

  • Review the Seizure Model: Ensure that tiagabine is appropriate for the specific seizure model being used. It is generally more effective for partial and tonic-clonic seizures.[3]

  • Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window for your model, paying close attention to the possibility of a U-shaped curve.[7]

  • Slower Titration: Implement a slower dose escalation schedule to allow for adaptation.

Issue 3: Cognitive Impairment in Behavioral Tasks

Symptoms:

  • Poor performance in memory tasks such as the Morris water maze or passive avoidance tests.[7][9]

  • Difficulty in learning new tasks.

Potential Causes:

  • Dose-Dependent Effects: Cognitive impairment is a known side effect of tiagabine, particularly at higher doses.[7]

  • Sedation Interference: The sedative effects of tiagabine can confound the interpretation of cognitive tests.

Troubleshooting Steps:

  • Dose Optimization: Determine the lowest effective dose for the desired therapeutic effect to minimize cognitive side effects.

  • Test Selection: Choose cognitive tests that are less sensitive to motor impairments.

  • Control Groups: Include appropriate control groups to differentiate between cognitive deficits and sedation-induced performance reduction.

Quantitative Data Summary

Table 1: Anticonvulsant Efficacy of Tiagabine in Rodent Models

Seizure ModelAnimalRouteED50 (mg/kg)Reference
Pentylenetetrazol (PTZ) - tonicMousei.p.2 µmol/kg[3]
DMCM-induced convulsionsMousei.p.2 µmol/kg[3]
Sound-induced seizures (DBA/2)Mousei.p.1 µmol/kg[3]
Amygdala-kindled seizuresRati.p.36 µmol/kg[3]
PTZ-induced seizures (chronic)Mouse-2 mg/kg[5][6]
Perforant pathway stimulationRats.c.50 mg/kg/day[9]

Table 2: Doses of Tiagabine Associated with Behavioral Adverse Events in Rodents

Adverse EventAnimalRouteDose (mg/kg)Reference
Cognitive ImpairmentMousei.p.3 - 10[7]
Exacerbation of Spike-Wave DischargesRat-3 - 10[8]
Hyperlocomotion AttenuationRat-12 mg/kg/day[10]
U-shaped dose-response (seizures)Mousei.p.30 - 100[7]

Experimental Protocols

Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior.

Methodology:

  • Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the arena.

    • Record the animal's activity for a set period (typically 5-10 minutes) using a video tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

Elevated Plus Maze

Objective: To assess anxiety-like behavior.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Rotarod Test

Objective: To assess motor coordination and balance.

Methodology:

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for a few trials before the actual test.

    • On the test day, place the animal on the rotating rod.

    • Record the latency to fall off the rod.

  • Parameters Measured:

    • The time the animal remains on the rod. A decrease in latency to fall indicates motor impairment.

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Synaptic Vesicle GABA->Vesicle vGAT GABA_released GABA Vesicle->GABA_released Release GABA_Receptor GABA Receptor GABA_released->GABA_Receptor Binds GAT1 GAT-1 Transporter GABA_released->GAT1 Reuptake Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Cl- influx Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Tiagabine's Mechanism of Action in the GABAergic Synapse.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Tiagabine/Vehicle Administration Animal_Acclimation->Dosing Drug_Preparation Tiagabine Preparation Drug_Preparation->Dosing Open_Field Open Field Test Dosing->Open_Field Elevated_Plus_Maze Elevated Plus Maze Dosing->Elevated_Plus_Maze Rotarod Rotarod Test Dosing->Rotarod Data_Collection Video Tracking & Data Collection Open_Field->Data_Collection Elevated_Plus_Maze->Data_Collection Rotarod->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for Behavioral Testing with Tiagabine in Rodents.

Troubleshooting_Logic cluster_sedation Excessive Sedation cluster_seizure Pro-convulsant Effects cluster_cognitive Cognitive Impairment start Adverse Event Observed Sedation_Dose Is the dose too high? start->Sedation_Dose Seizure_Dose Is the dose in the high range? start->Seizure_Dose Cognitive_Dose Is the dose high? start->Cognitive_Dose Sedation_Strain Is the strain sensitive? Sedation_Dose->Sedation_Strain No Sedation_Solution Reduce Dose / Screen Strains Sedation_Dose->Sedation_Solution Yes Sedation_Strain->Sedation_Solution Seizure_Model Is it an absence seizure model? Seizure_Dose->Seizure_Model No Seizure_Solution Conduct Dose-Response / Change Model Seizure_Dose->Seizure_Solution Yes Seizure_Model->Seizure_Solution Cognitive_Confound Is sedation a confounder? Cognitive_Dose->Cognitive_Confound No Cognitive_Solution Lower Dose / Use appropriate controls Cognitive_Dose->Cognitive_Solution Yes Cognitive_Confound->Cognitive_Solution

Caption: Troubleshooting Logic for Tiagabine-Induced Adverse Events.

References

Technical Support Center: Tiagabine Hydrochloride Hydrate in Oral Suspension for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and preparation of tiagabine (B1662831) hydrochloride hydrate (B1144303) oral suspensions for animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for preparing a tiagabine hydrochloride oral suspension for animal studies?

A1: Based on published stability studies, two commonly used vehicles for extemporaneously prepared tiagabine oral suspensions are:

These vehicles have been shown to provide stable suspensions for several weeks. The choice of vehicle may depend on the required concentration, desired viscosity for oral gavage, and the specific animal model being used.

Q2: How should tiagabine hydrochloride tablets be prepared for suspension?

A2: To prepare a suspension from tablets, the tablets should be thoroughly pulverized into a fine powder using a mortar and pestle.[3][4][5] For ease of suspension, the powder can be wetted with a small amount of the vehicle to form a smooth paste before the remaining vehicle is added geometrically with thorough mixing.[3][5]

Q3: What is the expected stability of a tiagabine hydrochloride oral suspension?

A3: The stability of the suspension is dependent on the vehicle, concentration, and storage temperature. For a 1 mg/mL suspension, stability of up to 91 days at 4°C and 42-70 days at 25°C has been reported.[1] Higher concentrations, such as 6 mg/mL in Ora-Plus®:Ora-Sweet®, have been found to be stable for up to 61 days at both refrigerated (3-5°C) and room temperature (23-25°C).[2] It is crucial to refer to specific stability data for the concentration and vehicle system you are using.

Q4: What are the signs of degradation or instability in a tiagabine suspension?

A4: While no changes in pH or physical appearance were noted in some stability studies[1], one study did report a slight discoloration (from blue to gray) in suspensions stored at room temperature after 30 days, though this was not attributed to tiagabine degradation.[2] Any significant changes in color, odor, viscosity, or the presence of precipitation should be considered signs of potential instability. The primary degradation pathway for tiagabine is oxidative.[6][7]

Q5: How should the prepared tiagabine suspension be stored?

A5: For optimal stability, it is recommended to store the suspension in tight, light-resistant containers, such as amber plastic or glass bottles.[3][4][5] Refrigeration at 4°C generally provides longer stability compared to room temperature storage.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or settling of the drug Inadequate suspension, improper vehicle, or storage conditions.Ensure the suspension is shaken well before each use. Consider using a thixotropic vehicle like Ora-Plus® which helps to keep the drug particles suspended. Verify that the storage temperature is within the recommended range.
Difficulty in administration via oral gavage High viscosity of the suspension.The viscosity can be adjusted by altering the ratio of the suspending agent to the syrup or by selecting a different vehicle system. However, any modification to the formulation will require re-evaluation of its stability.
Inconsistent dosing Non-uniform drug distribution in the suspension.It is critical to shake the suspension vigorously before drawing each dose to ensure a homogenous mixture. A well-formulated suspension with an appropriate suspending agent will minimize settling.
Clogging of the gavage needle Large particle size of the crushed tablets.Ensure that the tablets are crushed to a very fine powder. Sieving the powder before suspension may help to ensure a uniform particle size.

Stability Data Summary

The following tables summarize the stability of extemporaneously compounded tiagabine hydrochloride oral suspensions from published studies.

Table 1: Stability of 1 mg/mL Tiagabine Hydrochloride Oral Suspension [1]

VehicleStorage TemperatureDuration of Stability (>95% Initial Concentration)Duration of Stability (>90% Initial Concentration)
1:1 Ora-Plus®:Ora-Sweet®4°C91 days-
1:1 Ora-Plus®:Ora-Sweet®25°C-70 days
1:6 1% Methylcellulose:Simple Syrup, NF4°C91 days-
1:6 1% Methylcellulose:Simple Syrup, NF25°C-42 days

Table 2: Stability of 2 mg/mL and 6 mg/mL Tiagabine Hydrochloride Oral Suspension in 1:1 Ora-Plus®:Ora-Sweet® [2]

ConcentrationStorage TemperatureDuration of Stability (>90% Initial Concentration)
2 mg/mL23-25°C61 days
2 mg/mL3-5°C40 days
6 mg/mL23-25°C61 days
6 mg/mL3-5°C61 days

Experimental Protocols

Protocol 1: Preparation of Tiagabine Hydrochloride Oral Suspension (1 mg/mL) [4][5]

Materials:

  • Tiagabine hydrochloride tablets

  • Vehicle (e.g., 1:1 mixture of Ora-Plus® and Ora-Sweet®)

  • Mortar and pestle

  • Graduated cylinder

  • Spatula

  • Amber storage bottles

Procedure:

  • Calculate the required number of tiagabine tablets and the total volume of the vehicle.

  • In a mortar, crush the tablets to a fine, uniform powder.

  • Add a small amount of the vehicle to the powder and levigate to form a smooth paste.

  • Geometrically add the remaining vehicle, mixing well after each addition.

  • Transfer the suspension to a graduated cylinder and add vehicle to the final desired volume.

  • Mix the final suspension thoroughly.

  • Transfer the suspension to an amber bottle for storage.

  • Label the bottle with the drug name, concentration, preparation date, and beyond-use date.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method [1][2][4]

This is a representative HPLC method for determining the concentration of tiagabine in an oral suspension.

Instrumentation:

  • HPLC system with a pump, autosampler, and variable wavelength UV detector.

  • Zorbax CN column (3.0 x 150 mm) or equivalent reverse-phase column.

Mobile Phase:

  • A mixture of 50% 5 mM octane-sulfonic acid and 50% acetonitrile.

  • The mobile phase should be filtered and degassed before use.

Chromatographic Conditions:

  • Flow rate: 0.4 mL/min

  • Detector wavelength: 240 nm

  • Injection volume: 10 µL

  • Column temperature: Ambient

  • Approximate retention time for tiagabine: 3.2 minutes

Forced Degradation Study: To ensure the method is stability-indicating, forced degradation of a tiagabine solution should be performed under acidic (e.g., 2 M HCl), basic (e.g., 2 M NaOH), and oxidative (e.g., 0.03% H₂O₂) conditions at an elevated temperature (e.g., 60°C). The HPLC method should be able to resolve the intact tiagabine peak from any degradation product peaks.

Visualizations

Experimental_Workflow cluster_prep Suspension Preparation cluster_analysis Stability Analysis start Start crush Crush Tablets to Fine Powder start->crush levigate Levigate with Small Amount of Vehicle crush->levigate add_vehicle Geometrically Add Remaining Vehicle levigate->add_vehicle qs QS to Final Volume add_vehicle->qs mix Mix Thoroughly qs->mix store Store in Amber Bottle mix->store sample Sample Suspension at Time Points store->sample hplc Analyze by HPLC sample->hplc data Determine Tiagabine Concentration hplc->data end End data->end

Caption: Workflow for Preparation and Stability Analysis of Tiagabine Oral Suspension.

Troubleshooting_Logic cluster_investigation Investigation cluster_solution Solution issue Inconsistent Dosing Observed check_shaking Was suspension shaken vigorously before each dose? issue->check_shaking check_settling Is there rapid settling of particles after shaking? check_shaking->check_settling Yes implement_shaking Implement strict shaking protocol check_shaking->implement_shaking No check_settling->implement_shaking No reformulate Reformulate with a better suspending agent (e.g., Ora-Plus) check_settling->reformulate Yes

References

Technical Support Center: Tiagabine Hydrochloride Hydrate Seizure Threshold Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to minimize variability in seizure threshold testing using Tiagabine (B1662831) Hydrochloride Hydrate.

Frequently Asked Questions (FAQs)

Q1: What is Tiagabine Hydrochloride Hydrate and how does it affect seizure threshold?

Tiagabine hydrochloride is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[1] Its primary mechanism of action is the inhibition of the GABA transporter 1 (GAT-1), which is responsible for clearing GABA from the synaptic cleft. By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, the major inhibitory neurotransmitter in the central nervous system.[2][3] This enhancement of GABAergic inhibition raises the seizure threshold, making the brain less susceptible to seizure-inducing stimuli.[4]

Q2: Which animal models are commonly used to test the effect of tiagabine on seizure threshold?

The pentylenetetrazol (PTZ)-induced seizure model is frequently used to evaluate the anticonvulsant effects of tiagabine.[5][6] In this model, PTZ, a GABA-A receptor antagonist, is administered to induce seizures, and the ability of tiagabine to increase the dose of PTZ required to elicit a seizure (the seizure threshold) is measured.[7][8] Other models where tiagabine has shown efficacy include the DMCM-induced seizure model, audiogenic seizures in DBA/2 mice and genetically epilepsy-prone rats (GEPRs), and the amygdala-kindled seizure model.[9][10]

Q3: What is a typical effective dose range for tiagabine in rodent seizure threshold models?

The effective dose of tiagabine can vary depending on the specific model, rodent strain, and seizure endpoint being measured. In mice, intraperitoneally (i.p.) administered tiagabine has an ED50 (the dose effective in 50% of animals) of approximately 2 µmol/kg for antagonizing PTZ-induced tonic convulsions and 5 µmol/kg for clonic convulsions.[5] In a PTZ-kindling model in mice, doses of 0.5, 1, and 2 mg/kg have been used.[11][12] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should I prepare this compound for in vivo administration?

Tiagabine hydrochloride is soluble in water, DMSO, and ethanol.[1][13] For oral administration, it can be dissolved in distilled water.[11] For intraperitoneal injections, a stock solution can be made in DMSO and then further diluted. A common in vivo formulation involves creating a suspension with vehicles like carboxymethylcellulose sodium (CMC-NA).[1] One detailed method for preparing a solution for in vivo use is to first dissolve tiagabine hydrochloride in DMSO, then mix with PEG300 and Tween80, and finally add distilled water.[1] It is recommended to use fresh DMSO as its moisture-absorbing properties can reduce solubility.[1]

Q5: What are the main sources of variability in seizure threshold testing?

Variability in seizure threshold testing can arise from several factors:

  • Biological Factors: Animal strain, age, sex, and genetic background can all influence an animal's baseline seizure threshold and response to drugs.[14]

  • Environmental Factors: Housing conditions (e.g., individual vs. group housing), diet, and light-dark cycles can impact stress levels and circadian rhythms, which in turn can affect seizure susceptibility.

  • Procedural Factors: Inconsistencies in drug administration (route, volume, timing), handling of animals, and the method of seizure induction (e.g., PTZ infusion rate) can introduce significant variability. The time of day of drug administration can also be a factor, as tiagabine's efficacy has been shown to be influenced by circadian rhythms.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in baseline seizure threshold across animals. 1. Inconsistent animal characteristics (age, weight, strain).2. Environmental stressors.3. Inconsistent handling and experimental procedures.1. Use animals of the same strain, sex, and a narrow age and weight range.2. Acclimatize animals to the housing and testing environment for at least one week.3. Standardize all procedures, including animal handling, injection timing, and observation periods.
Tiagabine does not show a dose-dependent increase in seizure threshold. 1. Biphasic dose-response curve: Higher doses of tiagabine can be less effective.[9][10]2. Incorrect dose range tested.3. Issues with drug formulation or administration.1. Test a wider range of doses, including lower doses, to fully characterize the dose-response relationship.2. Conduct a pilot study with a broad range of doses to identify the effective range.3. Ensure proper dissolution and administration of tiagabine. Prepare fresh solutions for each experiment.
Unexpectedly low or high seizure threshold in the control group. 1. The subconvulsive dose of the chemoconvulsant (e.g., PTZ) may not be appropriate for the specific animal strain or conditions.[14]2. Stress during the experiment.1. Perform a dose-finding study for the chemoconvulsant to establish the correct dose that produces a consistent subconvulsive response in your specific animal population.2. Minimize animal stress by handling them gently and acclimatizing them to the experimental setup.
Inconsistent results between different experimental days. 1. Circadian rhythm effects on drug efficacy.[15]2. Variations in environmental conditions (e.g., temperature, lighting).1. Conduct experiments at the same time of day to minimize the impact of circadian variations.2. Maintain consistent environmental conditions in the testing room.
Tiagabine appears to have a pro-convulsant effect. 1. While tiagabine is an anticonvulsant, in some specific contexts or at very high doses, drugs that modulate the GABAergic system can have complex effects.[3]1. Carefully review the dose being used. A biphasic dose-response has been observed where higher doses are less effective.[9][10]2. Ensure the correct drug is being used and that the formulation is accurate.

Data Presentation

Table 1: Preclinical Anticonvulsant Profile of Tiagabine (i.p. administration)

Seizure Model Animal ED50 Reference
PTZ-induced tonic convulsionsMouse2 µmol/kg[5]
PTZ-induced clonic convulsionsMouse5 µmol/kg[5]
DMCM-induced seizuresMouse2 µmol/kg[5]
Sound-induced seizuresDBA/2 Mouse1 µmol/kg[5]
Amygdala-kindled focal seizuresRat36 µmol/kg[5]

ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.

Table 2: Dosing Regimen for Tiagabine in a PTZ-Kindling Model

Parameter Value Reference
Animal ModelMale BALB/c mice[11][12]
Tiagabine Doses0.5, 1, and 2 mg/kg[11][12]
Administration RouteIntraperitoneal (i.p.)[11][12]
Dosing ScheduleDaily for 21 days[11][12]
PTZ Administration40 mg/kg every other day[11][12]

Experimental Protocols

Detailed Methodology for Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice

This protocol is a synthesized example and should be adapted and optimized for specific laboratory conditions and research questions.

1. Materials and Reagents:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle for Tiagabine (e.g., sterile water, 0.9% saline, or a DMSO-based vehicle)

  • Vehicle for PTZ (e.g., 0.9% saline)

  • Male albino Swiss mice (or other appropriate strain), 20-25g

2. Animal Preparation and Acclimatization:

  • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Provide free access to food and water.

  • On the day of the experiment, weigh each animal and randomly assign them to treatment groups (vehicle control, and at least 3 doses of tiagabine). A group size of 8-10 animals is recommended.

3. Drug Preparation:

  • Prepare a stock solution of this compound. For example, dissolve in a small amount of DMSO and then dilute with saline to the final concentration. Ensure the final DMSO concentration is low and consistent across all groups.

  • Prepare a solution of PTZ in 0.9% saline. The concentration should be such that the desired dose can be administered in a volume of 10 ml/kg.

4. Experimental Procedure:

  • Administer the vehicle or the selected doses of tiagabine via the desired route (e.g., intraperitoneally, i.p.).

  • After a predetermined pretreatment time (e.g., 30 minutes, which should be established in pilot studies to coincide with peak drug effect), administer PTZ subcutaneously (s.c.) at a dose known to induce clonic seizures in approximately 97% of animals (CD97), for example, 100 mg/kg for albino Swiss mice.[6]

  • Immediately after PTZ injection, place each mouse in an individual observation cage.

  • Observe the animals continuously for the next 30 minutes for the presence of seizures.

5. Seizure Scoring and Data Analysis:

  • Record the latency to the first clonic seizure and the presence or absence of tonic-clonic seizures.

  • A common endpoint is the protection from clonic seizures. An animal is considered protected if no clonic seizure is observed within the 30-minute observation period.

  • Calculate the percentage of animals protected in each group.

  • Determine the ED50 of tiagabine using probit analysis or other appropriate statistical methods.

Mandatory Visualization

Tiagabine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binding GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake Inhibition Inhibition GABA_receptor->Inhibition Cl- influx -> Hyperpolarization Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine.

Experimental_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize randomize Randomize into Groups (Vehicle, Tiagabine Doses) acclimatize->randomize administer_drug Administer Tiagabine or Vehicle (i.p.) randomize->administer_drug wait Pretreatment Period (e.g., 30 min) administer_drug->wait administer_ptz Administer PTZ (s.c.) wait->administer_ptz observe Observe for Seizures (30 min) administer_ptz->observe data_analysis Record Seizure Latency & Score Analyze Data (e.g., ED50) observe->data_analysis end End data_analysis->end

References

Technical Support Center: Investigating Tiagabine-Induced Tachycardia in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the potential for tiagabine-induced tachycardia in in vivo experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Is tachycardia a known side effect of tiagabine (B1662831)?

Yes, tachycardia is a reported non-neurological adverse effect of tiagabine in humans, occurring in approximately 1.0% of patients.[1] However, data from in vivo animal studies have shown variable results, with some studies reporting a decrease or no significant change in heart rate.

Q2: What is the proposed mechanism for tiagabine's effect on heart rate?

The leading hypothesis is that tiagabine's effect on heart rate is not a direct cardiac effect but is mediated through its action on the central nervous system. Tiagabine is a selective GABA reuptake inhibitor (GAT-1 inhibitor), which increases the concentration of GABA in the synaptic cleft.[2] This enhanced GABAergic signaling in specific brain regions that regulate cardiovascular function, such as the caudal ventrolateral medulla and the nucleus ambiguus, is thought to modulate autonomic outflow to the heart, potentially leading to changes in heart rate.[3][4]

Q3: Why are the results from in vivo animal studies on tiagabine and heart rate inconsistent?

The variability in heart rate responses to tiagabine in animal studies can be attributed to several factors, including:

  • Anesthesia: The type and depth of anesthesia can significantly influence cardiovascular parameters and their response to GABAergic drugs.[4]

  • Animal Strain and Species: Different rodent strains or other animal species may have variations in their cardiovascular response to tiagabine.

  • Route and Dose of Administration: The method of drug delivery (e.g., intravenous, intraperitoneal) and the dosage used can lead to different pharmacokinetic and pharmacodynamic profiles, resulting in varied heart rate effects.

  • Conscious vs. Anesthetized Models: Experiments conducted in conscious, freely moving animals using telemetry are more likely to reflect physiological responses without the confounding effects of anesthetics.[4]

Troubleshooting Guide

Encountering unexpected or variable results in your in vivo experiments is not uncommon. This guide provides potential explanations and solutions for common issues.

IssuePotential Cause(s)Recommended Action(s)
Observed bradycardia instead of tachycardia High dose of tiagabine: Some studies have reported a decrease in heart rate at higher doses, potentially due to complex central and peripheral interactions or as a reflex to blood pressure changes.- Conduct a dose-response study to determine the full cardiovascular profile of tiagabine in your model.- Consider that the effect may not be linear.
Anesthetic effects: Certain anesthetics can suppress heart rate and alter autonomic tone, masking or reversing the effects of tiagabine.- If possible, use conscious animal models with telemetry for cardiovascular monitoring.- If anesthesia is necessary, choose an agent with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment.
High variability in heart rate data between animals Inconsistent experimental conditions: Variations in animal handling, surgical procedures, recovery time, and environmental stressors can all contribute to data variability.- Standardize all experimental procedures, including animal handling, surgical implantation of monitoring devices, and drug administration techniques.- Allow for an adequate acclimation and recovery period after surgery before starting experiments.
Underlying physiological differences: Individual animal differences in autonomic tone can lead to varied responses.- Ensure a sufficiently large sample size to account for biological variability.- Use appropriate statistical methods to analyze the data and identify outliers.
No significant change in heart rate observed Sub-threshold dose: The dose of tiagabine used may not be sufficient to elicit a cardiovascular response in your specific experimental model.- Review the literature for effective dose ranges in similar studies.- Perform a pilot dose-escalation study to identify an effective dose.
Route of administration: The bioavailability and central nervous system penetration of tiagabine can vary with the route of administration.- Consider the pharmacokinetic properties of tiagabine when choosing the route of administration to ensure adequate brain exposure.

Data Presentation

The following tables summarize quantitative data from in vivo studies on the effects of tiagabine on heart rate and blood pressure in rats.

Table 1: Effect of Tiagabine on Heart Rate in Anesthetized Rats

Dose and RouteAnimal ModelAnesthesiaChange in Heart RateSource
100 mg/kg i.p.Wistar RatsThiopental (75 mg/kg i.p.)-6.9% (not statistically significant)[1]
0.1 mg/kg i.v.Pentobarbital-anesthetized ratsPentobarbitalNo effect[5]
1 mg/kg i.v.Pentobarbital-anesthetized ratsPentobarbitalNo effect[5]
10 mg/kg i.v.Pentobarbital-anesthetized ratsPentobarbitalDecrease[5]

Table 2: Effect of Tiagabine on Blood Pressure in Anesthetized Rats

Dose and RouteAnimal ModelAnesthesiaChange in Blood PressureSource
0.1 mg/kg i.v.Pentobarbital-anesthetized ratsPentobarbitalNo effect[5]
1 mg/kg i.v.Pentobarbital-anesthetized ratsPentobarbitalNo effect[5]
10 mg/kg i.v.Pentobarbital-anesthetized ratsPentobarbitalAcute, short-lasting hypotension followed by an increase[5]

Experimental Protocols

Key Experiment: In Vivo Cardiovascular Monitoring in Conscious Rats via Telemetry

This protocol outlines a general procedure for the continuous monitoring of electrocardiogram (ECG) and blood pressure in conscious, freely moving rats following the administration of tiagabine.

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats (250-350g).

2. Surgical Implantation of Telemetry Device:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgically implant a telemetry transmitter (e.g., for simultaneous ECG and blood pressure recording) into the peritoneal cavity.

  • Place the blood pressure catheter in the abdominal aorta and secure the ECG leads in a lead II configuration.

  • Allow a recovery period of at least one week post-surgery to ensure the animal has returned to its normal physiological state.

3. Drug Administration:

  • Dissolve tiagabine hydrochloride in a suitable vehicle (e.g., sterile saline).

  • Administer tiagabine via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion via a previously implanted catheter).

  • Administer the vehicle to a control group of animals.

4. Data Acquisition:

  • House the rats individually in cages placed on telemetry receivers.

  • Record baseline cardiovascular parameters (ECG, heart rate, blood pressure) for a sufficient period before drug administration to establish a stable baseline.

  • Continuously record data for a predetermined duration after drug administration to capture the full time-course of the cardiovascular response.

5. Data Analysis:

  • Analyze the collected data to determine changes in heart rate, blood pressure, and ECG intervals at various time points post-dosing.

  • Compare the responses in the tiagabine-treated group to the vehicle-treated control group using appropriate statistical methods.

Mandatory Visualizations

Signaling Pathway

Tiagabine_Heart_Rate_Pathway cluster_CNS Central Nervous System cluster_PNS Autonomic Nervous System Tiagabine Tiagabine GAT1 GABA Transporter 1 (GAT-1) Tiagabine->GAT1 Inhibits GABA Increased Synaptic GABA GAT1->GABA Increases Reuptake (Inhibition leads to increased GABA) CVLM Caudal Ventrolateral Medulla (CVLM) & Nucleus Ambiguus GABA->CVLM Modulates Neuronal Activity Vagal_Tone Decreased Vagal Tone (Parasympathetic) CVLM->Vagal_Tone Sympathetic_Outflow Altered Sympathetic Outflow CVLM->Sympathetic_Outflow Heart Heart Vagal_Tone->Heart Sympathetic_Outflow->Heart Tachycardia Potential for Tachycardia Heart->Tachycardia

Caption: Proposed central mechanism of tiagabine-induced tachycardia.

Experimental Workflow

Experimental_Workflow A Animal Acclimation B Telemetry Device Implantation A->B C Surgical Recovery (≥ 1 week) B->C D Baseline Cardiovascular Recording C->D E Tiagabine or Vehicle Administration D->E F Post-Dosing Cardiovascular Recording E->F G Data Analysis and Interpretation F->G

Caption: In vivo cardiovascular monitoring workflow.

References

Validation & Comparative

A Comparative Analysis of Tiagabine Hydrochloride Hydrate and Gabapentin in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent anti-seizure medications, Tiagabine (B1662831) hydrochloride hydrate (B1144303) and Gabapentin (B195806), in established preclinical seizure models. The information presented is supported by experimental data to assist researchers in evaluating these compounds for further investigation and development.

Mechanism of Action: A Tale of Two GABAergics

While both Tiagabine and Gabapentin exert their anticonvulsant effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, their specific mechanisms of action differ significantly.

Tiagabine Hydrochloride Hydrate is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, Tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[3] This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission and prolonging inhibitory postsynaptic potentials.[1][2]

Gabapentin , a structural analog of GABA, does not act directly on GABA receptors.[4] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[4][5] This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate.[5] Additionally, some evidence suggests that Gabapentin may increase GABA synthesis and non-synaptic GABA responses.[4]

Quantitative Efficacy in Seizure Models

The anticonvulsant potency of Tiagabine and Gabapentin has been evaluated in various rodent models of seizures, primarily the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ test is a model for absence and myoclonic seizures.[6]

The following table summarizes the median effective dose (ED50) of each compound required to protect against seizures in these models. A lower ED50 value indicates higher potency.

CompoundSeizure ModelSpeciesRoute of AdministrationED50 (mg/kg)Reference
This compound Maximal Electroshock (MES) - tonic convulsionsMousei.p.Inactive[7]
Pentylenetetrazol (PTZ) - tonic convulsionsMousei.p.0.75[7]
Pentylenetetrazol (PTZ) - clonic convulsionsMousei.p.1.9[7]
Pentylenetetrazol (PTZ) - clonic convulsionsMousei.p.0.9[8]
Gabapentin Maximal Electroshock (MES) - tonic convulsionsMousei.p.Inactive[7]
Pentylenetetrazol (PTZ) - tonic convulsionsMousei.p.31[7]
Pentylenetetrazol (PTZ) - clonic convulsionsMousei.p.199.3[8]

i.p. = intraperitoneal

Data from these studies indicate that Tiagabine is significantly more potent than Gabapentin in the PTZ-induced seizure models.[7][8] Notably, both compounds were found to be inactive in protecting against the tonic extensor phase of the MES test, suggesting a more targeted efficacy towards seizures mediated by the GABAergic system rather than those involving generalized seizure spread.[7]

Another study using the maximal electroshock seizure threshold (MEST) test, which determines the dose required to increase the seizure threshold by a certain percentage, found the threshold-increasing dose 20 (TID20) for Tiagabine to be 4.3 mg/kg and for Gabapentin to be 70 mg/kg, further highlighting the higher potency of Tiagabine.[8]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[9]

Apparatus:

  • An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Animals (typically mice or rats) are acclimatized to the laboratory environment.[10]

  • The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, oral).[10]

  • At the time of expected peak effect of the compound, a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the animal to minimize discomfort, followed by a drop of saline to ensure good electrical contact.[9]

  • Corneal electrodes are placed on the eyes of the animal.[9]

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[9]

  • The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.[9]

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the animal is protected by the test compound.[9]

  • The ED50, the dose that protects 50% of the animals, is then calculated.[9]

Pentylenetetrazol (PTZ) Test

The PTZ test is a chemoconvulsant model used to identify compounds effective against absence and myoclonic seizures.[11] PTZ is a GABA-A receptor antagonist.[12]

Apparatus:

  • Observation chambers for individual animals.

Procedure:

  • Animals are acclimatized to the laboratory environment.

  • The test compound or vehicle is administered.

  • At the time of expected peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously (s.c.).[11]

  • Animals are placed in individual observation chambers and observed for a set period (typically 30 minutes).[11]

  • The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds.[11] An animal that does not exhibit this clonic seizure is considered protected.[11]

  • Some protocols also score the severity of the seizures based on a rating scale.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.[11]

Visualizing the Mechanisms and Workflow

To further elucidate the distinct actions of Tiagabine and Gabapentin and the experimental process, the following diagrams are provided.

Tiagabine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1 Inhibits GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Inhibition Increased Inhibition (Reduced Neuronal Excitability) GABA_receptor->Inhibition

Caption: Mechanism of Action of this compound.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 Glutamate_vesicle Glutamate Vesicle Ca_influx->Glutamate_vesicle Triggers Vesicle Fusion Glutamate_release Reduced Glutamate Release Glutamate_vesicle->Glutamate_release Excitability Decreased Postsynaptic Excitability Glutamate_release->Excitability Leads to

Caption: Mechanism of Action of Gabapentin.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation dosing Administer Test Compound (Tiagabine or Gabapentin) or Vehicle acclimation->dosing peak_effect Wait for Time of Peak Effect dosing->peak_effect seizure_induction Induce Seizure peak_effect->seizure_induction mes_test Maximal Electroshock (MES) seizure_induction->mes_test Generalized Seizure Model ptz_test Pentylenetetrazol (PTZ) Injection seizure_induction->ptz_test Absence/Myoclonic Seizure Model observation Observe for Seizure Endpoint mes_test->observation ptz_test->observation data_analysis Data Analysis (Calculate % Protection & ED50) observation->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Anticonvulsant Screening.

References

A Comparative In-Vitro Analysis of Tiagabine Hydrochloride Hydrate and Other GAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of Tiagabine hydrochloride hydrate (B1144303) with other prominent GABA Transporter 1 (GAT-1) inhibitors. The following sections detail the comparative potency and selectivity, the experimental protocols for assessing inhibitor activity, and the signaling pathways influenced by GAT-1 inhibition.

Comparative Analysis of In-Vitro Efficacy and Selectivity

Tiagabine is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] Its primary mechanism of action involves blocking the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of this inhibitory neurotransmitter and enhancing GABAergic signaling. In comparative in-vitro studies, Tiagabine consistently demonstrates high affinity for GAT-1 with minimal activity at other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) and other neurotransmitter receptors.[3]

Other notable GAT-1 inhibitors, including SK&F 89976-A, NNC-711, and CI-966, also exhibit high selectivity for GAT-1.[2] The table below summarizes the in-vitro inhibitory potencies (IC50 values) of Tiagabine and these other GAT-1 inhibitors against the four cloned human GABA transporters. This data highlights the superior selectivity profile of these compounds for GAT-1.

CompoundhGAT-1 IC50 (µM)hGAT-2 IC50 (µM)hGAT-3 IC50 (µM)hBGT-1 IC50 (µM)
Tiagabine 0.07[1]>100>100>100
SK&F 89976-A 0.09>100>100>100
NNC-711 0.04[1]1711700622
CI-966 0.28>100>100>100

Experimental Protocols

The in-vitro inhibitory activity of GAT-1 inhibitors is predominantly determined using a [³H]GABA uptake assay in cell lines stably expressing the specific GABA transporter subtype.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells engineered to express a specific GABA transporter (e.g., hGAT-1).

Materials:

  • HEK293 or CHO cells stably transfected with the human GAT-1, GAT-2, GAT-3, or BGT-1 transporter.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (e.g., Tiagabine hydrochloride hydrate) at various concentrations.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the stably transfected cells in appropriate media until they reach a suitable confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, wash the cells with the assay buffer.

  • Compound Incubation: Add the assay buffer containing various concentrations of the test compound to the cells and incubate for a predetermined period (e.g., 10-20 minutes) at room temperature.

  • [³H]GABA Addition: Add the [³H]GABA solution to each well to initiate the uptake reaction. The final concentration of [³H]GABA is typically close to its Km value for the respective transporter.

  • Incubation: Incubate the plates for a short period (e.g., 3-10 minutes) at 37°C to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

  • Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells. The IC50 value, the concentration of the inhibitor that reduces [³H]GABA uptake by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture GAT-1 Expressing Cells wash_cells Wash Cells cell_culture->wash_cells add_inhibitor Add Test Inhibitor wash_cells->add_inhibitor add_gaba Add [3H]GABA add_inhibitor->add_gaba incubate Incubate add_gaba->incubate terminate Terminate Uptake incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation data_analysis Calculate IC50 scintillation->data_analysis

Experimental workflow for a [³H]GABA uptake assay.

Signaling Pathways and Mechanism of Action

The primary function of GAT-1 is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] By inhibiting GAT-1, compounds like Tiagabine increase the extracellular concentration of GABA. This leads to an enhanced activation of both synaptic and extrasynaptic GABA receptors.

  • Synaptic GABAA Receptors: Increased GABA levels in the synapse potentiate the activation of fast-acting, ionotropic GABAA receptors on the postsynaptic membrane, leading to an influx of chloride ions and hyperpolarization of the neuron. This results in a more potent and prolonged inhibitory postsynaptic potential (IPSP).

  • Extrasynaptic GABAB Receptors: The spillover of GABA from the synapse due to GAT-1 inhibition can also activate metabotropic GABAB receptors located extrasynaptically.[5] Activation of presynaptic GABAB autoreceptors can lead to a feedback inhibition of further GABA release, while postsynaptic GABAB receptor activation contributes to a slower and more prolonged hyperpolarization through the activation of inwardly rectifying potassium channels.[5]

Furthermore, GAT-1 plays a role in maintaining presynaptic GABA homeostasis by contributing to the replenishment of the cytosolic GABA pool.[6][7]

GAT1_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 GABA_homeostasis GABA Homeostasis GAT1->GABA_homeostasis GABA_synapse->GAT1 Reuptake GABA_A GABAA Receptor GABA_synapse->GABA_A Activates GABA_B GABAB Receptor GABA_synapse->GABA_B Activates IPSP IPSP (Hyperpolarization) GABA_A->IPSP Fast Inhibition GABA_B->IPSP Slow Inhibition Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

GAT-1's role in GABAergic neurotransmission.

References

Validating the Anticonvulsant Effects of Tiagabine Hydrochloride Hydrate: A Comparative Guide with Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of Tiagabine hydrochloride hydrate (B1144303) against alternative antiepileptic drugs (AEDs). The information presented is supported by experimental data from preclinical studies and is intended to assist researchers in the design and evaluation of anticonvulsant validation assays. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates key biological and experimental pathways.

Mechanism of Action: Enhancing GABAergic Inhibition

Tiagabine hydrochloride hydrate exerts its anticonvulsant effect by selectively inhibiting the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a presynaptic transporter responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and producing an overall inhibitory effect on neuronal excitability. This mechanism is particularly effective in controlling partial seizures.[1][2]

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant effects of Tiagabine have been validated in several well-established animal models of epilepsy. These models are crucial for predicting clinical efficacy and for differentiating the pharmacological profile of various AEDs. In these studies, a vehicle-treated group serves as the negative control, providing a baseline against which the activity of the test compound is measured.

Table 1: Comparative Anticonvulsant Activity (ED₅₀) of Tiagabine and Other AEDs in Various Mouse Seizure Models

Antiepileptic DrugPentylenetetrazol (PTZ)-induced Tonic Convulsions (μmol/kg, i.p.)DMCM-induced Tonic Convulsions (μmol/kg, i.p.)Sound-induced Seizures in DBA/2 mice (μmol/kg, i.p.)Maximal Electroshock (MES)-induced Tonic Convulsions (μmol/kg, i.p.)
Tiagabine 221> 80
Lamotrigine943636
Gabapentin (B195806)18545266> 1000
Vigabatrin (B1682217)2322> 77403883> 1000

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Data compiled from preclinical studies.[1][3] A vehicle control group was used as the negative control in these experiments.

Table 2: Efficacy of Tiagabine in the Amygdala Kindling Model in Rats

TreatmentSeizure Severity Score (Racine Scale)Afterdischarge Duration (seconds)
Vehicle (Negative Control) 4-560-90
Tiagabine (10 mg/kg, i.p.) 1-210-20

The amygdala kindling model is a widely accepted model of temporal lobe epilepsy. Data represents typical results observed in such studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the anticonvulsant properties of Tiagabine.

In Vivo Model: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify drugs that can prevent or delay the onset of generalized seizures.

Objective: To assess the ability of a test compound to protect against clonic and tonic seizures induced by the GABA antagonist, pentylenetetrazol.

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound (this compound) dissolved in an appropriate vehicle (e.g., saline, distilled water, or a small percentage of a non-toxic solvent like DMSO).

  • Vehicle (negative control)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and various doses of Tiagabine). A typical group size is 8-10 animals.

  • Drug Administration: Administer the test compound or vehicle i.p. at a specific time before PTZ injection, determined by the pharmacokinetic profile of the drug (typically 30-60 minutes).

  • PTZ Induction: Inject PTZ subcutaneously or i.p. to induce seizures.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.

  • Scoring: Record the latency to the first clonic seizure and the presence or absence of tonic hindlimb extension. The absence of a tonic hindlimb extension is considered protection.

  • Data Analysis: Compare the percentage of protected animals in the drug-treated groups to the vehicle-treated group. Calculate the ED₅₀ using probit analysis.

In Vitro Assay: [³H]GABA Uptake Inhibition in Synaptosomes

This assay directly measures the inhibitory effect of a compound on GABA transporters.

Objective: To quantify the inhibition of GABA uptake by a test compound in isolated nerve terminals (synaptosomes).

Materials:

  • Rat cortical tissue

  • Sucrose buffer

  • [³H]GABA (radiolabeled GABA)

  • Test compound (this compound)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from rat cortical tissue by differential centrifugation.

  • Incubation: Pre-incubate the synaptosomal preparation with either the vehicle (negative control) or varying concentrations of the test compound.

  • Uptake Initiation: Initiate GABA uptake by adding [³H]GABA to the synaptosomal suspension.

  • Uptake Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the synaptosomes.

  • Data Analysis: Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ (the concentration of the drug that inhibits 50% of the maximal response).

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the underlying biological mechanism of Tiagabine and a generalized workflow for anticonvulsant drug validation.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Decarboxylation gaba_vesicle GABA Vesicle gad->gaba_vesicle Packaging gaba_cleft gaba_vesicle->gaba_cleft Release gat1 GAT-1 Transporter gaba_cleft->gat1 Reuptake gaba_receptor GABA Receptor gaba_cleft->gaba_receptor Binding cl_channel Cl- Channel gaba_receptor->cl_channel Opens hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization Cl- Influx tiagabine Tiagabine tiagabine->gat1 Inhibits

GABAergic Signaling Pathway and the Action of Tiagabine.

Experimental_Workflow start Hypothesis: Compound has anticonvulsant activity in_vitro In Vitro Validation (e.g., GABA Uptake Assay) start->in_vitro in_vivo In Vivo Validation (e.g., PTZ, MES, Kindling Models) start->in_vivo data_analysis Data Analysis (ED50, IC50, Statistical Comparison) in_vitro->data_analysis in_vivo->data_analysis negative_control Negative Control (Vehicle) negative_control->in_vitro negative_control->in_vivo positive_control Positive Control (Known AED) positive_control->in_vitro positive_control->in_vivo conclusion Conclusion: Validate or Refute Anticonvulsant Effects data_analysis->conclusion

General Experimental Workflow for Anticonvulsant Validation.

References

Isobolographic Analysis of Tiagabine Hydrochloride Hydrate in Combination with Other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tiagabine (B1662831) hydrochloride hydrate, a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, is an established antiepileptic drug (AED) primarily used as an adjunctive therapy for partial seizures.[1][2][3] Its mechanism of action, which involves increasing synaptic GABA levels, makes it a candidate for combination therapy with other AEDs that have different mechanisms of action.[1][3][4] Isobolographic analysis is a crucial preclinical tool to determine the nature of pharmacodynamic interactions between drugs, classifying them as synergistic (supra-additive), additive, or antagonistic.[5][6] This guide synthesizes findings from various preclinical studies that have employed isobolographic analysis to evaluate the efficacy and interaction profiles of tiagabine in combination with other AEDs.

Summary of Interactions

The interaction profile of tiagabine with other AEDs varies depending on the combination drug and the experimental model used. The following tables summarize the quantitative data from isobolographic analyses of tiagabine with several conventional and newer AEDs.

Interaction with GABAergic Drugs
CombinationAnimal ModelSeizure ModelInteraction TypeReference
Tiagabine + GanaxoloneMice6-Hz seizure testSynergistic (CI = 0.53 at 1:1 ratio)[5]
Tiagabine + Brexanolone (Allopregnanolone)Mice6-Hz seizure testSynergistic (CI = 0.4)[5]
Tiagabine + GabapentinMiceMaximal Electroshock Seizure Threshold (MEST)Synergistic (Supra-additive)[7]
Tiagabine + GabapentinMicePentylenetetrazole (PTZ)-induced seizuresSynergistic (Supra-additive)[7]
Tiagabine + Vigabatrin (B1682217)MiceMESTAdditive[8]
Tiagabine + VigabatrinMicePTZ-induced seizuresSynergistic (1:3 and 1:1 ratios), Additive (3:1 ratio)[8]
Interaction with Other AEDs
CombinationAnimal ModelSeizure ModelInteraction TypeReference
Tiagabine + CarbamazepineMiceMaximal Electroshock (MES)Additive[6]
Tiagabine + CarbamazepineRatsAmygdala-kindled seizuresSynergistic[9]
Tiagabine + ValproateMiceMESSynergistic (pharmacokinetic)[6]
Tiagabine + ValproateMicePTZ-induced clonic seizuresAdditive[9][10]
Tiagabine + PhenobarbitalMiceMESAdditive[6]
Tiagabine + PhenobarbitalRatsAmygdala-kindled seizuresSynergistic[9]
Tiagabine + LamotrigineMiceMESAdditive[6]
Tiagabine + TopiramateMiceMESAdditive[6]
Tiagabine + FelbamateMiceMESAdditive[6]
Tiagabine + Ethosuximide (B1671622)MicePTZ-induced clonic seizuresAdditive (with pharmacokinetic interaction)[11]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results. Below are detailed protocols for the key experiments.

Isobolographic Analysis

Isobolographic analysis is used to evaluate the interactions between two drugs.[5] The process involves determining the doses of each drug individually that produce a specific level of effect (e.g., ED₅₀, the dose effective in 50% of the population). Subsequently, the drugs are administered in combination at fixed ratios, and the total dose of the mixture required to produce the same effect is determined experimentally.

The experimentally derived ED₅₀ of the mixture is then compared to the theoretically additive ED₅₀, which is calculated from the doses of the individual drugs. The nature of the interaction is determined as follows:

  • Synergism (Supra-additive): The experimentally determined ED₅₀ is significantly lower than the theoretically additive ED₅₀.

  • Additivity: The experimentally determined ED₅₀ is not significantly different from the theoretically additive ED₅₀.

  • Antagonism (Infra-additive): The experimentally determined ED₅₀ is significantly higher than the theoretically additive ED₅₀.

Seizure Models
  • Maximal Electroshock (MES) Test: This model is used to identify drugs effective against generalized tonic-clonic seizures. Seizures are induced by applying an electrical stimulus through corneal or auricular electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[6]

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: This is a chemoconvulsant model used to screen for drugs effective against myoclonic and absence seizures. PTZ is administered subcutaneously, and the endpoint is the prevention of clonic convulsions.[7][10]

  • Amygdala-Kindled Seizures: This model of complex partial seizures is induced by repeated electrical stimulation of the amygdala in rats. It is used to evaluate the efficacy of drugs in suppressing focal seizures that can secondarily generalize.[9]

  • 6-Hz Seizure Test: This model is considered a model of therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to mice, and the endpoint is the protection against seizure activity.[5]

Visualizations

Signaling Pathway of Tiagabine

Tiagabine_Mechanism cluster_synapse Synaptic Cleft GABA GABA Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binds to GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->GABA Release Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Mechanism of action of Tiagabine.

Experimental Workflow for Isobolographic Analysis

Isobolographic_Workflow cluster_phase1 Phase 1: Individual Drug Effects cluster_phase2 Phase 2: Combination Drug Effects cluster_phase3 Phase 3: Analysis A1 Administer Drug A (e.g., Tiagabine) alone A2 Determine Dose-Response Curve for Drug A A1->A2 B1 Administer Drug B (e.g., other AED) alone B2 Determine Dose-Response Curve for Drug B B1->B2 A3 Calculate ED50 for Drug A A2->A3 B3 Calculate ED50 for Drug B B2->B3 D1 Calculate theoretical additive ED50 A3->D1 B3->D1 C1 Administer Drugs A and B in fixed ratios (e.g., 1:3, 1:1, 3:1) C2 Determine Dose-Response Curve for the combination C1->C2 C3 Calculate experimental ED50 for the combination C2->C3 D2 Compare experimental and theoretical ED50 C3->D2 D1->D2 D3 Determine interaction type (Synergistic, Additive, or Antagonistic) D2->D3

Caption: Workflow of an isobolographic analysis.

References

A Researcher's Guide to Negative Control Experiments for Tiagabine Hydrochloride Hydrate in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of Tiagabine (B1662831) hydrochloride hydrate (B1144303) on GABAergic neurotransmission, the design of rigorous experiments with appropriate negative controls is paramount. This guide provides a comparative overview of suitable negative controls and alternative compounds for use in electrophysiological studies, supported by experimental data and detailed protocols.

Understanding Tiagabine's Mechanism of Action

Tiagabine hydrochloride hydrate is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, Tiagabine reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increase in the extracellular concentration of GABA, thereby enhancing and prolonging the action of this primary inhibitory neurotransmitter.[1][2] Electrophysiological studies have demonstrated that Tiagabine prolongs inhibitory postsynaptic potentials (IPSPs) and inhibitory postsynaptic currents (IPSCs), reflecting its potentiation of GABAergic signaling.[1]

Selecting Appropriate Negative Controls

To ensure that the observed electrophysiological effects are specifically due to the action of Tiagabine on GAT-1, appropriate negative controls are essential.

  • Vehicle Control: The most fundamental negative control is the vehicle solution in which the this compound is dissolved. This control accounts for any potential effects of the solvent itself on neuronal activity. Common vehicles for in vitro electrophysiology include Artificial Cerebrospinal Fluid (aCSF) or a small concentration of a solvent like DMSO, which should be matched in the control condition.

  • (S)-(+)-Tiagabine: Tiagabine is the (R)-(-)-enantiomer. Its optical isomer, (S)-(+)-Tiagabine, is pharmacologically inactive. Using the (S)-(+)-enantiomer is an excellent negative control to demonstrate the stereospecificity of the GAT-1 inhibition and to rule out non-specific effects of the molecular structure.

Comparison with Alternative GABAergic Modulators

Comparing Tiagabine's effects with other compounds that modulate the GABAergic system can provide valuable insights into its specific mechanism of action.

  • Other GAT-1 Inhibitors (NNC-711 and SKF-89976A): These compounds are also selective GAT-1 inhibitors and are expected to produce similar effects to Tiagabine on IPSCs. Comparing their potency and any subtle differences in their effects can help to confirm that the observed changes are indeed due to GAT-1 blockade.

  • Vigabatrin: In contrast to GAT-1 inhibitors, Vigabatrin enhances GABAergic transmission by irreversibly inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[4] This leads to an increase in the overall concentration of GABA. Comparing the effects of Tiagabine and Vigabatrin can help to differentiate between the consequences of blocking GABA reuptake versus inhibiting its breakdown.[4]

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the expected effects of Tiagabine, its negative controls, and alternative compounds on key parameters of inhibitory postsynaptic currents (IPSCs) measured via whole-cell patch-clamp electrophysiology.

CompoundTargetExpected Effect on IPSC AmplitudeExpected Effect on IPSC FrequencyExpected Effect on IPSC Decay Time
Tiagabine HCl Hydrate GAT-1No significant change or slight decreaseDecreaseSignificant Prolongation
Vehicle Control N/ANo changeNo changeNo change
(S)-(+)-Tiagabine N/A (inactive)No changeNo changeNo change
NNC-711 GAT-1DecreaseNo significant changeProlongation
SKF-89976A GAT-1DecreaseNo significant changeProlongation
Vigabatrin GABA-TVariableVariableVariable

Experimental Protocols

A detailed protocol for comparing the effects of these compounds using whole-cell patch-clamp recordings in acute brain slices is provided below.

Whole-Cell Patch-Clamp Electrophysiology Protocol

1. Brain Slice Preparation:

  • Anesthetize an adult rodent (e.g., Wistar rat) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold slicing solution.

  • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Recording Setup:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, 0.5 NaGTP, and 5 QX-314 (pH adjusted to 7.2-7.3 with CsOH).

3. Whole-Cell Recording:

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of the target neuron.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

4. Drug Application:

  • Record a stable baseline of sIPSCs for at least 5-10 minutes.

  • Bath-apply the compounds of interest at the desired concentrations. For example:

    • This compound (10-20 µM)

    • Vehicle (e.g., aCSF with 0.1% DMSO)

    • (S)-(+)-Tiagabine (10-20 µM)

    • NNC-711 (10-20 µM)

    • SKF-89976A (10-30 µM)

    • Vigabatrin (50-100 µM)

  • Record for a sufficient duration to observe the full effect of the drug (typically 10-20 minutes).

  • Perform a washout by perfusing with drug-free aCSF to assess the reversibility of the effects.

5. Data Analysis:

  • Analyze sIPSCs for changes in amplitude, frequency, and decay kinetics using appropriate software (e.g., Clampfit, Mini Analysis).

  • The decay phase of the IPSCs is often fitted with a single or double exponential function to quantify the decay time constant.

  • Statistically compare the data from baseline, drug application, and washout periods.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_prep Slice Preparation cluster_rec Electrophysiology cluster_drug Drug Application cluster_analysis Data Analysis prep1 Anesthesia & Perfusion prep2 Brain Dissection prep1->prep2 prep3 Vibratome Slicing prep2->prep3 prep4 Slice Recovery prep3->prep4 rec1 Transfer Slice to Recording Chamber prep4->rec1 rec2 Establish Whole-Cell Patch Clamp rec1->rec2 rec3 Record Baseline IPSCs rec2->rec3 drug1 Bath Apply Test Compound rec3->drug1 drug2 Record Drug Effect drug1->drug2 drug3 Washout drug2->drug3 ana1 Measure IPSC Amplitude, Frequency, & Decay drug3->ana1 ana2 Statistical Comparison ana1->ana2

Figure 1. Experimental workflow for electrophysiological comparison.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT-1 Transporter GABA_cleft->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_cleft->GABA_receptor Binding IPSC IPSC (Inhibition) GABA_receptor->IPSC Activates Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Negative_Control Negative Control (e.g., Vehicle) Negative_Control->GAT1 No Effect

Figure 2. GABAergic signaling pathway and the action of Tiagabine.

References

Tiagabine's Dichotomous Influence on GABAergic Transmission: A Comparative Analysis of Synaptic and Extrasynaptic Receptor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the effects of Tiagabine (B1662831), a selective inhibitor of the GABA transporter 1 (GAT-1), on synaptic and extrasynaptic GABAA receptors. By elucidating its differential impact on phasic and tonic inhibition, this document aims to provide a critical resource for the scientific community engaged in neuropharmacology and drug development.

Introduction to Tiagabine and GABAergic Inhibition

Tiagabine is an anticonvulsant medication that exerts its therapeutic effects by selectively blocking GAT-1, the primary transporter responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] This inhibition leads to an increase in the extracellular concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling.[3][4]

GABAergic inhibition is broadly categorized into two modes:

  • Phasic Inhibition: Mediated by synaptic GABAA receptors, which are activated by high concentrations of GABA released transiently into the synaptic cleft following an action potential. This results in fast, transient inhibitory postsynaptic currents (IPSCs).

  • Tonic Inhibition: Mediated by high-affinity extrasynaptic GABAA receptors, which are continuously activated by low ambient concentrations of GABA in the extracellular space. This generates a persistent inhibitory tone that regulates neuronal excitability.

Tiagabine's primary action on GAT-1, which is predominantly located in perisynaptic regions, suggests a more pronounced effect on synaptic GABA concentrations and, consequently, on phasic inhibition. However, the resulting "spillover" of GABA from the synapse can also influence extrasynaptic receptors, thereby modulating tonic inhibition.

Comparative Effects of Tiagabine: Synaptic vs. Extrasynaptic Receptors

Experimental evidence demonstrates that Tiagabine differentially modulates synaptic and extrasynaptic GABAA receptor activity. While its most dramatic effect is on the prolongation of synaptic currents, it also enhances tonic inhibition, particularly under conditions of high neuronal activity.

Data Presentation: Quantitative Effects of Tiagabine
ParameterEffect on Synaptic GABAA Receptors (Phasic Inhibition)Effect on Extrasynaptic GABAA Receptors (Tonic Inhibition)Reference
IPSC Decay Time Constant Increased from 16 ms (B15284909) to 250 ms (in hippocampal CA3 neurons)Not directly applicable[3]
IPSC Amplitude No significant changeNot directly applicable[3]
GABA-mediated Depolarizing Response (under high-frequency stimulation) Greatly enhanced, leading to a large inward current of 1,428 ± 331 pA (in hippocampal CA1 neurons)Greatly enhanced, leading to a large inward current of 1,428 ± 331 pA (in hippocampal CA1 neurons)[5]
Extracellular GABA Concentration Significantly increased in various brain regions (e.g., up to 310% of basal level in globus pallidus)Significantly increased in various brain regions (e.g., up to 310% of basal level in globus pallidus)[4]

Experimental Protocols

The following outlines a typical experimental approach to investigate the effects of Tiagabine on synaptic and extrasynaptic GABA currents using whole-cell patch-clamp electrophysiology in acute brain slices.

Acute Brain Slice Preparation
  • Animal Model: Male Wistar rats (postnatal day 16-22) are commonly used.

  • Anesthesia and Decapitation: The animal is deeply anesthetized with isoflurane (B1672236) and decapitated, in accordance with institutional animal care and use committee guidelines.

  • Brain Extraction and Slicing: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based aCSF) to minimize metabolic stress and excitotoxicity. Coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus) are prepared using a vibratome.

  • Recovery: Slices are transferred to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) and incubated at 32-34°C for at least 30 minutes, followed by storage at room temperature until recording.

Whole-Cell Patch-Clamp Recording
  • Slice Transfer and Visualization: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at 30-32°C. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Pipette Preparation: Patch pipettes (3-6 MΩ resistance) are pulled from borosilicate glass capillaries and filled with an internal solution appropriate for recording GABAergic currents (e.g., a cesium-based solution to block potassium channels).

  • Recording Configuration: A gigaseal (>1 GΩ) is formed between the pipette tip and the membrane of the target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Measurement of Phasic Inhibition (IPSCs):

    • The neuron is voltage-clamped at a holding potential of -70 mV.

    • Spontaneous or evoked IPSCs are recorded in the absence and presence of Tiagabine (typically 10-20 µM) in the bath solution.

    • Changes in IPSC amplitude, frequency, and decay kinetics are analyzed.

  • Measurement of Tonic Inhibition:

    • The neuron is voltage-clamped at a holding potential of -70 mV.

    • A stable baseline current is recorded.

    • Tiagabine is applied to the bath. The change in the holding current after drug application reflects the enhancement of the tonic current.

    • To quantify the total tonic current, a GABAA receptor antagonist (e.g., bicuculline (B1666979) or gabazine) is applied at the end of the experiment, and the resulting outward shift in the holding current is measured.

Visualizing Tiagabine's Mechanism and Experimental Workflow

Signaling Pathway of Tiagabine's Action

Tiagabine_Mechanism cluster_synapse Synaptic Cleft cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Neuron GABA GABA Synaptic_Receptor Synaptic GABA_A Receptor (Phasic Inhibition) GABA->Synaptic_Receptor High Conc. Extrasynaptic_Receptor Extrasynaptic GABA_A Receptor (Tonic Inhibition) GABA->Extrasynaptic_Receptor Spillover (Low Conc.) GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Blocked IPSC IPSC (Prolonged Duration) Synaptic_Receptor->IPSC Tonic_Current Tonic Current (Enhanced) Extrasynaptic_Receptor->Tonic_Current Vesicle GABA Vesicle Vesicle->GABA Release Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: Tiagabine's mechanism of action at a GABAergic synapse.

Experimental Workflow for Investigating Tiagabine's Effects

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Whole-Cell Patch-Clamp Recording cluster_analysis Data Analysis Animal_Model 1. Animal Model (e.g., Wistar Rat) Anesthesia 2. Anesthesia & Decapitation Animal_Model->Anesthesia Brain_Extraction 3. Brain Extraction Anesthesia->Brain_Extraction Slicing 4. Vibratome Slicing (e.g., Hippocampus) Brain_Extraction->Slicing Recovery 5. Slice Recovery (aCSF, 32-34°C) Slicing->Recovery Transfer 6. Transfer to Recording Chamber Recovery->Transfer Patching 7. Obtain Whole-Cell Configuration Transfer->Patching Baseline 8. Record Baseline IPSCs & Holding Current Patching->Baseline Tiagabine_App 9. Bath Apply Tiagabine Baseline->Tiagabine_App Record_Effect 10. Record Changes in IPSCs & Tonic Current Tiagabine_App->Record_Effect Washout 11. Washout / Antagonist Application Record_Effect->Washout Analyze_IPSC 12. Analyze IPSC (Decay, Amplitude) Record_Effect->Analyze_IPSC Analyze_Tonic 13. Quantify Tonic Current Shift Record_Effect->Analyze_Tonic Comparison 14. Compare Synaptic vs. Extrasynaptic Effects Analyze_IPSC->Comparison Analyze_Tonic->Comparison

References

Tiagabine: A Potent and Selective GAT-1 Inhibitor for Modulating GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tiagabine's selectivity for the GABA transporter 1 (GAT-1) over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1). The information presented is supported by experimental data to validate Tiagabine's prominent role as a selective tool for studying and modulating the GABAergic system.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1] Four distinct GAT subtypes have been identified in mammals: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[1] Tiagabine is a well-established anticonvulsant drug that exerts its therapeutic effect by selectively inhibiting GAT-1, thereby increasing the extracellular levels of GABA.[2][3] This guide delves into the experimental evidence that substantiates the high selectivity of Tiagabine for GAT-1.

Comparative Inhibitory Activity of Tiagabine on GABA Transporter Subtypes

Experimental data consistently demonstrates Tiagabine's potent and selective inhibition of GAT-1, with significantly lower affinity for other GABA transporter subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tiagabine for various GAT subtypes, highlighting its selectivity profile.

Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1 (SLC6A1) Human0.07[4]
Human0.39 ± 0.03
Human0.64 ± 0.07[5]
Mouse0.8
GAT-2 (SLC6A13) HumanNegligible Affinity[2]
Mouse300
GAT-3 (SLC6A11) HumanNegligible Affinity[2]
Mouse>300
BGT-1 (SLC6A12) HumanNegligible Affinity[2]
Mouse (GAT-4)800

Note: GAT-4 is a rodent-specific subtype.

The data clearly indicates that Tiagabine is several hundred to over a thousand times more potent at inhibiting GAT-1 compared to other GAT subtypes in mice. Studies on human transporters confirm this high selectivity, with reports describing Tiagabine's affinity for GAT-1 to be 10,000 to 20,000-fold higher than for GAT-2 and GAT-3. Furthermore, its affinity for other neurotransmitter receptors and transporters is negligible.[2][3]

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

The selectivity of Tiagabine is typically determined using a radiolabeled substrate uptake assay in a heterologous expression system, such as human embryonic kidney (HEK-293) cells engineered to express a specific GAT subtype.

Objective: To determine the IC50 value of Tiagabine for the inhibition of GABA uptake mediated by a specific GAT subtype.

Materials:

  • HEK-293 cells stably expressing the human GAT-1, GAT-2, GAT-3, or BGT-1 transporter.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 2 mM D-glucose, pH 7.4).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Tiagabine hydrochloride.

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture:

    • Culture the specific GAT-expressing HEK-293 cells in appropriate culture medium at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Preparation of Solutions:

    • Prepare a stock solution of Tiagabine in the assay buffer.

    • Perform serial dilutions of the Tiagabine stock solution to create a range of concentrations for the dose-response curve.

    • Prepare a solution of [³H]GABA and unlabeled GABA in the assay buffer at the desired final concentration.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the different concentrations of Tiagabine to the respective wells. For control wells (total uptake), add assay buffer without Tiagabine. For determining non-specific uptake, add a saturating concentration of a non-radiolabeled GAT inhibitor.

    • Pre-incubate the cells with the Tiagabine solutions for a defined period (e.g., 10-20 minutes) at room temperature.

    • Initiate the uptake reaction by adding the [³H]GABA/GABA solution to all wells.

    • Incubate for a specific time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line.

  • Termination of Uptake:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent) to each well.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts per minute in the presence of a saturating concentration of inhibitor) from all other measurements to obtain the specific uptake.

    • Calculate the percentage of inhibition for each Tiagabine concentration relative to the control (total specific uptake).

    • Plot the percentage of inhibition against the logarithm of the Tiagabine concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software program.

Visualizing Tiagabine's Selectivity and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for GAT Selectivity start HEK-293 Cells Expressing GAT Subtype (GAT-1, 2, 3, or BGT-1) culture Cell Seeding and Culture in 96-well Plates start->culture wash Wash Cells with Assay Buffer culture->wash preincubate Pre-incubation with Tiagabine (various concentrations) wash->preincubate uptake Initiate Uptake with [³H]GABA preincubate->uptake terminate Terminate Uptake and Wash Cells uptake->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis and IC50 Determination count->analyze

Caption: Workflow for determining GAT selectivity.

G cluster_synapse Tiagabine's Selective Action at the GABAergic Synapse Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft GABA Release Postsynaptic Postsynaptic Neuron GABA_receptor GABA Receptor SynapticCleft->GABA_receptor binds to GAT1 GAT-1 GAT1->Presynaptic GABA Reuptake GAT2_3_BGT1 GAT-2, GAT-3, BGT-1 GAT2_3_BGT1->Presynaptic GABA Reuptake Tiagabine Tiagabine Tiagabine->GAT1 Potent Inhibition Tiagabine->GAT2_3_BGT1 Negligible Inhibition GABA_vesicle GABA

References

A Comparative Analysis of Tiagabine Efficacy Across Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant efficacy of Tiagabine across various well-established preclinical epilepsy models. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of Tiagabine and in the design of future preclinical studies. This document summarizes key quantitative data, details the experimental methodologies employed in these studies, and provides a visual representation of a typical experimental workflow.

Mechanism of Action

Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[1] It enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, by blocking its reuptake into presynaptic neurons and glial cells via the GABA transporter 1 (GAT-1).[2][3] This leads to an increased concentration of GABA in the synaptic cleft, thereby augmenting GABAergic inhibitory neurotransmission and reducing neuronal hyperexcitability, which is a key factor in seizure generation.[2][3]

Quantitative Efficacy of Tiagabine: A Cross-Model Comparison

The following table summarizes the quantitative efficacy of Tiagabine in several widely used animal models of epilepsy. The data, presented as median effective dose (ED50), highlights the potency of Tiagabine in suppressing seizures induced by various methods. A lower ED50 value indicates higher anticonvulsant potency.

Epilepsy ModelSeizure Type ModeledAnimal SpeciesTiagabine ED50 (mg/kg, i.p.)Key Findings & Comparative Notes
Maximal Electroshock (MES) Generalized Tonic-Clonic SeizuresMiceWeakly efficacious[4]Lamotrigine was effective in this model (ED50 = 36 µmol/kg), while Tiagabine showed weak efficacy.[5]
Pentylenetetrazol (PTZ) - subcutaneous Clonic SeizuresMice2 µmol/kg (tonic convulsions)[5]Tiagabine was the most potent among the compared drugs (lamotrigine, gabapentin, vigabatrin) in antagonizing tonic convulsions induced by PTZ.[5] It was also uniquely capable of blocking PTZ-induced clonic convulsions at low doses (ED50 = 5 µmol/kg).[5]
Pentylenetetrazol (PTZ) - intravenous Myoclonic, Clonic, and Tonic SeizuresMice43 mg/kg (for tonic extensor)[6]Tiagabine was found to be less potent than several other antiepileptic drugs in increasing the seizure threshold for tonic extension in the intravenous PTZ test.[6]
Sound-Induced Seizures Reflex SeizuresDBA/2 Mice1 µmol/kg[5]Tiagabine demonstrated high potency in this model of reflex epilepsy.[5]
Amygdala Kindling Focal Seizures with Secondary GeneralizationRats36 µmol/kg (focal seizures)[5]Tiagabine was effective in reducing generalized seizures and attenuating afterdischarge duration.[5] It was the only drug among those compared (lamotrigine, gabapentin, vigabatrin) for which an ED50 against focal seizures could be obtained.[5] Daily treatment with 10 mg/kg Tiagabine also significantly retarded the development of kindling.[7]
DMCM (Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate)-Induced Seizures Clonic SeizuresMice2 µmol/kg[5]Tiagabine showed high potency against seizures induced by this GABA-A receptor inverse agonist.[5]

Experimental Protocols

A clear understanding of the methodologies used to generate the efficacy data is crucial for interpretation and replication. The following are detailed protocols for the key epilepsy models cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a widely used model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Animals are acclimatized to the laboratory environment for at least one week.

    • The test compound (Tiagabine) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • At the time of predicted peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a common model for inducing clonic and myoclonic seizures, and it is particularly sensitive to drugs that enhance GABAergic neurotransmission.

  • Animals: Male albino mice (20-25 g) or Sprague-Dawley rats (200-250 g).

  • Procedure (Subcutaneous Injection):

    • Animals are acclimatized and pre-treated with the test compound or vehicle.

    • A convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously in the scruff of the neck.

    • Animals are placed in individual observation chambers and observed for 30 minutes.

  • Endpoint: The presence or absence of generalized clonic seizures (loss of righting reflex for at least 5 seconds) is recorded.

  • Data Analysis: The ED50 is calculated as the dose that prevents generalized clonic seizures in 50% of the animals.

Amygdala Kindling Model

The kindling model is a chronic model of temporal lobe epilepsy, characterized by the development of focal seizures that can secondarily generalize.

  • Animals: Adult male rats (e.g., Sprague-Dawley, 250-300 g).

  • Procedure:

    • Surgery: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.

    • Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once daily.

    • Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale).

    • Fully Kindled State: Daily stimulations continue until the animal consistently exhibits a generalized convulsive seizure (Stage 5 on Racine's scale).

    • Drug Testing: Once fully kindled, the anticonvulsant effect of Tiagabine is assessed by administering the drug prior to the electrical stimulation and observing the reduction in seizure severity and afterdischarge duration.

  • Endpoint: A significant reduction in the mean seizure stage and afterdischarge duration compared to vehicle-treated controls.

  • Data Analysis: The ED50 can be determined as the dose that produces a predefined level of seizure protection.

Visualizing the Preclinical Workflow

To provide a clearer understanding of the process involved in preclinical anticonvulsant drug testing, the following diagram illustrates a typical experimental workflow.

Preclinical_Epilepsy_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Outcome animal_selection Animal Model Selection (e.g., Mice, Rats) acclimatization Acclimatization to Laboratory Conditions animal_selection->acclimatization drug_admin Drug/Vehicle Administration acclimatization->drug_admin seizure_induction Seizure Induction (MES, PTZ, Kindling) drug_admin->seizure_induction behavioral_obs Behavioral Observation & Seizure Scoring seizure_induction->behavioral_obs data_analysis Statistical Analysis (e.g., ED50 Calculation) behavioral_obs->data_analysis efficacy_eval Efficacy Evaluation data_analysis->efficacy_eval

References

Evaluating the Efficacy of Tiagabine Hydrochloride Hydrate: A Comparative Analysis of Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Tiagabine (B1662831) hydrochloride hydrate (B1144303) in the treatment of partial seizures and generalized anxiety disorder (GAD), based on data from placebo-controlled clinical trials. The performance of Tiagabine is evaluated against other therapeutic alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action

Tiagabine hydrochloride hydrate is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[3][4] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system.[3][4] This enhancement of GABAergic neurotransmission leads to a more pronounced inhibitory tone in the brain, which helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[3]

Efficacy in Partial Seizures

Placebo-controlled trials have demonstrated the efficacy of Tiagabine as both an adjunctive therapy and, in some cases, as a monotherapy for partial seizures.

Adjunctive Therapy

As an add-on treatment for patients with refractory partial seizures, Tiagabine has been shown to be significantly more effective than placebo in reducing seizure frequency. In a double-blind, placebo-controlled, crossover trial, 26% of patients receiving Tiagabine experienced a 50% or greater reduction in the frequency of complex partial seizures.[5] For patients who also had secondarily generalized tonic-clonic seizures, 63% saw a reduction of 50% or more.[5] Another study found that 33% of patients had a reduction of at least 50% in all partial seizure rates.[6] A dose-response trial indicated that daily doses of 32 mg and 56 mg of Tiagabine resulted in a significantly greater median decrease in 4-week complex partial seizure frequency compared to placebo.[7] Specifically, 20% of patients in the 32 mg group and 29% in the 56 mg group had at least a 50% reduction in complex partial seizure frequency, compared to 4% in the placebo group.[7]

Monotherapy

Studies evaluating Tiagabine as a standalone treatment have also shown positive results. In a double-blind, placebo-controlled trial involving patients undergoing evaluation for epilepsy surgery, those receiving Tiagabine experienced fewer seizures than patients on placebo after abrupt discontinuation of their baseline antiepileptic drugs.[8] In a separate study comparing low- and high-dosage Tiagabine monotherapy, a significantly higher percentage of patients in the high-dose group experienced a seizure reduction of at least 50%.[8] Long-term open-label extension studies have suggested that Tiagabine monotherapy can be effective, with one study reporting that 44% of patients who successfully converted to long-term Tiagabine monotherapy were seizure-free over a 48-week period.[9]

Comparison with Other Antiepileptic Drugs (AEDs)

When compared to other AEDs, the data for Tiagabine is mixed. Nonrandomized add-on trials have shown seizure reduction of at least 50% in 33% to 46% of patients.[10] In newly diagnosed patients, Tiagabine monotherapy was found to be as effective as carbamazepine.[10] However, a Cochrane review concluded that while Tiagabine reduced seizure frequency as an add-on treatment, there were no significant differences found when compared to topiramate.

TreatmentSeizure Reduction (≥50%) - Adjunctive TherapySeizure Reduction (≥50%) - Monotherapy (High Dose)Key Adverse Events
Tiagabine 20-33%[6][7]Statistically significant vs. low dose[8]Dizziness, asthenia, somnolence, nervousness[2]
Placebo 4-10.4%[7][11]--
Lamotrigine (B1674446) 20-36%[1][12]-Dizziness, ataxia, diplopia, headache, rash[13]
Levetiracetam (B1674943) 33.0-44.6%[14][15]-Somnolence, asthenia, dizziness[11]

Efficacy in Generalized Anxiety Disorder (GAD)

In contrast to its efficacy in epilepsy, placebo-controlled trials have not supported the use of Tiagabine for the treatment of Generalized Anxiety Disorder (GAD).

Three randomized, double-blind, placebo-controlled studies found no significant difference between Tiagabine and placebo on the primary efficacy measure, which was the change from baseline in the Hamilton Rating Scale for Anxiety (HAM-A) total score.[16] While some improvements were noted in patients who completed the full 10 weeks of treatment in two of the studies, the overall results did not demonstrate a consistent anxiolytic effect.[16] Another placebo-controlled study also reported a negative primary analysis based on the last-observation-carried-forward (LOCF) method, although post hoc analyses suggested potential efficacy.[17]

Comparison with Other Anxiolytics

Other medications have demonstrated more robust efficacy in placebo-controlled trials for GAD.

TreatmentMean Change from Baseline in HAM-A ScoreResponder Rate (>50% reduction in HAM-A)Key Adverse Events
Tiagabine No significant difference from placebo[16]-Dizziness, headache, nausea, fatigue, somnolence[16]
Placebo -6.8 to -10.2[17][18]--
Pregabalin (B1679071) -9.2 to -10.3[18]-Somnolence, dizziness[18]
SSRIs (e.g., Sertraline) Significantly greater than placebo[19]NNT = 6[20]Nausea, dizziness, somnolence[19]
SNRIs Significant benefit over placebo[21]--

Experimental Protocols

Partial Seizures (Adjunctive Therapy)
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover trials.[5][7]

  • Patient Population: Adults and adolescents (aged 12 years and older) with a diagnosis of partial seizures (with or without secondary generalization) who were refractory to one to three concomitant antiepileptic drugs.[7][10]

  • Intervention: Tiagabine administered orally at doses ranging from 16 mg to 56 mg per day, typically divided into two to four doses.[7]

  • Duration: Treatment periods typically ranged from 12 to 24 weeks.

  • Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the 4-week seizure frequency or the proportion of patients with a 50% or greater reduction in seizure frequency.[7]

Generalized Anxiety Disorder
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[16]

  • Patient Population: Adult patients with a primary diagnosis of GAD according to DSM-IV criteria.[16]

  • Intervention: Tiagabine administered orally at fixed or flexible doses, typically ranging from 4 mg to 16 mg per day in divided doses.[16]

  • Duration: The treatment duration was typically 8 to 10 weeks.[16][17]

  • Primary Outcome Measures: The primary efficacy measure was the mean change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).[16]

Visualizations

GABAergic_Synapse_and_Tiagabine_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces GABA for Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GAT1 GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binds to Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Generates

Caption: Mechanism of action of Tiagabine at the GABAergic synapse.

Experimental_Workflow_Epilepsy cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Patient_Recruitment Patient Recruitment (Partial Seizures) Baseline Baseline Seizure Frequency Assessment Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Tiagabine_Arm Tiagabine Group Randomization->Tiagabine_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Outcome_Measure Primary Outcome: Seizure Frequency Reduction Tiagabine_Arm->Outcome_Measure Placebo_Arm->Outcome_Measure

Caption: Workflow of a typical placebo-controlled trial for Tiagabine in epilepsy.

References

A Comparative Preclinical Analysis of Tiagabine and Vigabatrin: Efficacy, Safety, and Mechanisms in Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of two antiepileptic drugs, Tiagabine (B1662831) and Vigabatrin (B1682217). This analysis is based on experimental data from various animal models, offering insights into their distinct mechanisms of action, anticonvulsant efficacy, and neurotoxicity.

Both Tiagabine and Vigabatrin exert their anticonvulsant effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain. However, they achieve this through fundamentally different mechanisms, which contributes to their varying efficacy and safety profiles observed in preclinical studies.[1] Tiagabine acts by blocking the reuptake of GABA from the synaptic cleft through the inhibition of the GABA transporter 1 (GAT-1), thereby increasing the availability of GABA to postsynaptic receptors.[1][2][3] In contrast, Vigabatrin irreversibly inhibits the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA.[1][4] This inhibition leads to an accumulation of GABA within the brain.[4][5]

Mechanism of Action: A Tale of Two GABAergic Pathways

The distinct mechanisms of Tiagabine and Vigabatrin are central to understanding their pharmacological effects. The following diagrams illustrate their points of intervention within the GABAergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GABA_T GABA-T GAT1 GAT-1 GAT1->GABA_T Metabolism Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Cl- influx cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GABA_T GABA-T GAT1 GAT-1 GAT1->GABA_T Metabolism Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversibly Inhibits Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Cl- influx A Animal Acclimatization B Drug Administration (Tiagabine, Vigabatrin, or Vehicle) A->B C PTZ Injection (Subcutaneous or Intraperitoneal) B->C D Observation Period (e.g., 30 minutes) C->D E Record Seizure Activity (Latency, duration, severity) D->E A Animal Acclimatization B Drug Administration (Tiagabine, Vigabatrin, or Vehicle) A->B C Application of Corneal Electrodes B->C D Electrical Stimulation C->D E Observe for Tonic Hindlimb Extension D->E F Record Protection E->F cluster_kindling_phase Kindling Acquisition cluster_drug_testing Drug Testing Phase A Electrode Implantation in Amygdala B Repeated Electrical Stimulation A->B C Development of Stable Seizures B->C D Administer Drug or Vehicle C->D E Electrical Stimulation D->E F Record Seizure Severity and Afterdischarge Duration E->F

References

The Synergistic Alliance: Evaluating the Combined Effects of Tiagabine and Neurosteroids on GABAergic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enhancement of gamma-aminobutyric acid (GABAergic) neurotransmission is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy. This guide provides a comparative analysis of the synergistic effects observed when combining Tiagabine, a GABA reuptake inhibitor, with neurosteroids, which are potent positive allosteric modulators of GABA-A receptors. The data presented herein, derived from preclinical studies, highlights the potential for such combination therapies to offer enhanced therapeutic efficacy.

Mechanisms of Action: A Two-Pronged Approach to Enhancing Inhibition

Tiagabine and neurosteroids augment GABAergic signaling through distinct yet complementary mechanisms. Tiagabine selectively inhibits the GABA transporter 1 (GAT-1), leading to an increase in the synaptic concentration of GABA.[1][2][3][4] This elevation of the primary inhibitory neurotransmitter in the central nervous system enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition.[3][5]

Neurosteroids, such as allopregnanolone (B1667786) and its synthetic analog ganaxolone (B1674614), act as positive allosteric modulators of GABA-A receptors.[5][6][7] They bind to a site on the receptor distinct from the GABA binding site, increasing the receptor's sensitivity to GABA.[5] This potentiation is particularly pronounced at extrasynaptic GABA-A receptors containing δ subunits, which are highly sensitive to neurosteroids and play a crucial role in mediating tonic inhibition.[5][7]

The synergistic potential of combining Tiagabine with neurosteroids lies in this dual action: Tiagabine increases the availability of GABA, while neurosteroids amplify the effect of that GABA at its receptor.

Quantitative Analysis of Synergistic Antiseizure Effects

A pivotal study by Reddy and colleagues (2019) utilized isobolographic analysis to quantify the interaction between neurosteroids (allopregnanolone and ganaxolone) and Tiagabine in mouse models of epilepsy. The results demonstrated a strong synergistic interaction in seizure protection.[8]

Table 1: Antiseizure Efficacy (ED50) of Individual Compounds in the 6-Hz Seizure Model

CompoundED50 (mg/kg)
Ganaxolone (GX)1.46
Allopregnanolone (AP)4.20
Tiagabine (TG)0.20

ED50 represents the dose required to protect 50% of animals from seizures.[8]

Table 2: Isobolographic Analysis of Combination Therapies for Seizure Protection

CombinationFixed Ratio (Drug 1:Drug 2)Combination Index (CI)Interaction Type
Ganaxolone + Tiagabine1:10.53Strong Synergy
Allopregnanolone + TiagabineNot specified0.4Robust Synergy

A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8]

These data clearly indicate that when combined, significantly lower doses of both Tiagabine and the neurosteroids are required to achieve the same or greater anticonvulsant effect, highlighting a strong synergistic relationship.[8]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited research to evaluate the synergistic effects of Tiagabine and neurosteroids.

In Vivo Seizure Model: The 6-Hz Psychomotor Seizure Test

This model is used to assess the anticonvulsant efficacy of drug candidates against therapy-resistant partial seizures.

  • Animals: Adult male CF-1 mice were used.

  • Drug Administration: Tiagabine, allopregnanolone, and ganaxolone were administered intraperitoneally, either alone or in combination at various fixed ratios.

  • Seizure Induction: A 6-Hz corneal stimulation (32 mA, 0.2 ms (B15284909) pulse width, 3 s duration) was delivered 30-60 minutes after drug administration.

  • Endpoint: The presence or absence of a seizure, characterized by stun, forelimb clonus, and twitching of the vibrissae, was recorded. The dose of the drug or combination that protected 50% of the animals from seizures (ED50) was then calculated.[8][9]

In Vitro Electrophysiology: Tonic Current Recordings

This technique measures the persistent, low-level activation of extrasynaptic GABA-A receptors, which contributes to tonic inhibition.

  • Tissue Preparation: Brain slices containing the dentate gyrus were prepared from adult mice.

  • Recording: Whole-cell voltage-clamp recordings were performed on dentate gyrus granule cells.

  • Drug Application: Tiagabine, allopregnanolone, and ganaxolone were applied to the brain slices alone or in combination.

  • Measurement: The change in holding current upon application of a GABA-A receptor antagonist (e.g., bicuculline) was measured to quantify the magnitude of the tonic current. A synergistic effect was determined if the potentiation of the tonic current by the combination of drugs was greater than the sum of the effects of the individual drugs.[8][9]

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

To better illustrate the mechanisms and experimental logic, the following diagrams are provided.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1 Inhibits GABA->GAT1 GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_channel Cl- Influx (Hyperpolarization) GABA_A_R->Cl_channel Neurosteroids Neurosteroids Neurosteroids->GABA_A_R Potentiates

Fig. 1: Mechanism of Synergistic Action.

G cluster_workflow Experimental Workflow start Drug Administration (Single or Combination) seizure_model 6-Hz Seizure Model (In Vivo) start->seizure_model electrophysiology Tonic Current Recording (In Vitro) start->electrophysiology data_analysis Isobolographic Analysis seizure_model->data_analysis electrophysiology->data_analysis result Determine Synergy (Combination Index < 1) data_analysis->result

Fig. 2: Isobolographic Analysis Workflow.

Conclusion

The preclinical evidence strongly supports a synergistic interaction between Tiagabine and neurosteroids in enhancing GABAergic inhibition and providing antiseizure effects. This synergy stems from their complementary mechanisms of action: Tiagabine increases the concentration of synaptic GABA, while neurosteroids amplify the signaling of GABA at its receptors, particularly the extrasynaptic GABA-A receptors that mediate tonic inhibition. The quantitative data from isobolographic analysis confirms that this combination allows for a significant reduction in the required doses of each compound, which could potentially lead to improved therapeutic outcomes with a reduced side-effect profile. These findings provide a compelling rationale for the clinical investigation of combination therapies involving Tiagabine and neurosteroids for the treatment of epilepsy and other conditions characterized by GABAergic dysfunction. Further research is warranted to explore the full therapeutic potential and safety of such combinations in human populations.

References

A Comparative Analysis of Tiagabine Hydrochloride Hydrate and SKF-89976A as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key GAT-1 Inhibitors

In the landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a critical area of focus. The GABA transporters (GATs) play a pivotal role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Inhibition of these transporters, particularly GAT-1, is a well-established strategy for enhancing GABAergic tone, with therapeutic implications for conditions such as epilepsy. This guide provides a detailed comparison of two potent GAT-1 inhibitors: Tiagabine hydrochloride hydrate (B1144303) and SKF-89976A.

At a Glance: Performance Comparison

Both Tiagabine and SKF-89976A are highly selective inhibitors of the GAT-1 transporter.[1] While both compounds are effective, in vivo studies have suggested a difference in their anticonvulsant potency. In a rat kindling model of temporal lobe epilepsy, the order of anticonvulsant potency was found to be Tiagabine > SKF-89976A, which corresponds with their in vitro GABA uptake efficacy.[2]

ParameterTiagabine hydrochloride hydrateSKF-89976A
Primary Target GABA Transporter 1 (GAT-1)GABA Transporter 1 (GAT-1)
Mechanism of Action Selective inhibitor of GABA uptakeSelective inhibitor of GABA uptake
Reported IC50 for GAT-1 49 nM (in CHO cells)130 nM (for hGAT-1)
In Vivo Efficacy Potent anticonvulsantPotent anticonvulsant
Blood-Brain Barrier Permeability YesYes

In-Depth Analysis: Experimental Data

The inhibitory activity of Tiagabine and SKF-89976A has been characterized in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: In Vitro Inhibitory Activity (IC50)

CompoundTransporter SubtypeIC50 Value (µM)Cell Type/Preparation
This compound GAT-10.049CHO cells
mGAT2>300
mGAT3800
mGAT4>300
SKF-89976A hGAT-10.13
rGAT-2550
hGAT-3944
hBGT-17210

Data compiled from multiple sources. Experimental conditions may vary.

In a direct comparative study using a rat kindling model for temporal lobe epilepsy, both compounds demonstrated dose-dependent anticonvulsant effects. The study highlighted that the in vivo potency of these GABA uptake inhibitors correlated with their in vitro efficacy in inhibiting GABA uptake.[2] Another study in genetically seizure-prone gerbils showed that both SKF-89976A and a related compound were potent in blocking generalized tonic-clonic seizures, with ED50 values of 4.1 mg/kg and 1.6 mg/kg, respectively.[3]

Signaling Pathway and Mechanism of Action

Tiagabine and SKF-89976A exert their effects by blocking the GAT-1 transporter, which is located on the presynaptic nerve terminals and surrounding glial cells.[4][5] This inhibition leads to a decrease in the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and duration of GABA in the synapse.[4][5] The elevated GABA levels result in enhanced activation of postsynaptic GABA-A and GABA-B receptors, leading to a greater inhibitory effect on neuronal activity.[6][7]

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptors (GABA-A, GABA-B) GABA_synapse->GABA_receptor Binds to Inhibitory_signal Increased Inhibitory Signal (Hyperpolarization) GABA_receptor->Inhibitory_signal Inhibitor Tiagabine or SKF-89976A Inhibitor->GAT1 Inhibits

Mechanism of GAT-1 Inhibition by Tiagabine and SKF-89976A.

Experimental Methodologies

In Vitro [³H]GABA Uptake Assay

This assay is a standard method to determine the inhibitory potency of compounds on GABA transporters.

Objective: To measure the inhibition of radiolabeled GABA uptake into cells expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • Cell line stably expressing the target GABA transporter (e.g., CHO-K1 cells).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Test compounds (this compound, SKF-89976A).

  • 96-well cell culture plates.

  • Scintillation counter.

Protocol:

  • Cell Culture: Plate the transfected CHO-K1 cells in 96-well plates and grow to near confluence.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer. Add the assay buffer containing various concentrations of the test compound (or vehicle control) to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a solution of [³H]GABA mixed with unlabeled GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 10-30 minutes) at the appropriate temperature.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value).

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate GAT-1 expressing cells in 96-well plate pre_incubate Pre-incubate cells with compounds or vehicle plate_cells->pre_incubate prepare_compounds Prepare serial dilutions of Tiagabine and SKF-89976A prepare_compounds->pre_incubate add_gaba Add [³H]GABA to initiate uptake pre_incubate->add_gaba incubate Incubate for a defined time add_gaba->incubate terminate Terminate uptake and wash cells incubate->terminate lyse_cells Lyse cells and measure radioactivity terminate->lyse_cells calculate_ic50 Calculate IC50 values lyse_cells->calculate_ic50

References

Tiagabine Hydrochloride Hydrate: A Comparative Analysis of its Specificity in Blocking GABA Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Tiagabine hydrochloride hydrate's specificity as a gamma-aminobutyric acid (GABA) reuptake inhibitor. By comparing its performance against other common GABA transporter inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and professionals in drug development.

High Specificity of Tiagabine for GAT1

Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT1).[1][2][3][4][5] This specificity is crucial for its therapeutic action, primarily as an anticonvulsant, as GAT1 is the predominant GABA transporter in the cortex and hippocampus.[1] By selectively blocking GAT1, Tiagabine effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and prolonging inhibitory postsynaptic potentials.[1]

Experimental data consistently demonstrates Tiagabine's high affinity for GAT1 with significantly lower affinity for the other GABA transporter subtypes: GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[6] While precise IC50 values for Tiagabine at GAT2, GAT3, and BGT1 are often reported as being very high or negligible, its IC50 for GAT1 is in the nanomolar to low micromolar range.[5][6][7][8][9]

Comparative Analysis with Other GABA Reuptake Inhibitors

To contextualize the specificity of Tiagabine, its inhibitory profile is compared with other well-known GABA reuptake inhibitors: SKF-89976A, (±)-Nipecotic acid, and Guvacine. The following table summarizes their half-maximal inhibitory concentrations (IC50) against the four human GABA transporter subtypes.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
Tiagabine 0.8[6]>300[6]>800[6]>300[6]
SKF-89976A 0.13[10][11]550[10][11]944[10][11]7210[10][11]
(±)-Nipecotic acid 8381062370
Guvacine 14 (human), 39 (rat)[6][12]58 (rat)[6][12]119 (human), 378 (rat)[6][12]1870 (human)[6]

As the data illustrates, both Tiagabine and SKF-89976A exhibit high selectivity for GAT1. Tiagabine, in particular, shows a remarkable specificity with its inhibitory activity on other transporters being several orders of magnitude lower. (±)-Nipecotic acid and Guvacine, while still showing a preference for GAT1, are considerably less selective than Tiagabine and SKF-89976A.

Experimental Protocols

The determination of the inhibitory potency of compounds like Tiagabine is primarily conducted through in vitro GABA uptake assays. A standard protocol is outlined below.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express specific GABA transporter subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium.

  • Cells are transiently or stably transfected with plasmids encoding one of the four human GABA transporters (hGAT1, hGAT2, hGAT3, or hBGT1).

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates.

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-HEPES buffer).

  • Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.

  • To initiate the uptake reaction, a solution containing a fixed concentration of [³H]GABA is added to each well.

  • The uptake is allowed to proceed for a defined time at a controlled temperature (e.g., room temperature or 37°C).

  • The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

3. Quantification and Data Analysis:

  • The cells are lysed, and the amount of intracellular [³H]GABA is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a non-selective GABA uptake inhibitor.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To further elucidate the context of Tiagabine's action, the following diagrams illustrate the GABA signaling pathway and a typical experimental workflow.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT SynapticVesicle Synaptic Vesicle vGAT->SynapticVesicle Packaging SynapticCleft SynapticVesicle->SynapticCleft Release GABA_in_cleft GABA GABA_Receptor GABA Receptor (GABA-A/GABA-B) GABA_in_cleft->GABA_Receptor Binding GAT1 GAT1 GABA_in_cleft->GAT1 Reuptake PostsynapticEffect Inhibitory Postsynaptic Potential GABA_Receptor->PostsynapticEffect Tiagabine Tiagabine Tiagabine->GAT1 Inhibition Experimental_Workflow start Start cell_culture Culture HEK293 cells start->cell_culture transfection Transfect cells with specific GAT plasmid (GAT1, GAT2, GAT3, or BGT1) cell_culture->transfection seeding Seed transfected cells into 96-well plates transfection->seeding pre_incubation Pre-incubate with Tiagabine or control seeding->pre_incubation gaba_addition Add [³H]GABA pre_incubation->gaba_addition incubation Incubate for defined period gaba_addition->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination quantification Lyse cells and quantify [³H]GABA with scintillation counter termination->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

References

A Comparative Guide to Double-Blind, Placebo-Controlled Study Designs for Tiagabine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the design and outcomes of double-blind, placebo-controlled studies investigating the efficacy and safety of Tiagabine (B1662831). The information is intended to serve as a resource for researchers and professionals involved in the development and evaluation of antiepileptic and anxiolytic drugs.

Efficacy of Tiagabine in Clinical Trials

Tiagabine has been evaluated as an adjunctive therapy for partial seizures and for the treatment of generalized anxiety disorder (GAD). The following tables summarize the quantitative data from key double-blind, placebo-controlled trials.

Table 1: Efficacy of Tiagabine as Add-On Therapy for Refractory Partial Seizures
Outcome MeasureTiagabine GroupPlacebo GroupSignificance
Median 4-weekly seizure rate reduction (all partial seizures) Significant Reduction-p < 0.05[1]
Median 4-weekly seizure rate reduction (simple partial seizures) Significant Reduction-p < 0.05[1]
Proportion of patients with ≥50% reduction in all partial seizures 14%6%Not Statistically Significant[1]
Proportion of patients with ≥50% increase in seizure-free days 14%4%p < 0.01[1]
Overall Response Rate (≥50% seizure reduction) 3.16 times more likely than placebo-95% CI 1.97 to 5.07[2]
Table 2: Efficacy of Tiagabine for Generalized Anxiety Disorder (GAD)
Study TypeTiagabine Group OutcomePlacebo Group OutcomeSignificance
Fixed-Dose (4, 8, or 12 mg/d) No significant improvement on HAM-A-p > 0.05[3]
Flexible-Dose (4-16 mg/d) - Study 1 Completers Significant improvement on HAM-A-p = 0.018[3]
Flexible-Dose (4-16 mg/d) - Study 2 Completers Significant improvement on HAM-A-p = 0.036[3]
Flexible-Dose (up to 16 mg/d) - Primary Analysis (LOCF) Reduction in HAM-A total score of 11.8Reduction in HAM-A total score of 10.2p = 0.27[4]
Flexible-Dose (up to 16 mg/d) - Post Hoc MMRM Analysis Significant reduction in HAM-A total score-p < 0.01[4]

HAM-A: Hamilton Rating Scale for Anxiety; LOCF: Last Observation Carried Forward; MMRM: Mixed Models Repeated-Measures

Safety and Tolerability of Tiagabine

The safety profile of Tiagabine is an important consideration in clinical research. The most commonly reported adverse events are summarized below.

Table 3: Common Adverse Events Associated with Tiagabine
Adverse EventIncidence in Tiagabine GroupIncidence in Placebo GroupSignificance
Dizziness 29%10%p < 0.01[1]
Asthenia (Weakness) More common with TiagabineLess common[1][5]
Somnolence (Drowsiness) More common with TiagabineLess common[1][3][5]
Headache Similar to Placebo-[1][3]
Nausea More common with TiagabineLess common[3]
Fatigue More common with TiagabineLess common[3]

Experimental Protocol: Double-Blind, Placebo-Controlled Trial of Tiagabine for Partial Seizures

This section outlines a representative methodology for a double-blind, placebo-controlled trial of Tiagabine as an add-on therapy for partial seizures, based on common practices in published studies.[1][2][6]

1. Study Design: A multicenter, double-blind, parallel-group, placebo-controlled, randomized clinical trial.

2. Participant Population:

  • Inclusion Criteria:

    • Adult patients (e.g., 18-65 years of age).

    • Diagnosis of refractory partial seizures (with or without secondary generalization).

    • On a stable regimen of one to two other antiepileptic drugs (AEDs).

    • A minimum number of seizures during a baseline observation period (e.g., at least four partial seizures per month).

  • Exclusion Criteria:

    • History of status epilepticus.

    • Significant unstable medical conditions.

    • Pregnancy or lactation.

    • Known hypersensitivity to Tiagabine or its components.

3. Randomization and Blinding:

  • Participants are randomly assigned to receive either Tiagabine or a matching placebo in a 1:1 ratio.

  • Both participants and investigators are blinded to the treatment allocation.

4. Treatment Regimen:

  • Baseline Phase (e.g., 8 weeks): Seizure frequency and type are documented to establish a baseline.

  • Titration Phase (e.g., 4 weeks): Tiagabine is initiated at a low dose (e.g., 4 mg/day) and gradually titrated upwards to a target dose (e.g., 32-56 mg/day) in divided doses. The placebo group follows a sham titration schedule.

  • Maintenance Phase (e.g., 12 weeks): Participants continue on their assigned fixed dose of Tiagabine or placebo.

5. Outcome Measures:

  • Primary Efficacy Endpoint: The percentage change in seizure frequency from baseline to the maintenance phase.

  • Secondary Efficacy Endpoints:

    • Proportion of responders (e.g., patients with a ≥50% reduction in seizure frequency).

    • Change in seizure-free days.

  • Safety and Tolerability Assessments:

    • Monitoring and recording of all adverse events.

    • Vital signs, physical examinations, and laboratory tests.

    • Plasma concentrations of concomitant AEDs may be monitored to assess for drug interactions.[1]

6. Statistical Analysis:

  • Efficacy analyses are typically performed on an intent-to-treat (ITT) population.

  • Appropriate statistical tests (e.g., ANCOVA, logistic regression) are used to compare the treatment groups.

Visualizing Experimental Design and Mechanism of Action

Experimental Workflow

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_groups cluster_followup Follow-up & Analysis p_selection Patient Selection (Inclusion/Exclusion Criteria) baseline Baseline Observation (e.g., 8 weeks) p_selection->baseline randomization Randomization baseline->randomization tiagabine Tiagabine Group randomization->tiagabine 1:1 placebo Placebo Group randomization->placebo 1:1 titration Titration Phase (e.g., 4 weeks) maintenance Maintenance Phase (e.g., 12 weeks) titration->maintenance outcome Outcome Assessment (Efficacy & Safety) maintenance->outcome tiagabine->titration placebo->titration analysis Statistical Analysis (Intent-to-Treat) outcome->analysis

Caption: Workflow of a double-blind, placebo-controlled trial.

Signaling Pathway of Tiagabine

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicle gaba_synapse GABA gaba_vesicle->gaba_synapse Release gat1 GAT-1 Transporter gaba_synapse->gat1 Reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binding inhibition Increased Neuronal Inhibition gaba_receptor->inhibition tiagabine Tiagabine tiagabine->gat1 Inhibition

Caption: Mechanism of action of Tiagabine.

Mechanism of Action of Tiagabine

Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor.[5][7] Its primary mechanism of action involves the inhibition of the GABA transporter type 1 (GAT-1).[7][8] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[7][8] By blocking GAT-1, Tiagabine increases the concentration of GABA in the synapse, thereby enhancing GABA-mediated inhibition.[7][8] This leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant effects.[7][9]

Comparison with Alternatives

In studies comparing Tiagabine to other antiepileptic drugs, no significant differences in seizure freedom have been observed.[5][10] One study comparing Tiagabine to topiramate (B1683207) as add-on therapy found no significant difference in the proportion of patients achieving a 50% or greater reduction in seizure frequency.[2] However, Tiagabine is considered to have a relatively low efficacy when used as a comedication, and its use may be limited by side effects such as the induction of nonconvulsive status epilepticus.[5]

Conclusion

Double-blind, placebo-controlled studies have established the efficacy of Tiagabine as an adjunctive therapy for partial seizures. Its mechanism of action, centered on the inhibition of GABA reuptake, provides a targeted approach to enhancing neuronal inhibition. While effective in reducing seizure frequency for some patients, its use is associated with central nervous system-related adverse events. For generalized anxiety disorder, the evidence for Tiagabine's efficacy is less robust.[3][4] Future research may further delineate the patient populations most likely to benefit from Tiagabine therapy and explore its potential in other neurological and psychiatric disorders.

References

Safety Operating Guide

Proper Disposal of Tiagabine Hydrochloride Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tiagabine hydrochloride hydrate (B1144303) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and regulatory compliance. Tiagabine hydrochloride is not a DEA-scheduled controlled substance, which simplifies the disposal process compared to regulated compounds.

I. Overview of Disposal Procedures

The primary recommended method for the disposal of Tiagabine hydrochloride hydrate is through a licensed hazardous waste contractor. However, for small quantities, chemical degradation may be a viable on-site option. Under no circumstances should untreated this compound be disposed of down the drain or in regular solid waste.

II. Waste Characterization and Segregation

Proper identification and segregation of waste streams are critical to ensure safe handling and disposal.

Waste Identification: this compound waste should be classified as non-hazardous pharmaceutical waste. This includes:

  • Expired or unused pure compound.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Grossly contaminated labware (e.g., beakers, flasks).

  • Solutions containing this compound.

Segregation:

  • Solid Waste: Collect solid this compound waste in a designated, properly labeled, leak-proof container. This includes the pure compound, contaminated spill cleanup materials, and disposable labware.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled, leak-proof container. Do not mix with other solvent waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

III. Disposal Procedures

A. Disposal via Licensed Hazardous Waste Contractor (Recommended)

This is the most straightforward and compliant method for disposing of this compound waste.

Step-by-Step Procedure:

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is in good condition with a secure, screw-top lid.

  • Labeling:

    • Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and "this compound."

    • Include the accumulation start date (the date the first waste is added to the container).

    • Indicate the primary hazard(s) (e.g., "Irritant").

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Pickup:

    • Schedule a pickup with your institution's EHS department or their approved hazardous waste contractor.

B. Chemical Degradation (for small quantities, with EHS approval)

Chemical degradation through oxidation can be an effective method for treating small quantities of this compound in solution. One common method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Experimental Protocol: Oxidative Degradation using Fenton's Reagent

Objective: To degrade this compound in an aqueous solution to non-pharmacologically active byproducts.

Materials:

  • Aqueous solution of this compound (e.g., <1 g/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sulfuric acid (H₂SO₄) (for pH adjustment)

  • Sodium hydroxide (B78521) (NaOH) (for neutralization)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate glass reaction vessel (e.g., beaker or flask)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation: In a well-ventilated fume hood, place the aqueous solution of this compound in the reaction vessel with a stir bar. Begin stirring.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 - 3.5 using sulfuric acid.

  • Initiation of Fenton Reaction:

    • Add ferrous sulfate heptahydrate to the solution. A typical molar ratio of H₂O₂ to Fe²⁺ is around 10:1 to 20:1. For a dilute pharmaceutical solution, a starting concentration of approximately 0.5 mM FeSO₄ can be used.

    • Slowly add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of Tiagabine. A significant molar excess of H₂O₂ to the pharmaceutical is generally required. Start with a molar ratio of H₂O₂ to Tiagabine of at least 10:1.

  • Reaction: Allow the reaction to proceed for at least one hour with continuous stirring. The reaction is exothermic, so monitor for any significant temperature increase.

  • Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide.

  • Disposal of Treated Effluent: The treated and neutralized solution may be suitable for drain disposal, pending verification of complete degradation and approval from your local EHS and wastewater treatment authority. It is recommended to confirm the absence of residual Tiagabine using an appropriate analytical method (e.g., HPLC) before disposal.

IV. Data Presentation

The following table summarizes key quantitative parameters relevant to the disposal of this compound.

ParameterValue/RangeNotes
Waste Classification Non-Hazardous Pharmaceutical WasteNot a DEA scheduled controlled substance.
Recommended Container Type High-Density Polyethylene (HDPE)Must be leak-proof with a secure lid.
Drain Disposal of Untreated Compound ProhibitedPoses a risk to aquatic ecosystems.
Fenton's Reagent pH 3.0 - 3.5Optimal for the generation of hydroxyl radicals.
H₂O₂:Fe²⁺ Molar Ratio 10:1 - 20:1A common range for Fenton's reaction.
Reaction Time for Degradation ≥ 1 hourShould be optimized based on the concentration.
Final pH of Treated Effluent 6.0 - 8.0For neutralization before potential drain disposal.

V. Mandatory Visualizations

The following diagrams illustrate the logical workflow for the disposal of this compound.

Disposal_Workflow cluster_identification Waste Identification & Segregation cluster_disposal Disposal Pathways cluster_final Final Disposition start Generation of Tiagabine Waste solid_waste Solid Waste (Pure compound, PPE, labware) start->solid_waste liquid_waste Liquid Waste (Aqueous solutions) start->liquid_waste sharps_waste Sharps Waste (Needles, broken glass) start->sharps_waste contractor Licensed Waste Contractor solid_waste->contractor liquid_waste->contractor degradation Chemical Degradation (Small Quantities) liquid_waste->degradation EHS Approval sharps_waste->contractor incineration Incineration contractor->incineration treated_effluent Treated Effluent to Drain degradation->treated_effluent Post-treatment analysis

Caption: Logical workflow for the disposal of this compound.

Fenton_Degradation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_finalization Finalization & Disposal start Aqueous Tiagabine Waste ph_adjust Adjust pH to 3.0-3.5 start->ph_adjust add_fe Add Ferrous Sulfate (FeSO₄) ph_adjust->add_fe add_h2o2 Add Hydrogen Peroxide (H₂O₂) add_fe->add_h2o2 react Stir for >= 1 hour add_h2o2->react neutralize Neutralize pH to 6.0-8.0 react->neutralize analyze Analyze for Residual Tiagabine neutralize->analyze dispose Dispose to Drain (with approval) analyze->dispose

Caption: Experimental workflow for the chemical degradation of Tiagabine.

Essential Safety and Logistics for Handling Tiagabine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Tiagabine hydrochloride hydrate (B1144303), including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

Tiagabine hydrochloride hydrate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Due to inconsistencies across different safety data sheets, a cautious approach to personal protective equipment (PPE) is recommended to ensure maximum protection.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if working with the powder outside of a ventilated enclosure or if dust is generated.
Hand Protection Wash hands thoroughly with soap and water after handling.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for safety and maintaining compound integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, hazard warnings, and supplier information.

  • Ensure the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • For long-term stability and to maintain product quality, refrigeration at -20°C is recommended.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

3. Preparation for Use (Weighing and Dissolving):

  • Handle the solid form in a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.

  • Use appropriate tools (e.g., spatulas) for transferring the powder.

  • Avoid the formation of dust during handling.[4]

  • When preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (approximately 30 mg/mL), and in water (20.6 mg/mL).[3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste materials, including empty containers, contaminated PPE, and unused product, in designated and clearly labeled hazardous waste containers.

2. Disposal Procedure:

  • Dispose of waste in accordance with all applicable local, regional, national, and international regulations.[2]

  • Do not allow the substance to enter sewers or surface and ground water.[1]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Melting Point 192 °C / 377.6 °F[4]
Solubility in Ethanol, DMSO, Dimethyl Formamide ~30 mg/mL[3]
Solubility in Water 20.6 mg/mL
Solubility in DMSO 41.2 mg/mL
GAT-1 Inhibition (IC₅₀) 49 nM[3]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[2]

Always show the safety data sheet to the medical personnel in attendance.[5][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_disposal Waste Management ReviewSDS Review Safety Data Sheet (SDS) DonPPE Don Appropriate PPE ReviewSDS->DonPPE Proceed with caution ReceiveInspect Receive & Inspect Compound DonPPE->ReceiveInspect Store Store in Designated Location (-20°C Recommended) ReceiveInspect->Store WeighDissolve Weigh & Dissolve in Fume Hood Store->WeighDissolve Experiment Perform Experiment WeighDissolve->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste Dispose Dispose via EHS Guidelines CollectWaste->Dispose

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiagabine hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Tiagabine hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.